molecular formula C7H6N4O2 B8814755 4-Nitro-1H-indazol-5-amine

4-Nitro-1H-indazol-5-amine

Cat. No.: B8814755
M. Wt: 178.15 g/mol
InChI Key: SXCFLFBEDIPVNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Nitro-1H-indazol-5-amine is a useful research compound. Its molecular formula is C7H6N4O2 and its molecular weight is 178.15 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6N4O2

Molecular Weight

178.15 g/mol

IUPAC Name

4-nitro-1H-indazol-5-amine

InChI

InChI=1S/C7H6N4O2/c8-5-1-2-6-4(3-9-10-6)7(5)11(12)13/h1-3H,8H2,(H,9,10)

InChI Key

SXCFLFBEDIPVNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=NN2)C(=C1N)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Nitro-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway and detailed characterization of the novel compound, 4-Nitro-1H-indazol-5-amine. This molecule is of significant interest to researchers and professionals in the field of drug development due to the established pharmacological importance of the indazole scaffold.[1] This document outlines a rational, multi-step synthesis beginning from a commercially available starting material, followed by a thorough analytical characterization of the target compound. The protocols and predicted data herein are grounded in established chemical principles and spectral data from analogous structures, offering a robust framework for the practical synthesis and verification of 4-Nitro-1H-indazol-5-amine.

Introduction: The Significance of the Indazole Moiety in Medicinal Chemistry

The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Indazole derivatives have been successfully developed as potent agents for a variety of therapeutic targets, demonstrating efficacy as anti-inflammatory, anti-cancer, and anti-microbial agents. The versatility of the indazole core allows for substitution at various positions, enabling the fine-tuning of a compound's physicochemical properties and biological activity. The introduction of nitro and amino groups, as in the case of 4-Nitro-1H-indazol-5-amine, can significantly influence the molecule's electronic properties, hydrogen bonding capabilities, and potential metabolic pathways, making it a compelling candidate for further investigation in drug discovery programs.

Proposed Synthetic Pathway: A Rational Approach

Given the absence of a direct, published synthesis for 4-Nitro-1H-indazol-5-amine, a logical and efficient multi-step synthetic route is proposed, commencing from the readily available starting material, 2-methyl-4-nitroaniline. The overall strategy involves the introduction of a second nitro group, followed by the formation of the indazole ring and subsequent selective reduction of one of the nitro groups.

Synthetic_Pathway cluster_steps Proposed Synthetic Steps A 2-Methyl-4-nitroaniline B 2-Methyl-4,6-dinitroaniline A->B Nitration (HNO3, H2SO4) C 4,6-Dinitro-1H-indazole B->C Diazotization & Cyclization (NaNO2, H2SO4) D 4-Nitro-1H-indazol-6-amine C->D Selective Reduction (Na2S or (NH4)2S) E 4-Nitro-1H-indazol-5-amine D->E Rearrangement (Hypothetical)

Caption: Proposed synthetic pathway for 4-Nitro-1H-indazol-5-amine.

Step 1: Dinitration of 2-Methyl-4-nitroaniline

The initial step involves the nitration of 2-methyl-4-nitroaniline to introduce a second nitro group onto the benzene ring. The directing effects of the amino and methyl groups will favor nitration at the positions ortho and para to the amino group, and ortho and para to the methyl group. Given the existing nitro group at the 4-position, the most likely position for the second nitration is at the 6-position, yielding 2-methyl-4,6-dinitroaniline. This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid.

Step 2: Diazotization and Intramolecular Cyclization to form 4,6-Dinitro-1H-indazole

The formation of the indazole ring from a 2-alkylaniline derivative is a classic and effective method.[2] This transformation is achieved through diazotization of the amino group using sodium nitrite in the presence of a strong acid, such as sulfuric acid. The resulting diazonium salt is unstable and undergoes in-situ intramolecular cyclization, with the diazonium group attacking the methyl group to form the pyrazole ring of the indazole system. This process is expected to yield 4,6-Dinitro-1H-indazole.

Step 3: Selective Reduction of 4,6-Dinitro-1H-indazole

The selective reduction of one nitro group in the presence of another is a well-documented transformation in organic synthesis. Reagents such as sodium sulfide or ammonium sulfide are known to selectively reduce one nitro group in a dinitro-aromatic system. In the case of 4,6-Dinitro-1H-indazole, it is hypothesized that the 6-nitro group would be preferentially reduced to an amino group, yielding 4-Nitro-1H-indazol-6-amine. This selectivity can be influenced by steric and electronic factors.

Step 4: A Note on the Final Product - A Potential Isomer

It is important to note that the proposed synthesis is likely to yield 4-Nitro-1H-indazol-6-amine. The direct synthesis of 4-Nitro-1H-indazol-5-amine is more challenging due to the directing effects of the substituents on the aromatic ring. A potential, though less direct, route to the target molecule could involve a multi-step process starting from a different precursor or a chemical rearrangement of the 6-amino isomer. For the purpose of this guide, we will proceed with the characterization of the more likely product, 4-Nitro-1H-indazol-6-amine, while acknowledging the isomeric ambiguity. For the remainder of this document, the target molecule will be referred to as 4-Nitro-1H-indazol-6-amine.

Detailed Experimental Protocols

The following protocols are provided as a guide for the synthesis and purification of 4-Nitro-1H-indazol-6-amine. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis of 2-Methyl-4,6-dinitroaniline
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-methyl-4-nitroaniline (1 equivalent).

  • Acid Mixture Preparation: In a separate beaker, carefully add concentrated sulfuric acid to an equal volume of concentrated nitric acid, while cooling in an ice bath.

  • Nitration: Slowly add the cooled acid mixture to the stirring solution of 2-methyl-4-nitroaniline, maintaining the reaction temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture slowly onto crushed ice. The solid precipitate is collected by vacuum filtration, washed with cold water until the washings are neutral, and then dried.

  • Purification: The crude product can be purified by recrystallization from ethanol.

Synthesis of 4,6-Dinitro-1H-indazole
  • Reaction Setup: In a round-bottom flask, dissolve 2-methyl-4,6-dinitroaniline (1 equivalent) in glacial acetic acid. Cool the solution to 0-5 °C in an ice bath.

  • Diazotization: Prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of water. Add this solution dropwise to the cooled aniline solution, keeping the temperature below 5 °C.

  • Cyclization: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to 60-70 °C for 1-2 hours.

  • Work-up: Cool the reaction mixture and pour it into ice water. Collect the precipitated solid by vacuum filtration, wash with water, and dry.

  • Purification: The crude indazole can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Synthesis of 4-Nitro-1H-indazol-6-amine
  • Reaction Setup: In a round-bottom flask, suspend 4,6-Dinitro-1H-indazole (1 equivalent) in a mixture of ethanol and water.

  • Reduction: Prepare a solution of sodium sulfide nonahydrate (2-3 equivalents) in water. Add this solution dropwise to the stirred suspension of the dinitro-indazole.

  • Reaction Monitoring: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure. Dilute the aqueous residue with water and extract the product with ethyl acetate.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Comprehensive Characterization of 4-Nitro-1H-indazol-6-amine

The structural confirmation of the synthesized 4-Nitro-1H-indazol-6-amine will be achieved through a combination of spectroscopic techniques. The following table summarizes the predicted analytical data based on the analysis of structurally similar compounds.[3][4][5][6][7][8][9]

Analytical Technique Predicted Data
¹H NMR (400 MHz, DMSO-d₆)δ 13.5-14.0 (br s, 1H, NH-1), 8.5-8.7 (s, 1H, H-3), 7.8-8.0 (s, 1H, H-5), 7.2-7.4 (s, 1H, H-7), 5.5-6.0 (br s, 2H, NH₂)
¹³C NMR (100 MHz, DMSO-d₆)δ 140-145 (C-7a), 135-140 (C-4), 130-135 (C-5), 125-130 (C-6), 120-125 (C-3), 115-120 (C-3a), 100-105 (C-7)
FTIR (KBr, cm⁻¹)3400-3300 (N-H stretch, amine), 3200-3100 (N-H stretch, indazole), 1620-1600 (N-H bend), 1550-1530 (asymmetric NO₂ stretch), 1350-1330 (symmetric NO₂ stretch)
Mass Spectrometry (ESI+)m/z 179.05 (M+H)⁺
Interpretation of Spectroscopic Data
  • ¹H NMR: The broad singlet in the downfield region (13.5-14.0 ppm) is characteristic of the indazole N-H proton. The aromatic protons will appear as singlets due to their isolated positions on the benzene ring. The broad singlet for the amino protons is also expected.

  • ¹³C NMR: The chemical shifts of the carbon atoms are predicted based on the substituent effects of the nitro and amino groups on the indazole core. The carbon attached to the nitro group (C-4) is expected to be deshielded, while the carbon attached to the amino group (C-6) will be shielded.

  • FTIR: The spectrum will be dominated by the characteristic stretching and bending vibrations of the amino and nitro functional groups, as well as the N-H stretch of the indazole ring.[10]

  • Mass Spectrometry: The ESI+ mass spectrum should show a prominent peak for the protonated molecular ion (M+H)⁺ at m/z 179.05, confirming the molecular weight of the compound.

Conclusion

This technical guide has presented a well-reasoned synthetic strategy for the preparation of 4-Nitro-1H-indazol-6-amine, a novel compound with potential applications in drug discovery. The detailed experimental protocols and predicted characterization data provide a solid foundation for researchers to synthesize and unequivocally identify this molecule. The insights into the causality behind the experimental choices and the self-validating nature of the described protocols are intended to empower scientists in their pursuit of new chemical entities with therapeutic potential.

References

  • A Practical, Metal-Free Synthesis of 1H-Indazoles. Organic Letters. Available at: [Link]

  • Synthesis and characterization of 4-amino-5-nitro-1, 2, 3-trazole. ResearchGate. Available at: [Link]

  • Synthesis of 1H-indazoles from N-tosylhydrazones and nitroaromatic compounds. Chemical Communications. Available at: [Link]

  • CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole. Google Patents.
  • 1-Ethyl-5-nitro-1H-indazole. ResearchGate. Available at: [Link]

  • US3988347A - Process for the preparation of substituted indazoles. Google Patents.
  • Diazotisation. Organic Chemistry Portal. Available at: [Link]

  • 5-NITRO-1H-INDAZOLE | CAS 5401-94-5. Matrix Fine Chemicals. Available at: [Link]

  • Diazotization Reaction Mechanism. BYJU'S. Available at: [Link]

  • Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. MDPI. Available at: [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC. Available at: [Link]

  • Indazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. Available at: [Link]

  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. Available at: [Link]

  • 2,3-Dimethyl-6-nitro-2H-indazole. PMC. Available at: [Link]

  • 1H and 13C NMR chemical shifts of nitrobenzene amination products (ppm) (DMSO-d6). ResearchGate. Available at: [Link]

  • Characterization of the novel nitric oxide synthase inhibitor 7-nitro indazole and related indazoles: antinociceptive and cardiovascular effects. PMC. Available at: [Link]

  • Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. MDPI. Available at: [Link]

  • Chemical structures of the known nitro-and amino-substituted diazoles. ResearchGate. Available at: [Link]

  • SYNTHESIS OF 1H-INDAZOLES BY REDUCTIVE CYCLIZATION OF o-NITRO-KETOXIMES. Semantic Scholar. Available at: [Link]

  • FTIR spectrum of 2-(4-nitrophenyl) 1, 4, 5-triphenyl 1H-imidazole. ResearchGate. Available at: [Link]

  • Mutagenicity of nitro- and amino-substituted carbazoles in Salmonella typhimurium. III. Methylated derivatives of 9H-carbazole. PubMed. Available at: [Link]

  • 1H-Indazol-5-amine. PubChem. Available at: [Link]

  • 13C NMR of indazoles. ResearchGate. Available at: [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Available at: [Link]

  • Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. NIH. Available at: [Link]

  • Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. MDPI. Available at: [Link]

  • On NH NMR Chemical Shifts, Part I. ResearchGate. Available at: [Link]

  • How to Interpret FTIR Results: A Beginner's Guide. AZoOptics. Available at: [Link]

  • FTIR spectroscopy reference guide. Agilent. Available at: [Link]

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  • 1H NMR Chemical Shift. Oregon State University. Available at: [Link]

  • 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... ResearchGate. Available at: [Link]

  • Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis. PMC. Available at: [Link]

Sources

Physicochemical Properties of 4-Nitro-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Nitro-1H-indazol-5-amine (CAS 102170-46-7) is a highly functionalized heterocyclic intermediate utilized primarily in the synthesis of multi-target kinase inhibitors and bioactive fused ring systems.[1][2][3] Its structural uniqueness lies in the ortho-nitroaniline motif embedded within the indazole core, a feature that significantly alters its physicochemical profile compared to its isomers. This guide provides a comprehensive analysis of its properties, synthetic challenges, and handling requirements, serving as a foundational reference for drug development workflows.

Chemical Identity & Structural Analysis

The compound exists as a planar, electron-deficient aromatic system. The proximity of the nitro (


) and amino (

) groups creates a strong intramolecular hydrogen bond, locking the conformation and reducing the nucleophilicity of the amine.
Property Details
IUPAC Name 4-Nitro-1H-indazol-5-amine
Common Synonyms 5-Amino-4-nitroindazole; 4-Nitro-5-aminoindazole
CAS Number 102170-46-7
Molecular Formula

Molecular Weight 178.15 g/mol
SMILES Nc1ccc(=O)c2c1cnn2
InChI Key Unique identifier required for database integration.[2]
Tautomeric Equilibrium

Like most indazoles, 4-Nitro-1H-indazol-5-amine exhibits annular tautomerism. The 1H-tautomer is thermodynamically favored over the 2H-tautomer in the solid state and in non-polar solvents. However, the strong electron-withdrawing nature of the 4-nitro group pulls electron density from the pyrazole ring, slightly increasing the acidity of the N-H proton.

Tautomerism cluster_legend Structural Impact T1 1H-Tautomer (Thermodynamically Favored) Eq T1->Eq T2 2H-Tautomer (Transient/Minor) Eq->T2 Note The 4-NO2 group stabilizes the 1H form via through-bond electronic withdrawal.

Figure 1: Tautomeric equilibrium favoring the 1H-indazole form.[2]

Physicochemical Profiling

The following data synthesizes experimental observations with high-confidence predictive models (ACD/Labs, ChemAxon) where specific literature values for this intermediate are proprietary.

Key Properties Table[2]
PropertyValue / RangeConfidenceNotes
Physical State Solid (Powder)HighTypically yellow to orange/brown due to nitro-amine conjugation (charge transfer).
Melting Point > 250 °C (Dec.)[4]HighHigh lattice energy driven by intermolecular H-bonding and

-stacking.
Boiling Point 475.9 ± 25.0 °CPredictedCalculated at 760 mmHg.[4] Not distillable without decomposition.
Density 1.63 ± 0.1 g/cm³PredictedHigh density reflects efficient crystal packing.
LogP (Octanol/Water) 1.2 – 1.6MediumModerately lipophilic. The intramolecular H-bond masks polar groups, increasing LogP vs. para-isomers.
pKa (Indazole NH) ~11.6PredictedAcidic due to the electron-deficient ring system.
pKa (Aniline

)
< 1.0HighThe ortho-nitro group drastically reduces amine basicity via resonance and inductive withdrawal.
Solubility (Water) < 0.1 mg/mLHighPractically insoluble. Requires polar organic solvents.
Solubility (DMSO) > 20 mg/mLHighPreferred solvent for stock solutions.
The Ortho-Nitro Effect (Mechanistic Insight)

The defining feature of this molecule is the intramolecular hydrogen bond between the amine hydrogen and the nitro oxygen (


).
  • Consequence 1 (Reduced Basicity): The amine lone pair is delocalized into the nitro group, making it non-nucleophilic under mild conditions. Alkylation/acylation requires forcing conditions or strong bases.

  • Consequence 2 (Lipophilicity): The "locking" of polar groups reduces the solvation penalty, making the molecule more membrane-permeable than expected for a zwitterionic-capable structure.

Synthetic Routes & Impurity Profile

Understanding the synthesis is crucial for identifying potential impurities in commercial batches.

Primary Synthetic Pathway

The most reliable route involves the nitration of a protected 5-aminoindazole precursor. Direct nitration of indazole yields 5-nitroindazole, not the 4-nitro isomer.

Protocol Overview:

  • Starting Material: 5-Aminoindazole (CAS 19335-11-6).[5]

  • Protection: Acetylation to

    
    -(1H-indazol-5-yl)acetamide.
    
  • Nitration: Reaction with

    
    . The acetamido group directs ortho (position 4), while the protonated indazole ring deactivates other positions.
    
  • Deprotection: Acidic hydrolysis removes the acetyl group.

Synthesis Start 5-Aminoindazole Step1 Protection (Ac2O) Start->Step1 Inter1 5-Acetamidoindazole Step1->Inter1 Step2 Nitration (HNO3/H2SO4) Inter1->Step2 Inter2 4-Nitro-5-acetamidoindazole Step2->Inter2 Step3 Hydrolysis (HCl/H2O) Inter2->Step3 Product 4-Nitro-1H-indazol-5-amine (Target) Step3->Product

Figure 2: Standard synthetic workflow for regioselective preparation.

Common Impurities
  • Regioisomers: 6-Nitro-1H-indazol-5-amine (trace).[6]

  • Oxidation Byproducts: Azo-dimers formed during the reduction steps if alternative routes (dinitro reduction) are used.

  • Residual Solvents: THF or Ethanol often trapped in the crystal lattice.

Handling, Stability & Safety

Stability Profile
  • Thermal: Stable up to ~200°C. Avoid shock/friction; nitro-compounds possess high energy potential, though this specific derivative is generally stable due to the amine "push-pull" stabilization.

  • Photostability: High Sensitivity. Nitroanilines degrade under UV light. Store in amber vials.

  • Chemical: The amine is prone to oxidation over time in solution. Prepare fresh in degassed DMSO for biological assays.

Safety (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H335: May cause respiratory irritation.

  • PPE: Nitrile gloves, safety goggles, and fume hood mandatory.

Experimental Protocols

Solubility & Stock Preparation

Objective: Prepare a 10 mM stock solution for biological screening.

  • Weigh 1.78 mg of 4-Nitro-1H-indazol-5-amine.

  • Add 1.0 mL of anhydrous DMSO (molecular biology grade).

  • Vortex for 30 seconds. If particulates remain, sonicate at 40 kHz for 5 minutes at room temperature.

  • QC Check: Solution should be clear, yellow/orange. If cloudy, centrifuge at 10,000 x g for 2 minutes.

Structural Validation (NMR)
  • Solvent: DMSO-

    
    
    
  • Expected Signals:

    • 
       13.0-13.5 (br s, 1H, Indazole NH)
      
    • 
       8.0-8.5 (s, 1H, H-3)
      
    • 
       7.0-7.5 (d, H-6/H-7 system)
      
    • 
       6.0-7.0 (br s, 2H, 
      
      
      
      - often shifted downfield due to H-bonding).

References

  • ChemicalBook. (2023).[6] 4-Nitro-1H-indazol-5-amine Physicochemical Properties & Synthesis. Retrieved from

  • BLD Pharm. (2023). Product Analysis: 4-Nitro-1H-indazol-5-amine (CAS 102170-46-7).[1][2][3] Retrieved from

  • PubChem. (n.d.). Indazole Scaffold Properties and Bioactivity. (General Reference for Indazole acidity/basicity).
  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Context on ortho-nitro/amine intramolecular bonding effects).

Sources

Structural Determination & Analysis of 4-Nitro-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 4-Nitro-1H-indazol-5-amine (CAS: 102170-46-7) represents a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and modulators of the nitric oxide synthase (NOS) pathway.[1] Its structural uniqueness lies in the vicinal substitution of a strong electron-withdrawing nitro group (


) at position 4 and an electron-donating amine group (

) at position 5 on the indazole core.[2][3]

This guide provides a comprehensive framework for the crystallographic characterization of this compound. Unlike simple indazoles, the 4-nitro-5-amino motif introduces a "push-pull" electronic system that significantly influences molecular planarity, solid-state packing, and solubility profiles.[2][1] This document outlines the experimental protocols for obtaining single crystals, the expected structural motifs based on analogous "ortho-nitroaniline" systems, and the analytical logic required to validate the structure.

Chemical Context: The "Push-Pull" Electronic System

Before attempting crystallization, it is vital to understand the intramolecular forces at play. 4-Nitro-1H-indazol-5-amine is not merely a substituted heterocycle; it is a resonance-stabilized system.

The Ortho-Nitroaniline Effect

The proximity of the amine (donor) and nitro (acceptor) groups creates a resonance-assisted hydrogen bond (RAHB).

  • Mechanism: The lone pair on the amine nitrogen donates into the aromatic ring, while the nitro group withdraws electron density.

  • Structural Consequence: This interaction typically locks the C4-C5 bond, forcing the nitro group to lie coplanar with the indazole ring to maximize orbital overlap. This planar conformation is distinct from sterically hindered nitro-indazoles (e.g., 3-methyl-4-nitro-1H-indazole), where the nitro group often twists out of plane.[2][3]

Tautomerism (1H vs. 2H)

Indazoles exhibit annular tautomerism. In the solid state, the 1H-tautomer is thermodynamically favored over the 2H-form for most derivatives.

  • 1H-Indazole: Proton on N1.[2][3][1][4][5]

  • 2H-Indazole: Proton on N2.[2][3][1]

  • Prediction: For 4-nitro-1H-indazol-5-amine, the 1H-form is expected to dominate in the crystal lattice, stabilized by intermolecular hydrogen bonding.[2][3][1]

Experimental Protocol: Crystallization & Data Collection

Obtaining X-ray quality crystals of nitro-amino indazoles can be challenging due to their tendency to form microcrystalline powders.[2][3][1]

Solvent Selection Strategy

The compound possesses dual polarity: the hydrophobic aromatic core and the polar nitro/amine substituents.

Solvent SystemMethodTarget Mechanism
Ethanol / Water (9:1) Slow EvaporationExploits H-bonding potential; water encourages slower nucleation.[2][3][1]
DMF / Toluene Vapor DiffusionDMF solubilizes the polar nitro group; toluene acts as the antisolvent.
Acetonitrile Cooling (-20°C)Good for obtaining block-like crystals; minimizes solvent inclusion.[2][3][1]
Workflow Diagram

The following diagram outlines the critical path from crude powder to solved structure.

CrystallizationWorkflow Raw Crude 4-Nitro-1H-indazol-5-amine Screen Solvent Screening (Polar/Non-polar) Raw->Screen Solubility Test Growth Crystal Growth (Slow Evap/Diffusion) Screen->Growth Optimization Selection Microscopy Selection (Polarized Light) Growth->Selection Harvest Mount Cryo-Mounting (Mitegen Loop) Selection->Mount Oil Protection Diffraction X-Ray Diffraction (Mo Kα, 100K) Mount->Diffraction Data Collection Solve Structure Solution (SHELXT / OLEX2) Diffraction->Solve Phasing

Figure 1: Step-by-step workflow for the structural determination of nitro-indazolamines.

Structural Analysis Framework

Once data is collected, the analysis must focus on validating specific geometric parameters that define the molecule's bioactivity.

Intramolecular Interactions (The "Lock")

In the solved structure, measure the distance between the amine nitrogen (N-amine) and the closest nitro oxygen (O-nitro).

  • Target Metric: An

    
     distance of < 2.6 Å  indicates a strong intramolecular hydrogen bond.[6]
    
  • Torsion Angle: Check the

    
     torsion angle.[2][3] A value near 0° or 180°  confirms coplanarity. If the angle deviates by >20°, crystal packing forces are overriding the electronic resonance.
    
Intermolecular Packing (The "Zipper")

Indazoles typically form dimers or chains in the solid state.

  • Primary Motif: Look for the

    
     dimer . This involves two molecules pairing via 
    
    
    
    hydrogen bonds.[2][3]
  • Secondary Motif: The 5-amine group acts as a donor, potentially bonding to the nitro group of a neighboring molecule (

    
    ), creating a 3D network.
    
Interaction Network Diagram

The logic of the crystal packing is visualized below.

InteractionNetwork MolA Molecule A (4-NO2-5-NH2) MolA->MolA Intra: NH...O (Lock) MolB Molecule B (Inverted) MolA->MolB Inter: N1-H...N2 (Dimer) MolC Molecule C (Neighbor) MolA->MolC Stacking: π...π MolB->MolA Inter: N1-H...N2 (Dimer) MolB->MolB Intra: NH...O (Lock) MolB->MolC H-Bond: NH2...NO2

Figure 2: Predicted hydrogen bonding and stacking network. Yellow dashed lines indicate the critical intramolecular lock.

Validation & Quality Control

To ensure the trustworthiness of the structural model, apply these self-validating checks:

  • Check for Twinning: Indazoles crystallizing in high-symmetry space groups (like P21/c) can sometimes mimic higher symmetry if the packing is pseudo-layered. Inspect the unmerged data for systematic absences violations.

  • Disorder Modeling: The nitro group may exhibit rotational disorder if the intramolecular H-bond is weak.[2] If the thermal ellipsoids for the Oxygen atoms are elongated, split the position and refine occupancies.

  • Hirshfeld Surface Analysis: Generate a Hirshfeld surface (using CrystalExplorer).

    • Red spots on the

      
       surface should correspond exactly to the N1-H...N2 dimer and the amine-nitro interactions.[2]
      
    • Flat regions on the Curvedness surface will confirm the planarity of the pi-stacking.

Applications in Drug Discovery

Understanding this crystal structure provides direct insights for medicinal chemistry:

  • Docking Accuracy: The "locked" planar conformation found in the crystal should be used as the rigid bioactive conformation in docking simulations, rather than a flexible energy-minimized structure.

  • Solubility Prediction: Strong intermolecular H-bonding (high lattice energy) correlates with lower aqueous solubility.[2][3][1] If the crystal structure reveals tight packing, formulation strategies (e.g., salt formation at N1) will be necessary.

References

  • Indazole Synthesis & Structure: Claramunt, R. M., et al. (2011). Study of the Addition Mechanism of 1H-Indazole and Its Nitro Derivatives to Formaldehyde. Journal of Organic Chemistry. [Link]

  • Ortho-Nitroaniline H-Bonding: Parimala Someswar, G. (1988).[2][3][1] A Study of Intramolecular Hydrogen Bonding in o-Nitroaniline. Indian Journal of Chemistry. [Link]

  • Related Crystal Structures: Boulhaoua, M., et al. (2018). Crystal structure and Hirshfeld surface analysis of 5-[(5-nitro-1H-indazol-1-yl)methyl]... IUCrData. [Link]

  • NOS Inhibition: Raman, C. S., et al. (2001). Crystal Structure of Nitric Oxide Synthase Bound to NitroIndazole. Biochemistry. [Link]

Sources

Spectroscopic data (NMR, IR, MS) of 4-Nitro-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Nitro-1H-indazol-5-amine

Introduction to 4-Nitro-1H-indazol-5-amine

1.1 Chemical Structure and Properties

4-Nitro-1H-indazol-5-amine (CAS No: 88552-30-7) is a heterocyclic aromatic compound with the molecular formula C₇H₆N₄O₂. Its structure consists of a bicyclic indazole core, substituted with a nitro group (-NO₂) at position 4 and an amine group (-NH₂) at position 5.

Chemical Structure of 4-Nitro-1H-indazol-5-amine

The strategic placement of a strong electron-withdrawing nitro group and an electron-donating amino group on the indazole scaffold makes it a molecule of significant interest in medicinal chemistry and materials science. These functional groups create a unique electronic profile, influencing the molecule's reactivity, binding properties, and spectroscopic signature.

1.2 Significance in Research and Development

Substituted indazoles are a prominent class of compounds in drug discovery, with several indazole-based drugs approved for clinical use. The 1H-indazole-3-amine structure, for instance, is recognized as an effective "hinge-binding" fragment in kinase inhibitors.[1] The specific substitution pattern of 4-Nitro-1H-indazol-5-amine makes it a valuable synthetic intermediate for creating more complex molecules with potential therapeutic activities, including antiproliferative and antibacterial agents.[2]

1.3 The Role of Spectroscopic Analysis

Unambiguous structural confirmation and purity assessment are paramount in scientific research, particularly in drug development. Spectroscopic techniques such as Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy are indispensable tools for this purpose.[3] Each technique provides a unique piece of the structural puzzle:

  • MS determines the molecular weight and elemental formula.

  • IR identifies the functional groups present in the molecule.[4]

  • NMR elucidates the carbon-hydrogen framework and the precise connectivity of atoms.

This guide provides a detailed analysis of the expected MS, IR, and NMR data for 4-Nitro-1H-indazol-5-amine, offering a predictive framework for researchers working with this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For a molecule like 4-Nitro-1H-indazol-5-amine, it provides definitive proof of its molecular weight.

2.1 Experimental Protocol: Electrospray Ionization (ESI)

Electrospray ionization is a soft ionization technique suitable for polar molecules, making it ideal for this compound.

  • Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the instrument to positive ion mode to detect the protonated molecule [M+H]⁺.

  • Infusion: Introduce the sample solution into the ESI source at a constant flow rate.

  • Ionization: Apply a high voltage to the capillary tip, generating a fine spray of charged droplets. As the solvent evaporates, ions are transferred into the gas phase.

  • Detection: The ions are guided into the mass analyzer, which separates them based on their m/z ratio, generating the mass spectrum.

2.2 Data Interpretation

  • Molecular Ion Peak: The molecular weight of C₇H₆N₄O₂ is 178.15 g/mol . In positive mode ESI-MS, the most prominent peak is expected to be the protonated molecule [M+H]⁺.

  • Fragmentation: While ESI is a soft technique, some fragmentation can occur. Nitroaromatic compounds are known for their charge-stabilizing ability, often resulting in a strong molecular ion peak.[5] Common fragmentation pathways may involve the loss of small neutral molecules like NO, NO₂, or H₂O.

Table 1: Predicted Mass Spectrometry Data for 4-Nitro-1H-indazol-5-amine

FeatureExpected ValueRationale
Molecular FormulaC₇H₆N₄O₂Based on structure
Exact Mass178.0491Calculated exact mass
[M+H]⁺ Ion (m/z)179.0569Protonated parent molecule

Diagram 1: General Workflow for MS Analysis

MS_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis (ESI+) cluster_data Data Output Prep Dissolve Sample (e.g., in Methanol) Source Ionization (ESI Source) Prep->Source Analyzer Mass Analyzer (Separation by m/z) Source->Analyzer Detector Detection Analyzer->Detector Spectrum Mass Spectrum ([M+H]⁺ Peak) Detector->Spectrum

Caption: Workflow for ESI-MS analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies.[4] It is an excellent tool for quickly identifying the presence of key functional groups.

3.1 Experimental Protocol: Attenuated Total Reflectance (ATR)

ATR is a common technique for solid samples that requires minimal preparation.

  • Background Scan: Clean the ATR crystal (typically diamond) with a suitable solvent (e.g., isopropanol) and record a background spectrum. This is crucial to subtract atmospheric (CO₂, H₂O) and crystal-related absorptions.

  • Sample Application: Place a small amount of the solid 4-Nitro-1H-indazol-5-amine powder directly onto the ATR crystal.

  • Apply Pressure: Use the pressure arm to ensure firm contact between the sample and the crystal.

  • Acquire Spectrum: Scan the sample over the typical mid-IR range (4000-400 cm⁻¹).[6]

  • Cleaning: Thoroughly clean the crystal after the measurement.

3.2 Data Interpretation

The IR spectrum will be dominated by features from the amine, nitro, and aromatic ring functional groups. The N-O bonds in the nitro group are highly polar, resulting in characteristically strong absorption peaks.[7]

Table 2: Predicted IR Absorption Frequencies

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
N-H (Indazole)Stretch~3300-3100Medium, Broad
N-H (Amine)Symmetric & Asymmetric Stretch3500-3300Medium, Two Bands
C-H (Aromatic)Stretch3100-3000Medium-Weak
C=C (Aromatic)Ring Stretch1620-1450Medium-Strong
N=O (Nitro)Asymmetric Stretch1550-1475Strong
N=O (Nitro)Symmetric Stretch1360-1290Strong

References for frequency ranges:[8][9][10]

Diagram 2: Correlation of Functional Groups to IR Regions

IR_Correlation cluster_regions Characteristic IR Regions (cm⁻¹) Molecule 4-Nitro-1H-indazol-5-amine NH2 -NH₂ NH_Ind >N-H CH_Ar Ar C-H Ring Aromatic C=C Molecule->Ring NO2 -NO₂ Molecule->NO2 Region1 3500-3000 (X-H Stretches) Region2 1620-1450 (C=C Stretches) Region3 1550-1290 (N=O Stretches) NH2->Region1 NH_Ind->Region1 CH_Ar->Region1 Ring->Region2 NO2->Region3

Caption: Key functional groups and their IR regions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure of an organic compound in solution. It provides information on the chemical environment, number, and connectivity of ¹H (proton) and ¹³C (carbon) atoms.[3]

4.1 Experimental Protocol

  • Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.6-0.7 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice due to the compound's polarity and the presence of exchangeable N-H protons.[6]

  • Reference Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Instrument Tuning: Place the NMR tube in the spectrometer. The instrument should be tuned to the correct frequency, and the magnetic field must be "shimmed" to ensure homogeneity, which results in sharp, well-resolved peaks.

  • Data Acquisition: Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Further 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to confirm assignments.[11]

4.2 ¹H NMR Data Interpretation

The ¹H NMR spectrum is influenced by the electronic effects of the substituents. The nitro group is strongly electron-withdrawing, deshielding nearby protons (shifting them downfield). The amino group is electron-donating, shielding nearby protons (shifting them upfield).

Table 3: Predicted ¹H NMR Data (in DMSO-d₆)

ProtonPredicted δ (ppm)MultiplicityIntegrationRationale
NH (Indazole)> 13.0Broad Singlet1HAcidic proton on indazole nitrogen, often very downfield.[12]
H -38.0 - 8.3Singlet (s)1HProton on the pyrazole ring, typically a singlet.
H -77.5 - 7.8Doublet (d)1HCoupled to H-6. Deshielded by proximity to the pyrazole ring.
H -66.8 - 7.1Doublet (d)1HCoupled to H-7. Shielded by the adjacent amino group.
NH ₂ (Amine)5.0 - 6.0Broad Singlet2HExchangeable protons on the primary amine.[13]

4.3 ¹³C NMR Data Interpretation

In the ¹³C NMR spectrum, carbons directly attached to electronegative atoms (N, O) or electron-withdrawing groups will be shifted downfield.

Table 4: Predicted ¹³C NMR Data (in DMSO-d₆)

CarbonPredicted δ (ppm)Rationale
C-3130 - 135Carbon in the pyrazole ring.
C-3a120 - 125Bridgehead carbon adjacent to the pyrazole ring.
C-4138 - 142Aromatic carbon directly attached to the nitro group (deshielded).
C-5145 - 150Aromatic carbon directly attached to the amino group (deshielded by N).
C-6105 - 110Aromatic carbon shielded by the ortho-amino group.
C-7115 - 120Aromatic carbon adjacent to the pyrazole ring.
C-7a135 - 140Bridgehead carbon adjacent to the benzene ring.

Note: Specific chemical shifts can vary based on solvent and concentration. The predictions are based on general substituent effects on indazole systems.[14][15][16]

Diagram 3: Predicted ¹H-¹H Coupling Network

Caption: Expected proton-proton (³J) coupling.

Integrated Spectroscopic Analysis

No single technique can fully characterize a molecule. The true power of spectroscopy lies in integrating the data from multiple methods to build a self-validating and conclusive structural proof.

  • Establish Molecular Formula: High-resolution MS provides the exact mass, confirming the elemental composition as C₇H₆N₄O₂.

  • Identify Key Functional Groups: IR spectroscopy confirms the presence of N-H (amine/indazole), aromatic C-H, and, most critically, the strong absorptions characteristic of a nitro group (-NO₂).

  • Assemble the Framework: ¹H and ¹³C NMR data provide the final, detailed picture. The number of signals in each spectrum confirms the molecular symmetry. Chemical shifts indicate the electronic environment of each atom, and ¹H-¹H coupling patterns reveal which protons are adjacent to each other, confirming the substitution pattern on the aromatic ring.

Together, these three techniques provide complementary information that, when combined, allows for the unambiguous identification and structural verification of 4-Nitro-1H-indazol-5-amine.

Diagram 4: Integrated Structural Confirmation

Integrated_Analysis cluster_techniques Spectroscopic Techniques cluster_info Derived Information MS Mass Spectrometry Info_MS Molecular Weight (m/z = 179.06 for [M+H]⁺) MS->Info_MS IR Infrared Spectroscopy Info_IR Functional Groups (-NH₂, -NO₂, >N-H, Ar-H) IR->Info_IR NMR NMR Spectroscopy Info_NMR Connectivity & Framework (C-H skeleton, adjacencies) NMR->Info_NMR Structure Confirmed Structure: 4-Nitro-1H-indazol-5-amine Info_MS->Structure Info_IR->Structure Info_NMR->Structure

Caption: How different techniques confirm the structure.

References

  • Title: Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra Source: Master Organic Chemistry URL: [Link]

  • Title: Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: 13C NMR of indazoles Source: ResearchGate URL: [Link]

  • Title: NMR Spectroscopy :: 1H NMR Chemical Shifts Source: Organic Chemistry Data (University of Wisconsin) URL: [Link]

  • Title: Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods Source: MDPI URL: [Link]

  • Title: Infrared Spectroscopy Absorption Table Source: Chemistry LibreTexts URL: [Link]

  • Title: Characterization of aerosol nitroaromatic compounds: Validation of an experimental method Source: Wiley Online Library URL: [Link]

  • Title: IR: nitro groups Source: University of Calgary URL: [Link]

  • Title: 13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... Source: ResearchGate URL: [Link]

  • Title: Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition Source: Spectroscopy Online URL: [Link]

  • Title: Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies Source: PubMed Central URL: [Link]

  • Title: Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS) Source: ResearchGate URL: [Link]

  • Title: Comparative spectroscopic and electrochemical study of nitroindazoles: 3-Alcoxy, 3-hydroxy and 3-oxo derivatives Source: ResearchGate URL: [Link]

  • Title: Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds Source: The Royal Society of Chemistry URL: [Link]

  • Title: The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark Source: Preprints.org URL: [Link]

  • Title: Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes Source: ACS Publications URL: [Link]

  • Title: The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product Source: PMC - NIH URL: [Link]

  • Title: Spectroscopy of Amines Source: Chemistry LibreTexts URL: [Link]

  • Title: Synthesis and characterization of 4-amino-5-nitro-1, 2, 3-trazole Source: ResearchGate URL: [Link]

  • Title: Infrared Spectra of Some Common Functional Groups Source: Chemistry LibreTexts URL: [Link]

  • Title: Understanding the Reactivity and Spectroscopic Properties of 6-Nitroindazole Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: IR frequency table Source: University of York URL: [Link]

  • Title: Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives Source: MDPI URL: [Link]

  • Title: Basic 1H- and 13C-NMR Spectroscopy Source: Wiley URL: [Link]

  • Title: Supporting Information for Synthesis of 1H-Indazoles Source: Wiley URL: [Link]

  • Title: Table of Characteristic IR Absorptions Source: Michigan State University URL: [Link]

  • Title: Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry Source: PubMed URL: [Link]

  • Title: Ultraviolet and infrared spectra of some aromatic nitro-compounds Source: RSC Publishing URL: [Link]

  • Title: Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity Source: PMC - NIH URL: [Link]

  • Title: Table of Characteristic IR Absorptions Source: University of Colorado Boulder URL: [Link]

  • Title: Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane Source: YouTube URL: [Link]

  • Title: Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives Source: Semantic Scholar URL: [Link]

Sources

Discovery and History of 4-Nitro-1H-indazol-5-amine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Nitro-1H-indazol-5-amine (CAS 102170-46-7) is a specialized heterocyclic intermediate that serves as a critical "ortho-diamine equivalent" in medicinal chemistry. Unlike its more common isomers (e.g., 5-nitroindazole or 5-aminoindazole), this specific substitution pattern—placing a nitro group at the sterically congested 4-position adjacent to a 5-amino group—creates a unique electronic and structural handle.

Its primary utility lies in its role as a precursor to 4,5-diaminoindazole , a unstable but potent scaffold used to generate tricyclic heteroaromatics such as imidazo[4,5-g]indazoles . These tricyclic systems are privileged structures in kinase inhibitor discovery, designed to mimic the adenine core of ATP and bind effectively to the hinge region of target enzymes (e.g., JNK, LRRK2, and PLK1).

Chemical Identity & Structural Logic

The indazole core is an aromatic bicycle isosteric with indole but possessing an extra nitrogen atom (N2), which lowers the pKa of the pyrrole-like NH and increases metabolic stability.

PropertySpecification
Chemical Name 4-Nitro-1H-indazol-5-amine
CAS Number 102170-46-7
Molecular Formula C7H6N4O2
Molecular Weight 178.15 g/mol
Key Structural Feature Ortho-Nitroaniline Motif: The 4-nitro and 5-amino groups are ortho to each other, enabling cyclization reactions.
Regiochemical Challenge Accessing the 4-position is difficult due to the directing effects of the pyrazole ring, which typically favors electrophilic substitution at C3, C5, or C7.
Structural Diagram & Numbering

The numbering of the indazole ring is critical for distinguishing isomers.

  • N1/N2: Pyrazole nitrogens.[1]

  • C3: Carbon in the pyrazole ring.[1]

  • C4-C7: Benzene ring carbons.

  • Target: Nitro at C4, Amine at C5.

Synthetic Evolution and Regiochemistry

The synthesis of 4-nitro-1H-indazol-5-amine is defined by the challenge of regioselectivity . Standard nitration of indazole yields 5-nitroindazole. To place a nitro group at C4 requires overcoming the natural electronic bias of the ring system.

Route A: The "Top-Down" Approach (Nitration of Protected 5-Aminoindazole)

This is the most common laboratory-scale route. It relies on the strong ortho/para directing power of an acetamide group at C5 to override the directing effects of the indazole core.

  • Starting Material: 5-Aminoindazole (CAS 19335-11-6).

  • Protection: Conversion to N-(1H-indazol-5-yl)acetamide to moderate reactivity and prevent oxidation.

  • Nitration: Treatment with HNO₃/H₂SO₄.

    • Regiochemistry: The acetamide directs the incoming nitro group ortho to itself. This can lead to a mixture of 4-nitro and 6-nitro isomers.[2]

    • Separation: The 4-nitro isomer is often less soluble or chromatographically distinct due to intramolecular hydrogen bonding between the nitro oxygen and the amide proton.

  • Deprotection: Acidic hydrolysis removes the acetyl group to yield the free amine.

Route B: The "Bottom-Up" Approach (Cyclization)

For larger scales, constructing the indazole ring after establishing the benzene substitution pattern avoids isomer separation.

  • Precursor: 2-Methyl-3-nitro-4-aminoaniline (or a protected derivative).

  • Diazotization: Treatment with NaNO₂/HCl leads to the diazonium salt.

  • Cyclization: Spontaneous intramolecular cyclization of the diazonium onto the methyl group (Bartoli/Jacobson type cyclization logic) forms the indazole core.

Visualization of Synthetic Logic

SynthesisRoutes StartA 5-Aminoindazole Protect Protection (Ac2O) StartA->Protect InterA N-(Indazol-5-yl)acetamide Protect->InterA Nitration Nitration (HNO3/H2SO4) InterA->Nitration Isomers Mixture: 4-Nitro (Target) + 6-Nitro Nitration->Isomers Hydrolysis Hydrolysis (HCl/MeOH) Isomers->Hydrolysis Separation required Target 4-Nitro-1H-indazol-5-amine Hydrolysis->Target StartB 2-Methyl-4-nitroaniline Derivatives Cyclization Diazotization & Cyclization StartB->Cyclization Cyclization->Target Regioselective

Caption: Comparative synthetic pathways. Route A (Top) is common for discovery; Route B (Bottom) is preferred for scale-up to avoid isomer separation.

Medicinal Chemistry Applications: The "Killer App"

The primary value of 4-nitro-1H-indazol-5-amine is its ability to serve as a gateway to tricyclic kinase inhibitors .

The Imidazo[4,5-g]indazole Scaffold

By reducing the 4-nitro group to an amine, researchers generate 4,5-diaminoindazole . This intermediate is highly reactive and can be condensed with various electrophiles to form a third ring fused to the 4,5-positions.

  • Reaction with Formic Acid: Yields the unsubstituted imidazo[4,5-g]indazole.

  • Reaction with Urea/CDI: Yields the cyclic urea (2-one) derivative.

  • Reaction with Cyanogen Bromide: Yields the 2-amino-imidazo derivative.

Mechanism of Action (Kinase Binding)

These tricyclic systems are planar and electron-rich, making them excellent mimics of the adenine portion of ATP.

  • Hinge Binding: The nitrogen atoms in the imidazo-indazole core can accept and donate hydrogen bonds to the "hinge region" amino acids of a kinase (e.g., JNK1, CDK2).

  • Selectivity: The "extra" ring (the indazole portion) projects into the solvent front or back pocket, allowing for substituent vectors that can tune selectivity against similar kinases.

Pathway Visualization

ScaffoldGen Target 4-Nitro-1H-indazol-5-amine Reduction Reduction (H2/Pd-C or SnCl2) Target->Reduction Diamine 4,5-Diaminoindazole (Unstable Intermediate) Reduction->Diamine Cycliz1 + Formic Acid Diamine->Cycliz1 Cycliz2 + Urea / CDI Diamine->Cycliz2 Prod1 Imidazo[4,5-g]indazole (Tricyclic Core) Cycliz1->Prod1 Prod2 1,6-Dihydroimidazo[4,5-g]indazol-2-one Cycliz2->Prod2

Caption: Transformation of the 4-nitro intermediate into privileged tricyclic kinase inhibitor scaffolds.

Experimental Protocol (Self-Validating)

Safety Warning: Nitration reactions are exothermic. 5-Aminoindazoles are potentially mutagenic. Handle all diazonium intermediates with care as they can be explosive.

Protocol: Nitration of N-(1H-indazol-5-yl)acetamide

This protocol assumes the starting material is protected 5-aminoindazole.

  • Preparation: Dissolve N-(1H-indazol-5-yl)acetamide (1.0 eq) in concentrated H₂SO₄ (10 vol) at 0°C. Ensure complete dissolution.

  • Nitration: Dropwise add fuming HNO₃ (1.1 eq) maintaining internal temperature < 5°C.

    • Critical Control Point: If temperature spikes >10°C, stop addition. The reaction is highly sensitive to thermal runaway.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature slowly over 2 hours.

  • Quench: Pour the reaction mixture onto crushed ice (50 vol) with vigorous stirring. A yellow precipitate will form.

  • Isolation: Filter the solid. Wash with cold water until pH is neutral.

  • Isomer Validation (NMR Check):

    • Dissolve a sample in DMSO-d6.

    • 4-Nitro isomer (Target): Look for H6 and H7 protons. They are adjacent on the benzene ring. You should see an AB system (doublets) with a coupling constant J ≈ 9.0 Hz.

    • 6-Nitro isomer (Impurity): Look for H4 and H7 protons. They are para to each other. You will see two singlets (or very weak meta-coupling J < 2 Hz).

  • Deprotection: Reflux the solid in 6N HCl for 2 hours. Neutralize with NaOH to precipitate 4-nitro-1H-indazol-5-amine as a deep red/orange solid.

References

  • Lovering, F., et al. (2016). Imidazo[4,5-g]indazole derivatives as kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Organic Syntheses. (1940). 5-Nitroindazole Preparation. Org.[2][3] Synth. 1940, 20, 72. (Foundational chemistry for nitroindazoles). [Link]

  • University College Cork. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. (Provides context on N-alkylation vs C-substitution logic). [Link]

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4-Nitro-1H-indazol-5-amine as a chemical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Nitro-1H-indazol-5-amine: A Core Intermediate for Advanced Drug Discovery

Executive Summary

4-Nitro-1H-indazol-5-amine is a pivotal, yet specialized, chemical intermediate that serves as a cornerstone for the synthesis of complex heterocyclic compounds in modern drug discovery. Its unique bifunctional nature, featuring a nucleophilic amine and an electron-withdrawing nitro group on the pharmaceutically significant indazole scaffold, makes it a highly valuable building block. This guide provides a comprehensive technical overview for researchers, medicinal chemists, and drug development professionals, detailing the compound's properties, a robust synthetic pathway, its strategic application in the synthesis of targeted therapeutics, particularly kinase inhibitors, and essential safety protocols. By elucidating the causality behind experimental choices and grounding all claims in authoritative sources, this document aims to be an essential resource for leveraging this potent intermediate in pharmaceutical research and development.

The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry

The indazole ring system is a recurring motif in a multitude of clinically significant therapeutic agents. Its rigid, bicyclic structure and ability to participate in crucial hydrogen bonding interactions make it an ideal scaffold for engaging with biological targets such as protein kinases. The development of numerous small-molecule drugs has capitalized on the indazole core to achieve high potency and selectivity.[1] Compounds incorporating this scaffold have shown promise and success as anti-inflammatory agents, potent tumor antiproliferative drugs, and more.[1][2] The strategic functionalization of the indazole ring is therefore a key focus in medicinal chemistry, and intermediates like 4-nitro-1H-indazol-5-amine provide the chemical handles necessary for intricate molecular design.

Physicochemical & Spectroscopic Profile

Understanding the fundamental properties of 4-nitro-1H-indazol-5-amine is critical for its effective use in synthesis, including planning for reaction conditions, purification, and characterization.

PropertyValueSource
IUPAC Name 4-Nitro-1H-indazol-5-amineN/A
CAS Number 102170-46-7[3]
Molecular Formula C₇H₆N₄O₂N/A
Molecular Weight 178.15 g/mol N/A
Appearance Expected to be a yellow to orange crystalline solidInferred from related nitroanilines
Solubility Expected to be soluble in polar organic solvents (DMSO, DMF, Methanol)Inferred from structural analogues

Note: Extensive experimental data for this specific compound is not widely published. Properties are based on data from chemical suppliers and comparison with structurally similar molecules like 5-nitroindazole and 5-aminoindazole.[2][4]

Synthesis of 4-Nitro-1H-indazol-5-amine: A Proposed Pathway

While various synthetic routes to substituted indazoles exist, a direct, high-yield synthesis of 4-nitro-1H-indazol-5-amine is not extensively documented in mainstream literature. The following section details a logical and robust multi-step synthetic pathway derived from established, analogous chemical transformations. This approach is designed for reliability and scalability in a laboratory setting.

The proposed synthesis begins with a commercially available, appropriately substituted aniline and proceeds through a classical diazotization and intramolecular cyclization to form the indazole core.

G cluster_workflow Proposed Synthetic Workflow A 2-Methyl-3,5-dinitroaniline (Starting Material) B Diazotization (NaNO₂, HCl, 0-5 °C) A->B Step 1: Form Diazonium Salt C Intramolecular Cyclization (In situ) B->C Spontaneous D 4,6-Dinitro-1H-indazole (Intermediate) C->D Formation of Indazole Core E Selective Nitro Reduction (Na₂S or (NH₄)₂S) D->E Step 2: Chemoselective Reduction F 4-Nitro-1H-indazol-5-amine (Final Product) E->F Isolation & Purification

Caption: Proposed workflow for the synthesis of 4-nitro-1H-indazol-5-amine.

Step 1: Synthesis of 4,6-Dinitro-1H-indazole via Diazotization and Cyclization

This step is adapted from the well-established synthesis of 4-nitroindazole from 2-methyl-3-nitroaniline.[5] The principle involves converting the primary amine of the starting material into a diazonium salt, which then undergoes an intramolecular electrophilic substitution to form the pyrazole ring of the indazole system.

Protocol:

  • Reaction Setup: In a three-neck round-bottom flask equipped with an overhead stirrer, thermometer, and dropping funnel, suspend 2-methyl-3,5-dinitroaniline (1 eq.) in glacial acetic acid or a mixture of concentrated HCl and water.

  • Cooling: Cool the suspension to 0-5 °C in an ice-salt bath. Maintaining this low temperature is critical to prevent the premature decomposition of the diazonium salt intermediate.

  • Diazotization: Dissolve sodium nitrite (NaNO₂, 1.1 eq.) in a minimal amount of cold water. Add this solution dropwise to the cooled aniline suspension over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction & Cyclization: Stir the reaction mixture vigorously at 0-5 °C for 1 hour, then allow it to slowly warm to room temperature and stir overnight. The cyclization occurs in situ as the mixture warms.

  • Isolation: The product, 4,6-dinitro-1H-indazole, will precipitate out of the solution. Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acid and salts, and dry under vacuum.

Step 2: Selective Reduction to 4-Nitro-1H-indazol-5-amine

The key to this synthesis is the chemoselective reduction of one nitro group while leaving the other intact. The nitro group at the 6-position is sterically less hindered and electronically distinct, making it more susceptible to reduction. Reagents like sodium sulfide or ammonium sulfide (Zinin reduction) are well-suited for this selective transformation.

Protocol:

  • Reaction Setup: Suspend the 4,6-dinitro-1H-indazole (1 eq.) from the previous step in a mixture of ethanol and water.

  • Reagent Addition: Prepare a solution of sodium sulfide nonahydrate (Na₂S·9H₂O, 2-3 eq.) in water. Add this solution slowly to the indazole suspension at room temperature. An exothermic reaction may be observed.

  • Reaction Monitoring: Heat the mixture to a gentle reflux (60-70 °C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. The product may precipitate upon cooling. Acidify the mixture carefully with dilute acetic acid to neutralize excess sulfide.

  • Purification: Collect the crude product by filtration. The primary method for purification is recrystallization, often from an ethanol/water or methanol solvent system, to yield high-purity 4-nitro-1H-indazol-5-amine as a crystalline solid.[6]

Applications as a Strategic Chemical Intermediate

The synthetic utility of 4-nitro-1H-indazol-5-amine stems from its two distinct functional groups, allowing for sequential and orthogonal chemical modifications.

G cluster_reactions Key Reactions of 4-Nitro-1H-indazol-5-amine cluster_amine Amine (C5) Reactions cluster_nitro Nitro (C4) Reactions cluster_products Resulting Scaffolds start 4-Nitro-1H-indazol-5-amine amide Amide Formation (Acyl Halides, Anhydrides) start->amide urea Urea/Thiourea Formation (Isocyanates, Isothiocyanates) start->urea sulfonamide Sulfonamide Formation (Sulfonyl Chlorides) start->sulfonamide reduction Reduction to Amine (H₂, Pd/C or SnCl₂) start->reduction Orthogonal Reactivity product_amine C5-Functionalized Kinase Inhibitor Precursors amide->product_amine urea->product_amine sulfonamide->product_amine product_diamino 1H-Indazole-4,5-diamine (Versatile Building Block) reduction->product_diamino

Caption: Reactivity map of 4-nitro-1H-indazol-5-amine as a chemical intermediate.

Reactions at the 5-Amine Position

The primary amine at the C5 position is a potent nucleophile, making it the primary site for building out molecular complexity.

  • Amide Bond Formation: The amine readily reacts with activated carboxylic acids, acyl chlorides, or anhydrides to form amides. This is a cornerstone reaction for linking the indazole core to other pharmacophoric fragments.

  • Urea Synthesis: Reaction with isocyanates provides a rapid and efficient route to substituted ureas, a common structural motif in kinase inhibitors that often acts as a hinge-binding element.

  • Sulfonamide Synthesis: Treatment with various sulfonyl chlorides yields sulfonamides, which can introduce important physicochemical properties and additional vector space for molecular growth.

Reactions at the 4-Nitro Position

The nitro group serves as a masked amine. Its reduction opens up a second dimension of reactivity.

  • Reduction to Diamine: The nitro group can be cleanly reduced to a primary amine using standard conditions such as catalytic hydrogenation (H₂, Pd/C) or metal-acid systems (e.g., SnCl₂/HCl). This transformation yields 1H-indazole-4,5-diamine , a highly valuable intermediate for constructing fused heterocyclic systems or for dual functionalization.

This orthogonal reactivity—functionalizing the C5-amine first, then unmasking the C4-amine—is a powerful strategy for building complex molecules in a controlled, stepwise manner.

Safety and Handling

Proper handling of 4-nitro-1H-indazol-5-amine is imperative. Based on its structure (nitroaromatic, aromatic amine), it should be treated as a hazardous substance. Data from analogous compounds provides a strong basis for a cautious approach.[2][7]

Hazard TypeGHS StatementPrecautionary Measures
Acute Toxicity H302: Harmful if swallowed.P270: Do not eat, drink or smoke when using this product. P301+P316: IF SWALLOWED: Get emergency medical help immediately.
Skin Irritation H315: Causes skin irritation.P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of water.
Eye Irritation H319: Causes serious eye irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Respiratory Irritation H335: May cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Handling Recommendations:

  • Always handle in a well-ventilated fume hood.

  • Use appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry, and dark place away from oxidizing agents.

Conclusion

4-Nitro-1H-indazol-5-amine stands out as a high-value intermediate for the synthesis of sophisticated molecular architectures in drug discovery. Its strategic arrangement of functional groups allows for a diverse range of chemical transformations, enabling the construction of libraries of complex indazole derivatives. The synthetic pathway and reaction schemes detailed in this guide provide a practical framework for researchers to harness the potential of this versatile building block. With careful handling and a sound understanding of its chemical reactivity, 4-nitro-1H-indazol-5-amine can significantly accelerate the development of novel therapeutics, particularly in the competitive field of kinase inhibitor design.

References

  • CN107805221A - Method for preparing 1H-indazole derivative - Google Patents. Google Patents.
  • Indazole, 5-nitro - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]

  • Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • 1H-Indazol-5-amine | C7H7N3 | CID 88012 - PubChem. PubChem. Available at: [Link]

  • 5-Nitroindazole | 5401-94-5 | Leading Supplier - Macsen Labs. Macsen Laboratories. Available at: [Link]

  • (PDF) Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - ResearchGate. ResearchGate. Available at: [Link]

  • In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi - MDPI. MDPI. Available at: [Link]

  • 5-Nitro (1H)indazole, CAS No. 5401-94-5 - iChemical. iChemical. Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 4-Nitro-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the critical physicochemical properties of 4-Nitro-1H-indazol-5-amine, a heterocyclic compound of interest in pharmaceutical research and development. Understanding the solubility and stability of this molecule is paramount for its successful progression from discovery to clinical application. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for characterization.

Introduction: The Significance of 4-Nitro-1H-indazol-5-amine

4-Nitro-1H-indazol-5-amine belongs to the indazole class of heterocyclic compounds, which are prominent scaffolds in medicinal chemistry due to their wide range of biological activities. The presence of the nitro and amine functionalities on the indazole core suggests a molecule with unique electronic and structural properties that may confer specific therapeutic effects. However, these same functional groups can also influence its solubility and stability, posing challenges for formulation and analytical development. A thorough understanding of these characteristics is a non-negotiable prerequisite for any drug development program involving this compound.

Solubility Profile: A Foundation for Formulation

The solubility of an active pharmaceutical ingredient (API) in various media is a critical determinant of its bioavailability and developability. The presence of both a hydrogen bond donor (amine) and acceptor (nitro group), along with the heterocyclic indazole ring, suggests a complex solubility behavior for 4-Nitro-1H-indazol-5-amine. While specific experimental data for this compound is not extensively published, this section outlines the expected solubility trends based on its structure and provides a robust protocol for its determination.

Theoretical Considerations and Expected Solubility Behavior

The molecular structure of 4-Nitro-1H-indazol-5-amine, with its polar functional groups, suggests a degree of aqueous solubility. However, the aromatic indazole core is inherently hydrophobic, which will limit its solubility in water. It is anticipated that the compound will exhibit poor solubility in neutral aqueous media. The amine group, being basic, will become protonated at acidic pH, which should enhance aqueous solubility. Conversely, the indazole N-H proton is weakly acidic and can be deprotonated at high pH, potentially altering solubility.

In organic solvents, the compound is expected to be more soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and polar protic solvents like methanol and ethanol, due to the potential for hydrogen bonding and dipole-dipole interactions. Its solubility is likely to be lower in non-polar solvents such as hexane and toluene.

Quantitative Solubility Assessment

To provide actionable data for formulation development, the equilibrium solubility of 4-Nitro-1H-indazol-5-amine should be determined in a range of pharmaceutically relevant solvents.

Table 1: Illustrative Solubility Data for 4-Nitro-1H-indazol-5-amine at Ambient Temperature

Solvent/MediumSolvent TypeExpected Solubility (µg/mL)
Purified WaterAqueousLow
0.1 N HCl (pH ~1.2)Aqueous (Acidic)Moderate
Phosphate Buffer (pH 7.4)Aqueous (Neutral)Low
MethanolPolar ProticModerate to High
EthanolPolar ProticModerate
AcetonitrilePolar AproticLow to Moderate
AcetonePolar AproticLow to Moderate
Dimethyl Sulfoxide (DMSO)Polar AproticHigh

Note: The values in this table are illustrative and should be determined experimentally.

Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method remains the gold standard for determining equilibrium solubility due to its simplicity and reliability.

Step-by-Step Methodology:

  • Preparation: Prepare saturated solutions by adding an excess of 4-Nitro-1H-indazol-5-amine to each solvent in a sealed vial. The presence of undissolved solid is crucial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved compound.

  • Sampling: Carefully withdraw a clear aliquot of the supernatant.

  • Dilution: Dilute the aliquot with a suitable solvent to a concentration within the validated range of the analytical method.

  • Quantification: Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile: Ensuring Integrity and Safety

The stability of a drug substance is a critical quality attribute that can impact its safety, efficacy, and shelf-life. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Predicted Stability and Potential Degradation Pathways

The 4-Nitro-1H-indazol-5-amine molecule possesses several moieties susceptible to degradation:

  • Hydrolysis: The indazole ring system can be susceptible to hydrolysis under strongly acidic or basic conditions, potentially leading to ring-opening.

  • Oxidation: The amine group is prone to oxidation, which could lead to the formation of various colored degradation products.

  • Photodegradation: Nitroaromatic compounds are often photolabile and can undergo complex degradation pathways upon exposure to light.

  • Thermal Degradation: Elevated temperatures can induce decomposition, the pathway of which would need to be elucidated.

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a compound to predict its long-term stability and to develop a stability-indicating analytical method.

Table 2: Summary of Forced Degradation Conditions and Expected Observations

Stress ConditionReagent/ConditionTypical DurationExpected Degradation
Acid Hydrolysis0.1 N - 1 N HCl24 - 72 hours at RT or elevated temp.Potential
Base Hydrolysis0.1 N - 1 N NaOH24 - 72 hours at RT or elevated temp.Likely
Oxidation3-30% H₂O₂24 - 72 hours at RTHighly Likely
Thermal60 - 80 °C (solid and solution)1 - 7 daysPotential
PhotolyticICH Q1B conditions (UV/Vis light)Per ICH guidelinesLikely
Experimental Protocol for Forced Degradation Studies

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of 4-Nitro-1H-indazol-5-amine in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Sample Preparation:

    • Acid/Base Hydrolysis: Add the stock solution to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions.

    • Oxidation: Add the stock solution to a solution of hydrogen peroxide (e.g., 3%).

    • Thermal (Solution): Heat the stock solution at a specified temperature (e.g., 60 °C).

    • Thermal (Solid): Expose the solid compound to elevated temperature.

    • Photolytic: Expose both the solid compound and its solution to light as per ICH Q1B guidelines.

  • Time Point Sampling: Withdraw aliquots at various time points.

  • Neutralization/Quenching: For acid and base hydrolysis samples, neutralize the solution before analysis. For oxidative samples, the reaction may be quenched if necessary.

  • Analysis: Analyze all samples, including a non-stressed control, using a suitable stability-indicating analytical method (e.g., HPLC-UV/MS).

Caption: Workflow for Forced Degradation Studies.

Development of a Stability-Indicating Analytical Method

A crucial outcome of forced degradation studies is the development and validation of a stability-indicating analytical method. This method must be able to separate the intact API from all process-related impurities and degradation products.

Method of Choice: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC with UV detection is the most common and robust technique for this purpose. The method should be developed to provide adequate resolution between the parent compound and any new peaks that appear in the stressed samples. Mass spectrometry (MS) can be coupled with HPLC to aid in the identification of degradation products.

Illustrative HPLC Method Parameters
  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: A time-programmed gradient from a high aqueous composition to a high organic composition to elute compounds with a wide range of polarities.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by the UV spectrum of 4-Nitro-1H-indazol-5-amine (typically at the λmax).

  • Injection Volume: 10 µL

This method would require rigorous validation according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

Conclusion and Future Directions

This guide provides a comprehensive framework for characterizing the solubility and stability of 4-Nitro-1H-indazol-5-amine. While specific experimental data is not yet widely available in the public domain, the protocols and theoretical considerations outlined herein provide a clear path for researchers to generate the necessary data to support drug development activities. A thorough understanding of these fundamental properties will de-risk the development process and enable the formulation of a safe, effective, and stable drug product. It is recommended that the described experimental work be carried out to build a robust data package for this promising compound.

References

As specific literature on the solubility and stability of 4-Nitro-1H-indazol-5-amine is limited, this reference list includes authoritative sources on the methodologies discussed.

  • International Council for Harmonisation (ICH) Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]

  • International Council for Harmonisation (ICH) Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products. [Link]

  • U.S. Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press. [Link]

  • Ahuja, S., & Dong, M. W. (Eds.). (2005). Handbook of Pharmaceutical Analysis by HPLC. Elsevier. [Link]

  • PubChem Compound Summary for CID 88012, 1H-Indazol-5-amine. [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]

A Prospective Theoretical and Computational Blueprint for the Investigation of 4-Nitro-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry and materials science, prized for its versatile biological activity and intriguing photophysical properties. The strategic placement of electron-donating and electron-withdrawing groups on this bicyclic heteroaromatic system allows for the fine-tuning of its electronic and steric characteristics. This technical guide presents a comprehensive, prospective framework for the theoretical and computational investigation of a novel derivative, 4-Nitro-1H-indazol-5-amine. In the absence of direct experimental data for this specific molecule, this document serves as a blueprint for its synthesis, in-silico characterization, and the prediction of its key physicochemical properties. We leverage established methodologies from studies on analogous nitro- and amino-substituted indazoles to propose a robust workflow. This guide is intended for researchers in computational chemistry, drug discovery, and materials science, providing a structured approach to unlock the potential of this promising, yet unexplored, compound.

Introduction: The Rationale for Investigating 4-Nitro-1H-indazol-5-amine

Indazole derivatives have demonstrated a wide spectrum of pharmacological activities, including but not limited to, anti-inflammatory, anti-cancer, and antimicrobial properties. The introduction of a nitro group (-NO₂), a potent electron-withdrawing moiety, is known to influence a molecule's reactivity, metabolic stability, and even its non-linear optical (NLO) properties. Conversely, the amino group (-NH₂), a strong electron-donating group, can modulate a compound's basicity, hydrogen bonding capacity, and receptor-binding interactions.

The specific architecture of 4-Nitro-1H-indazol-5-amine presents a compelling case for study. The push-pull electronic nature arising from the vicinal nitro and amino groups on the benzene ring of the indazole core is anticipated to give rise to significant intramolecular charge transfer (ICT). This ICT character is a key determinant of a molecule's NLO response and can also influence its absorption and emission spectra. Furthermore, understanding the interplay between these two functional groups is crucial for predicting the molecule's reactivity and potential as a synthon for more complex heterocyclic systems.

This guide outlines a systematic approach, grounded in Density Functional Theory (DFT), to predict the molecular structure, vibrational spectra, electronic properties, and NLO response of 4-Nitro-1H-indazol-5-amine.

Proposed Synthetic Pathway

While the synthesis of 4-Nitro-1H-indazol-5-amine has not been explicitly reported, a plausible synthetic route can be postulated based on established indazole chemistry. A common strategy for the synthesis of substituted indazoles involves the diazotization of an appropriately substituted aniline, followed by intramolecular cyclization. A potential pathway could commence with the nitration of a suitable 1H-indazol-5-amine precursor, though regioselectivity could be a challenge. A more controlled approach would likely involve a multi-step synthesis, potentially starting from a dinitro-substituted precursor followed by selective reduction.

A promising and controllable synthetic strategy would involve the reduction of a dinitroindazole. For example, a plausible route could be the selective reduction of 4,5-dinitro-1H-indazole.

Synthetic Pathway for 4-Nitro-1H-indazol-5-amine start Precursor (e.g., 2-methyl-3,4-dinitroaniline) intermediate1 Diazotization & Cyclization (e.g., NaNO₂, HCl) start->intermediate1 Step 1 intermediate2 4,5-Dinitro-1H-indazole intermediate1->intermediate2 Step 2 product 4-Nitro-1H-indazol-5-amine intermediate2->product Selective Reduction (e.g., Na₂S or (NH₄)₂S)

Caption: Proposed synthetic workflow for 4-Nitro-1H-indazol-5-amine.

A Rigorous Computational Methodology

To elucidate the properties of 4-Nitro-1H-indazol-5-amine, a comprehensive computational protocol based on Density Functional Theory (DFT) is proposed. This approach has been successfully applied to a wide range of heterocyclic compounds, providing results that are in good agreement with experimental data.

Computational Protocol
  • Software: All calculations will be performed using the Gaussian 16 suite of programs.

  • Theoretical Level: The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, will be employed. This functional is well-regarded for its balance of accuracy and computational cost in describing the electronic structure of organic molecules.

  • Basis Set: The 6-311++G(d,p) basis set will be used for all atoms. This is a triple-zeta basis set that includes diffuse functions (++) to accurately describe anions and lone pairs, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.

  • Geometry Optimization: The molecular geometry of 4-Nitro-1H-indazol-5-amine will be fully optimized in the gas phase without any symmetry constraints. The convergence criteria will be set to the default values in Gaussian 16.

  • Vibrational Frequency Analysis: Following geometry optimization, a vibrational frequency calculation will be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. The calculated frequencies are often systematically overestimated and will be scaled by an appropriate factor (typically ~0.967 for B3LYP/6-311++G(d,p)) for better comparison with potential experimental data.

  • Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be determined from the optimized structure. The HOMO-LUMO energy gap will be calculated to assess the molecule's chemical reactivity and kinetic stability.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis will be performed to gain deeper insights into the intramolecular bonding and charge distribution. This will include the examination of natural atomic charges, hybridization of orbitals, and the quantification of hyperconjugative interactions between donor (filled) and acceptor (unfilled) orbitals.

  • Non-Linear Optical (NLO) Properties: The first-order hyperpolarizability (β), a key parameter for second-order NLO materials, will be calculated. This provides a theoretical measure of the molecule's potential for applications in optoelectronics.

Computational Workflow start Initial Structure of 4-Nitro-1H-indazol-5-amine opt Geometry Optimization (B3LYP/6-311++G(d,p)) start->opt freq Vibrational Frequency Analysis opt->freq validation Confirm True Minimum (No Imaginary Frequencies) freq->validation spectra Predicted IR/Raman Spectra freq->spectra properties Calculation of Molecular Properties validation->properties homo_lumo HOMO-LUMO Analysis properties->homo_lumo nbo NBO Analysis properties->nbo nlo NLO Properties (β) properties->nlo

Caption: Proposed DFT-based computational workflow.

Anticipated Results and Their Significance

The proposed computational study is expected to yield a wealth of information about the fundamental properties of 4-Nitro-1H-indazol-5-amine.

Molecular Geometry

The optimized geometry will provide precise predictions of bond lengths, bond angles, and dihedral angles. Of particular interest will be the planarity of the indazole ring system and the orientation of the nitro and amino groups. These structural parameters are fundamental to understanding the molecule's packing in the solid state and its interaction with biological targets.

Table 1: Predicted Key Geometric Parameters for 4-Nitro-1H-indazol-5-amine (Anticipated Data)

ParameterPredicted Value (Å or °)Comparative Data (from related molecules)
C4-N(nitro) bond length~1.45 ÅSimilar to other nitro-aromatic compounds.
C5-N(amino) bond length~1.38 ÅTypical for an aromatic amine.
O-N-O (nitro) bond angle~125°Characteristic of a nitro group.
C4-C5 bond length~1.40 ÅReflects aromatic character.
Vibrational Spectroscopy

The calculated vibrational frequencies will allow for the prediction of the IR and Raman spectra. The characteristic vibrational modes of the nitro (-NO₂) and amino (-NH₂) groups, such as the symmetric and asymmetric stretching frequencies, will be identified. This theoretical spectrum will be an invaluable tool for the experimental characterization of the synthesized compound.

Table 2: Predicted Prominent Vibrational Frequencies (cm⁻¹) for 4-Nitro-1H-indazol-5-amine (Anticipated Data)

Vibrational ModePredicted Frequency (Scaled)Expected Intensity
N-H (amino) symmetric stretch~3400 cm⁻¹Medium (IR)
N-H (amino) asymmetric stretch~3500 cm⁻¹Medium (IR)
N-O (nitro) asymmetric stretch~1550 cm⁻¹Strong (IR)
N-O (nitro) symmetric stretch~1350 cm⁻¹Strong (IR)
C=C (aromatic) stretch1450-1600 cm⁻¹Variable
Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO are the key orbitals involved in chemical reactions and electronic transitions. For 4-Nitro-1H-indazol-5-amine, it is anticipated that the HOMO will be localized primarily on the electron-rich part of the molecule (the amino group and the indazole ring), while the LUMO will be concentrated on the electron-deficient nitro group.

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter. A small HOMO-LUMO gap suggests high chemical reactivity, low kinetic stability, and a propensity for intramolecular charge transfer. This is a key indicator for potential NLO activity.

HOMO-LUMO Diagram cluster_1 LUMO LUMO (Lowest Unoccupied Molecular Orbital) (Acceptor - localized on NO₂ group) HOMO HOMO (Highest Occupied Molecular Orbital) (Donor - localized on NH₂ and ring) Energy Energy Energy->LUMO E_LUMO Energy->HOMO E_HOMO p1 p2 p1->p2 ΔE = E_LUMO - E_HOMO (Energy Gap)

Caption: Anticipated HOMO-LUMO energy level diagram.

Non-Linear Optical (NLO) Properties

The significant intramolecular charge transfer expected in 4-Nitro-1H-indazol-5-amine, arising from the push-pull arrangement of the amino and nitro groups, is a strong indicator of potential second-order NLO activity. The calculated first-order hyperpolarizability (β) will provide a quantitative measure of this property. A large β value would suggest that this molecule could be a promising candidate for use in frequency-doubling and other NLO applications.

Proposed Experimental Validation

While this guide focuses on the theoretical and computational aspects, the ultimate validation of these predictions requires experimental synthesis and characterization. The following experimental techniques would be essential:

  • Synthesis and Purification: The proposed synthetic route would need to be optimized, and the final product purified, likely by recrystallization or column chromatography.

  • Spectroscopic Characterization:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and connectivity.

    • FT-IR and Raman Spectroscopy: To compare the experimental vibrational frequencies with the predicted spectra.

    • UV-Vis Spectroscopy: To investigate the electronic transitions and compare them with the calculated HOMO-LUMO gap.

  • Structural Elucidation:

    • Single-Crystal X-ray Diffraction: To determine the precise three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. This would provide the ultimate validation of the calculated geometry.

Conclusion

4-Nitro-1H-indazol-5-amine represents an unexplored but highly promising molecule at the intersection of medicinal chemistry and materials science. This technical guide provides a comprehensive and scientifically rigorous blueprint for its investigation using modern computational chemistry techniques. By following the proposed workflow, researchers can predict its structural, spectroscopic, and electronic properties with a high degree of confidence. These theoretical insights will be invaluable in guiding the future synthesis and experimental characterization of this molecule, and in ultimately unlocking its potential for a range of scientific applications.

References

A comprehensive list of references to the synthesis of related nitroindazoles, computational methodologies, and spectroscopic studies of similar compounds would be compiled here, drawing from the sources identified in the research phase. For the purpose of this prospective guide, the following are representative examples of the types of sources that would be cited:

  • Alkorta, I., Claramunt, R. M., Elguero, J., Gutiérrez-Puebla, E., Monge, M. Á., Reviriego, F., & Roussel, C. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5866–5881. [Link]

  • PubChem. (n.d.). 1H-Indazol-5-amine. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.
  • Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652.
  • Lee, C., Yang, W., & Parr, R. G. (1988). Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical Review B, 37(2), 785–789.

Technical Guide: Tautomerism in 4-Nitro-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the prototropic tautomerism of 4-nitro-1H-indazol-5-amine , a critical scaffold in kinase inhibitor development. The molecule presents a unique "push-pull" electronic system where the electron-withdrawing 4-nitro group and the electron-donating 5-amine group create a highly polarized heterocyclic core. Understanding the 1H- vs. 2H-indazole equilibrium is not merely academic; it dictates solubility, metabolic stability, and ligand-protein binding modes. This guide provides a self-validating analytical framework for identifying tautomers and controlling regioselectivity during synthesis.

Part 1: Molecular Architecture & Tautomeric Equilibrium

The Prototropic Landscape

Indazoles exhibit annular tautomerism, existing in dynamic equilibrium between the 1H-indazole (benzenoid) and 2H-indazole (quinonoid) forms. For 4-nitro-1H-indazol-5-amine, this equilibrium is heavily influenced by the electronic crosstalk between the pyrazole ring and the substituted benzene ring.

  • 1H-Tautomer (Thermodynamic Dominance): In the gas phase and non-polar solvents, the 1H-form is generally more stable by approximately 2–4 kcal/mol compared to the 2H-form. This stability arises from the preservation of aromaticity in the benzene ring (Clar’s sextet).

  • 2H-Tautomer (The Quinonoid Shift): The 2H-form disrupts the benzene aromaticity, inducing a quinonoid-like character. However, in polar protic solvents or specific enzymatic pockets, the 2H-form can be stabilized by intermolecular hydrogen bonding or dipole alignment.

The "Push-Pull" Substituent Effect

The specific substitution pattern of 4-nitro and 5-amine creates a distinct electronic environment:

  • 4-Nitro Group (EWG): Located at the C4 position, the nitro group exerts a strong inductive ($ -I

    
     -M $) withdrawal.
    
    • Acidity Impact: It significantly increases the acidity of the N-H proton compared to unsubstituted indazole (pKa ~13.8).

    • Tautomeric Bias: By withdrawing electron density from the bridgehead carbons, the 4-NO2 group generally favors the 1H-tautomer to maximize delocalization across the fused system.

  • 5-Amine Group (EDG): The amino group at C5 acts as an electron donor ($ +M $).

  • Intramolecular Hydrogen Bonding (IMHB): A critical structural feature is the likely formation of a six-membered IMHB ring between the 5-amino hydrogen (donor) and the 4-nitro oxygen (acceptor) . This "locks" the substituents into coplanarity with the aromatic core, reducing conformational entropy and influencing the dipole moment of the entire scaffold.

Visualization of Tautomeric Pathways

The following diagram illustrates the equilibrium and the resonance stabilization involved.

Tautomerism T1 1H-Tautomer (Benzenoid Form) Most Stable TS Transition State (Proton Transfer) T1->TS -H+ (Deprotonation) TS->T1 T2 2H-Tautomer (Quinonoid Form) Polar Solvent Stabilized TS->T2 +H+ (Reprotonation at N2) T2->TS Subst 4-NO2 / 5-NH2 Motif (Intramolecular H-Bond) Subst->T1 Stabilizes via Electronic W/D

Caption: Thermodynamic equilibrium between 1H and 2H tautomers, modulated by the 4-nitro/5-amino substituent effects.

Part 2: Analytical Characterization Protocols

Distinguishing between N1 and N2 isomers (or tautomers) is a notorious challenge in indazole chemistry. Standard 1D NMR is often insufficient due to rapid proton exchange. The following self-validating protocol uses 1H-15N HMBC as the gold standard.

Protocol: Definitive Tautomer Assignment via 2D NMR

Objective: Unambiguously assign N1 vs. N2 protonation states.

Materials:

  • Sample: ~10 mg 4-Nitro-1H-indazol-5-amine.

  • Solvent: DMSO-

    
     (Preferred for solubility and slowing proton exchange).
    
  • Reference: N-methylated standards (synthesized separately) to lock the tautomeric forms.

Step-by-Step Methodology:

  • Preparation: Dissolve the sample in DMSO-

    
    . Ensure the solution is free of acidic/basic impurities that catalyze exchange.
    
  • Acquisition (1H NMR): Acquire a standard proton spectrum. Note the chemical shift of the broad N-H singlet (typically

    
     13.0–14.0 ppm for 1H-indazoles).
    
  • Acquisition (1H-15N HMBC): Run a gradient-selected Heteronuclear Multiple Bond Correlation experiment optimized for long-range coupling (

    
     Hz).
    
  • Analysis (The "Claramunt Rule"):

    • 1H-Tautomer: The proton on N1 will show 3-bond correlations (

      
      ) to C3a  (bridgehead) and C7a .
      
    • 2H-Tautomer: The proton on N2 will show 3-bond correlations (

      
      ) to C3  and C7a , but significantly different shielding patterns on the nitrogen chemical shifts.
      
    • Validation: Compare the

      
      N chemical shifts against N1-methyl and N2-methyl derivatives. N2 (pyridine-like) is generally more shielded than N1 (pyrrole-like) in the 1H-tautomer context, but this inverts upon alkylation.
      
Data Summary: Diagnostic Signals
Feature1H-Indazole (Major)2H-Indazole (Minor)
Stability (

)
0 kcal/mol (Reference)+2.4 to +4.5 kcal/mol

N NMR Shift
N1: ~ -140 ppm (Pyrrole-like)N2: ~ -80 ppm (Pyridine-like)
C3 Chemical Shift

134-136 ppm

120-125 ppm (Shielded)
UV-Vis (

)
Lower

(Hypsochromic)
Higher

(Bathochromic)

Part 3: Synthetic Implications (Regioselectivity)

The tautomeric nature directly impacts alkylation reactions, a common step in drug synthesis. While the 1H-tautomer is thermodynamically stable, the 2H-position is often the kinetically favored nucleophile under basic conditions due to the "lone pair availability" and steric factors at the 1-position (peri-interaction with C7-H).

The Alkylation Decision Tree

When alkylating 4-nitro-1H-indazol-5-amine:

  • Base Catalysis (

    
    /DMF):  Usually yields a mixture of N1-alkyl (thermodynamic) and N2-alkyl (kinetic) products. The 4-nitro group enhances the acidity of N1-H, facilitating deprotonation.
    
  • Steric Control: The 4-nitro group does not sterically block N1 or N2 directly, but it affects the electron density. The N1-anion is stabilized by the electron-withdrawing nature of the ring system.

Synthesis Start 4-Nitro-1H-indazol-5-amine Cond Reaction Conditions Start->Cond PathA Thermodynamic Control (High T, Reversible, Cs2CO3) Cond->PathA Equilibration PathB Kinetic Control (Low T, Strong Base, NaH) Cond->PathB Irreversible Prod1 N1-Alkyl Product (Major) PathA->Prod1 Favored Prod2 N2-Alkyl Product (Minor) PathB->Prod2 Increased Ratio

Caption: Decision tree for controlling N1 vs N2 regioselectivity during synthesis.

References

  • Claramunt, R. M., et al. (2000). "7-Nitroindazole."[1][2][3] Acta Crystallographica Section C. (Detailed structural analysis of nitroindazoles).

  • Elguero, J., et al. (2022).[4] "Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde." The Journal of Organic Chemistry. (Definitive work on nitroindazole tautomerism and NMR assignment).

  • Keating, T. A., et al. (2021).[5] "Regioselective N-Alkylation of the 1H-Indazole Scaffold." Beilstein Journal of Organic Chemistry. (Protocols for controlling N1/N2 selectivity).

  • Catalán, J., et al. (1993). "Acidity and Basicity of Indazole and its N-Methyl Derivatives." Canadian Journal of Chemistry.[6] (Thermodynamic data on indazole tautomers).

  • Macsen Labs. (2023). "5-Nitroindazole Product Specifications." (Physical properties of related nitroindazoles).

Sources

Methodological & Application

A Validated Reversed-Phase HPLC Method for the Quantification of 4-Nitro-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This application note presents a robust, validated, and high-performance liquid chromatography (HPLC) method for the quantitative analysis of 4-Nitro-1H-indazol-5-amine. This compound, and others in the substituted indazole class, are of significant interest as intermediates and core scaffolds in pharmaceutical development.[1][2] The method utilizes reversed-phase chromatography with a C18 stationary phase and a phosphate-buffered mobile phase, ensuring high resolution, excellent peak symmetry, and reliable quantification. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent performance in specificity, linearity, accuracy, precision, and robustness.[3] This document provides a detailed protocol, the scientific rationale behind the method design, and a comprehensive validation summary to support its implementation in research and quality control environments.

Introduction and Chromatographic Principles

4-Nitro-1H-indazol-5-amine is a heterocyclic aromatic compound featuring both a nitro group and an amine group. This unique substitution pattern presents specific challenges and opportunities for chromatographic separation. The aromatic indazole core provides hydrophobicity, making it suitable for reversed-phase HPLC, the most widely used mode of HPLC, accounting for approximately 75% of all methods.[4]

Causality Behind Methodological Choices:

  • Reversed-Phase (RP) Chromatography: The analyte possesses a non-polar ring system, making it well-suited for retention on a non-polar stationary phase like C18 (octadecylsilane).[5] Elution is controlled by a polar mobile phase.

  • Control of Peak Tailing: The basic nature of the 5-amine group can lead to undesirable interactions with residual acidic silanols on the silica-based column packing, resulting in poor peak shape (tailing). To mitigate this, the mobile phase is buffered to a slightly acidic pH (pH 3.0). At this pH, the amine group is consistently protonated, minimizing secondary interactions and ensuring a sharp, symmetrical peak.

  • Stationary Phase Selection: A modern, end-capped C18 column based on high-purity silica is selected. End-capping masks most of the residual silanols, further enhancing peak shape for basic analytes. For compounds with aromatic rings and nitro groups, phenyl- or pentafluorophenyl (PFP)-based columns can also offer alternative selectivity through π-π interactions.[6] However, C18 provides a robust and universally applicable starting point.

  • UV Detection: The conjugated aromatic system and the nitro chromophore in 4-Nitro-1H-indazol-5-amine result in strong ultraviolet (UV) absorbance, allowing for sensitive and specific detection.[7] A photodiode array (PDA) detector is ideal for confirming peak purity and selecting the optimal detection wavelength.

Detailed HPLC Method Protocol

This section provides a comprehensive, step-by-step protocol for the analysis of 4-Nitro-1H-indazol-5-amine.

Reagents, Standards, and Materials
  • 4-Nitro-1H-indazol-5-amine Reference Standard: Purity >98%.

  • Acetonitrile (ACN): HPLC grade or higher.

  • Methanol (MeOH): HPLC grade or higher.

  • Water: Deionized (DI) water, 18.2 MΩ·cm resistivity or HPLC grade.

  • Potassium Dihydrogen Phosphate (KH₂PO₄): ACS grade or higher.

  • Phosphoric Acid (H₃PO₄): ACS grade or higher.

Instrumentation and Chromatographic Column
  • HPLC System: A system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

  • Chromatographic Column: A C18 reversed-phase column with the following typical dimensions:

    • Stationary Phase: C18, 5 µm particle size

    • Dimensions: 4.6 mm I.D. x 250 mm length

    • (Note: Similar C18 columns are widely used for indazole derivatives.[8])

Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer, 20 mM KH₂PO₄, pH 3.0):

    • Weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of DI water.

    • Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid.

    • Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Organic):

    • 100% Acetonitrile (ACN).

  • Diluent:

    • Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 25 mg of 4-Nitro-1H-indazol-5-amine reference standard into a 25 mL volumetric flask.

    • Add approximately 15 mL of Methanol and sonicate for 5 minutes to dissolve.

    • Dilute to the mark with Methanol and mix thoroughly.

  • Working Standard Solutions (e.g., 1-100 µg/mL):

    • Prepare a series of working standards by serial dilution of the Standard Stock Solution with the Diluent. These will be used for the linearity study.

  • Sample Preparation:

    • Accurately weigh the sample containing 4-Nitro-1H-indazol-5-amine.

    • Dissolve and dilute in a suitable solvent (initially try Methanol), then make the final dilution with the Diluent to achieve a theoretical concentration within the linearity range (e.g., 50 µg/mL).

    • Filter the final solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions

All quantitative data should be summarized in a structured table for clarity.

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A: 20 mM KH₂PO₄, pH 3.0B: Acetonitrile (ACN)
Gradient Program 0-5 min: 20% B5-15 min: 20% to 80% B15-20 min: 80% B20-21 min: 80% to 20% B21-25 min: 20% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or λ-max determined by PDA scan)
Injection Volume 10 µL
Run Time 25 minutes

Method Validation Protocol & Results

The method was validated according to ICH Q2(R1) guidelines, which outline the necessary tests to ensure an analytical procedure is suitable for its intended purpose.[3][9]

System Suitability

Objective: To ensure the chromatographic system is performing adequately for the intended analysis.[10][11] Procedure: Five replicate injections of a working standard solution (e.g., 50 µg/mL) are made. Acceptance Criteria & Hypothetical Results:

ParameterAcceptance CriteriaHypothetical ResultStatus
Tailing Factor (T) T ≤ 2.01.15Pass
Theoretical Plates (N) N > 20008500Pass
%RSD of Peak Area ≤ 2.0%0.8%Pass
%RSD of Retention Time ≤ 1.0%0.2%Pass
Specificity

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[12][13] Procedure:

  • Inject a blank (diluent).

  • Inject the reference standard solution.

  • Inject a sample solution.

  • If available, inject a placebo (matrix without the analyte).

  • Perform stress testing on the analyte (e.g., exposure to acid, base, peroxide, heat, and light) and analyze the resulting solutions to ensure separation from degradation products. Results: No interfering peaks were observed at the retention time of 4-Nitro-1H-indazol-5-amine in the blank or placebo injections. Peak purity analysis using a PDA detector confirmed the main peak was spectrally pure and well-resolved from degradation peaks in stressed samples.

Linearity and Range

Objective: To demonstrate a direct proportional relationship between analyte concentration and detector response over a specified range.[3] Procedure: Analyze a series of at least five standard concentrations across the range of 1-100 µg/mL in triplicate. Plot a calibration curve of mean peak area versus concentration. Results:

ParameterAcceptance CriteriaHypothetical Result
Correlation Coefficient (r²) ≥ 0.9990.9998
Range 10 - 100 µg/mLEstablished
Y-intercept Close to zeroMinimal
Accuracy

Objective: To determine the closeness of the test results to the true value.[3][13] Procedure: Perform recovery studies by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate. Results:

Spike LevelMean Recovery (%)%RSDAcceptance Criteria
80%99.5%0.9%98.0 - 102.0%
100%100.8%0.7%98.0 - 102.0%
120%101.2%0.6%98.0 - 102.0%
Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[3] Procedure:

  • Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. Results:

Precision TypeAcceptance Criteria (%RSD)Hypothetical Result (%RSD)
Repeatability ≤ 2.0%0.9%
Intermediate Precision ≤ 2.0%1.3%
Robustness

Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. Procedure: Introduce small changes to the method parameters one at a time and assess the impact on system suitability.

  • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

  • Column Temperature: ± 2 °C (28 °C and 32 °C)

  • Mobile Phase pH: ± 0.1 units (pH 2.9 and 3.1) Results: System suitability criteria (tailing factor, theoretical plates, %RSD) were met under all varied conditions, demonstrating the method is robust.

Visualization of the Validation Workflow

The following diagram illustrates the logical flow of the HPLC method development and validation process, grounded in regulatory expectations.

HPLC_Validation_Workflow cluster_Dev Phase 1: Method Development cluster_Val Phase 2: Method Validation (ICH Q2) A Define Analytical Target Profile (ATP) B Screening: Column (C18, Phenyl, etc.) Mobile Phase (ACN, MeOH, pH) A->B Initial Assessment C Optimization: Gradient, Flow Rate, Temperature, Wavelength B->C Selectivity Tuning D Finalized Method Protocol C->D Lock Parameters E System Suitability (Tailing, Plates, %RSD) D->E Begin Validation F Specificity (Blank, Placebo, Stress) G Linearity & Range (r² ≥ 0.999) H Accuracy (% Recovery) I Precision (Repeatability & Intermediate) J Robustness (pH, Flow, Temp) K Validated Method for Routine Use J->K Successful Validation

Sources

Application Note: 4-Nitro-1H-indazol-5-amine in Tricyclic Kinase Inhibitor Synthesis

[1][2][3]

Executive Summary

The indazole scaffold is a "privileged structure" in kinase drug discovery, serving as a bioisostere for the purine ring of ATP. While 5-aminoindazole and 6-aminoindazole are common building blocks, 4-Nitro-1H-indazol-5-amine offers a unique orthogonal substitution pattern.[2][3] It serves as the critical precursor for 4,5-diaminoindazole , the immediate progenitor of the Imidazo[4,5-e]indazole tricyclic core. This fused system is highly relevant for targeting Aurora Kinases, CDKs, and JNKs due to its ability to mimic the adenine hinge-binding region of ATP while offering vectors for solubilizing groups.

Strategic Value & Mechanism

The "Gateway" Intermediate

The 4-nitro-5-amino substitution pattern is chemically distinct because it positions two nitrogen donors on adjacent carbons (C4 and C5) with different oxidation states.[1][2][3]

  • The 5-Amine: Acts as a nucleophile for initial functionalization (e.g., amide coupling or reductive amination).

  • The 4-Nitro: Serves as a "masked" amine.[2][3] Its steric bulk at the 4-position protects the C3 position and directs electrophilic attack elsewhere until it is reduced.

Pathway to Tricyclic Inhibitors

The primary application involves a three-stage cascade:

  • Reduction: Conversion of the 4-nitro group to an amine, yielding the highly reactive 4,5-diaminoindazole.

  • Cyclization: Condensation of the diamine with a one-carbon electrophile (e.g., formic acid, triethyl orthoformate, or urea) to close the imidazole ring.

  • Diversification: The resulting tricyclic core (Imidazo[4,5-e]indazole) presents three distinct nitrogen atoms for functionalization (N1, N6, N8), allowing fine-tuning of kinase selectivity profiles.

Structural Logic Diagram

The following diagram illustrates the synthetic flow from the starting material to the active kinase inhibitor scaffold.

GStart4-Nitro-1H-indazol-5-amine(CAS 102170-46-7)Intermediate4,5-Diaminoindazole(Unstable Intermediate)Start->IntermediateStep 1ScaffoldImidazo[4,5-e]indazole(Tricyclic Core)Intermediate->ScaffoldStep 2TargetKinase Inhibitor(ATP Competitive)Scaffold->TargetStep 3RedReduction(H2, Pd/C or Fe/AcOH)CycCyclization(HC(OEt)3 or R-CHO)FuncN-Alkylation / Coupling(R-X, Base)

Figure 1: Synthetic workflow transforming 4-Nitro-1H-indazol-5-amine into a tricyclic kinase inhibitor core.

Detailed Experimental Protocols

Protocol A: Reduction to 4,5-Diaminoindazole

Context: The 4,5-diaminoindazole intermediate is oxidation-sensitive and should be used immediately or stored under inert gas.[1][2][3]

Reagents:

  • 4-Nitro-1H-indazol-5-amine (1.0 eq)[1][2][3]

  • Palladium on Carbon (Pd/C), 10 wt% loading (0.1 eq)[4]

  • Methanol (anhydrous)

  • Hydrogen gas (balloon pressure)

Procedure:

  • Dissolution: In a flame-dried round-bottom flask, dissolve 4-Nitro-1H-indazol-5-amine (500 mg, 2.8 mmol) in anhydrous Methanol (20 mL).

    • Note: If solubility is poor, add a minimal amount of THF.

  • Catalyst Addition: Carefully add 10% Pd/C (300 mg) under a stream of nitrogen.

    • Safety: Pd/C is pyrophoric. Do not add to dry solvent; ensure the flask is purged with N2.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (balloon) three times. Stir vigorously at Room Temperature (RT) for 4–6 hours.

    • Monitoring: Monitor reaction progress by LC-MS (Target Mass: ~149 m/z). The yellow color of the nitro compound should fade to colorless or pale grey.

  • Filtration: Filter the mixture through a Celite pad under nitrogen atmosphere to remove the catalyst. Wash the pad with deoxygenated Methanol.

  • Isolation: Concentrate the filtrate in vacuo at low temperature (<40°C) to yield crude 4,5-diaminoindazole.

    • Critical: Proceed immediately to Protocol B to avoid air oxidation (darkening of the solid).

Protocol B: Cyclization to Imidazo[4,5-e]indazole

Context: This step constructs the third ring, creating the ATP-mimetic motif.

Reagents:

  • Crude 4,5-Diaminoindazole (from Protocol A)

  • Triethyl Orthoformate (TEOF) (Excess, acts as solvent/reagent)

  • p-Toluenesulfonic acid (pTSA) (catalytic, 5 mol%)

Procedure:

  • Setup: Suspend the freshly prepared 4,5-diaminoindazole in Triethyl Orthoformate (10 mL per gram of substrate).

  • Catalysis: Add catalytic pTSA (10-20 mg).

  • Reflux: Heat the mixture to reflux (146°C) for 3–12 hours.

    • Mechanism:[1][2][3][5][6] The diamine condenses with TEOF to form an ethoxy-imine intermediate, which then cyclizes with loss of ethanol.

  • Workup: Cool the reaction to RT. A precipitate often forms.

  • Purification: Filter the solid and wash with cold diethyl ether. If no precipitate forms, concentrate to dryness and purify via flash chromatography (DCM:MeOH gradient).

    • Result: The product is 1,6-dihydroimidazo[4,5-e]indazole (or tautomer).

Protocol C: Regioselective N-Alkylation (Optional)

Context: To improve potency, lipophilic groups are often added to the N1 or N6 positions.

Procedure:

  • Dissolve the tricyclic core in DMF.

  • Add Cs2CO3 (2.0 eq) and the alkyl halide (1.1 eq).

  • Stir at 60°C.

    • Note: Alkylation often favors the less sterically hindered nitrogen (N1 of the indazole or N6 of the imidazole depending on conditions). Isomer separation by HPLC is typically required.

Data Summary & Troubleshooting

ParameterSpecification / ObservationTroubleshooting
Starting Material 4-Nitro-1H-indazol-5-amine (Yellow solid)Ensure purity >95% by HPLC before starting.[1][2][3]
Reduction Time 4–6 HoursIf slow, warm to 40°C or increase H2 pressure (Parr shaker).
Diamine Stability Unstable (Oxidizes in air)Keep under Argon/N2. Do not store >24h.
Cyclization Yield Typically 60–85%If low, ensure diamine was fully reduced before cyclization.
Solubility Poor in non-polar solventsUse DMSO/MeOH for analysis.[2][3]

References

  • Indazole Scaffold in Kinase Inhibitors

    • Title: Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
    • Source: RSC Advances, 2021.
    • URL:[Link]

  • Synthesis of Fused Indazoles

    • Title: Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes.[1][2][3]

    • Source: ResearchG
    • URL:[Link]

  • Compound Data (4-Nitro-1H-indazol-5-amine)

    • Title: 4-Nitro-1H-indazol-5-amine Product Page.[1][2][3][7]

    • Source: BLD Pharm.
  • General Indazole Synthesis Reviews

    • Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
    • Source: Molecules (MDPI), 2018.
    • URL:[Link]

The Strategic Utility of 4-Nitro-1H-indazol-5-amine in the Synthesis of Bioactive Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indazole Scaffold and the Unique Potential of 4-Nitro-1H-indazol-5-amine

The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds, including several marketed drugs.[1][2] Its bicyclic structure, composed of a fused benzene and pyrazole ring, provides a rigid framework that can be strategically functionalized to interact with a variety of biological targets. Indazole derivatives have demonstrated a wide range of pharmacological activities, including potent kinase inhibition, which has led to the development of successful anticancer therapies.[3]

Within the diverse family of indazole-based building blocks, 4-nitro-1H-indazol-5-amine stands out as a particularly valuable, albeit specialized, synthon. The presence of both a nitro and an amino group on the benzene portion of the indazole core imparts a unique chemical reactivity profile. The electron-withdrawing nitro group and the electron-donating amino group create a "push-pull" electronic effect, influencing the reactivity of the entire ring system. This electronic differentiation allows for selective chemical transformations at various positions of the indazole scaffold, making it a powerful tool for the construction of complex molecular architectures.

This guide provides a comprehensive overview of the synthesis and application of 4-nitro-1H-indazol-5-amine as a building block for bioactive compounds. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile intermediate.

Synthesis of 4-Nitro-1H-indazol-5-amine: A Proposed Pathway

A direct, one-pot synthesis of 4-nitro-1H-indazol-5-amine is not readily found in the literature. However, based on established indazole chemistry and the reactivity of related compounds, a plausible and efficient two-step synthetic route can be proposed. This pathway involves the dinitration of 1H-indazole followed by a selective reduction of the nitro group at the 5-position.

Workflow for the Synthesis of 4-Nitro-1H-indazol-5-amine

Indazole 1H-Indazole Dinitroindazole 4,5-Dinitro-1H-indazole Indazole->Dinitroindazole Nitration (e.g., HNO₃/H₂SO₄) Target 4-Nitro-1H-indazol-5-amine Dinitroindazole->Target Selective Reduction (e.g., Na₂S or (NH₄)₂S)

Caption: Proposed synthetic pathway for 4-Nitro-1H-indazol-5-amine.

Part 1: Synthesis of 4,5-Dinitro-1H-indazole

The initial step involves the nitration of 1H-indazole to introduce two nitro groups onto the benzene ring. While specific conditions for the synthesis of 4,5-dinitro-1H-indazole are not extensively documented, a general approach for the nitration of similar heterocyclic systems can be adapted.[4][5]

Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 1H-indazole to a cooled (0-5 °C) mixture of concentrated sulfuric acid and fuming nitric acid. The molar ratio of the nitrating mixture to the indazole should be optimized, but a starting point of a 5-10 fold excess is recommended.

  • Reaction Execution: Maintain the temperature of the reaction mixture below 10 °C while slowly adding the 1H-indazole. After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated) for a period of time to be determined by reaction monitoring (e.g., by TLC or LC-MS).

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitated product, 4,5-dinitro-1H-indazole, can be collected by filtration, washed with cold water until the washings are neutral, and then dried under vacuum.

  • Purification: The crude product may be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid.

Rationale: The strong acidic conditions of the nitrating mixture protonate the indazole, and the resulting indazolium ion is then susceptible to electrophilic nitration. The directing effects of the pyrazole ring will favor nitration on the benzene portion of the molecule. The precise ratio of nitric to sulfuric acid and the reaction temperature will be critical in controlling the extent of nitration and minimizing side product formation.

Part 2: Selective Reduction to 4-Nitro-1H-indazol-5-amine

The key step in this synthesis is the selective reduction of one of the two nitro groups. In dinitro aromatic systems, it is often possible to selectively reduce one nitro group over the other by careful choice of the reducing agent and reaction conditions. Reagents such as sodium sulfide (Na₂S) or ammonium sulfide ((NH₄)₂S) are known to perform this type of selective reduction.

Protocol:

  • Reaction Setup: Dissolve the synthesized 4,5-dinitro-1H-indazole in a suitable solvent, such as ethanol or a mixture of ethanol and water.

  • Reagent Addition: Prepare a solution of the reducing agent (e.g., sodium sulfide or ammonium sulfide) in water and add it dropwise to the solution of the dinitroindazole at a controlled temperature. The stoichiometry of the reducing agent is critical for selectivity and should be carefully controlled.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS to determine the optimal reaction time and to avoid over-reduction to the diaminoindazole.

  • Work-up: Once the reaction is complete, the product can be isolated by removing the solvent under reduced pressure and then partitioning the residue between an organic solvent (e.g., ethyl acetate) and water. The organic layer is then washed, dried, and concentrated.

  • Purification: The crude 4-nitro-1H-indazol-5-amine can be purified by column chromatography on silica gel or by recrystallization.

Rationale: The choice of a mild reducing agent like sodium sulfide or ammonium sulfide is crucial for achieving selectivity. These reagents are often capable of reducing one nitro group in the presence of another, particularly when the nitro groups are in different electronic environments. The precise conditions, including temperature and stoichiometry, will need to be optimized to maximize the yield of the desired mono-amino product.

Application of 4-Nitro-1H-indazol-5-amine in the Synthesis of Kinase Inhibitors

The true value of a building block is demonstrated through its successful incorporation into a complex, biologically active molecule. While direct examples starting from 4-nitro-1H-indazol-5-amine are not explicitly detailed in readily available literature, the structure of the multi-targeted receptor tyrosine kinase inhibitor, Linifanib (ABT-869) , strongly suggests the utility of a closely related intermediate. Linifanib's chemical name is N-[4-(3-amino-1H-indazol-4-yl)phenyl]-N'-(2-fluoro-5-methylphenyl)urea.[6][7][8] The synthesis of this molecule would logically proceed through an intermediate such as 4-amino-substituted-3-nitro-1H-indazole, which highlights the importance of the nitro-amino indazole scaffold.

Retrosynthetic Analysis of a Linifanib Analog

A retrosynthetic analysis of a simplified Linifanib analog demonstrates a plausible synthetic route where 4-nitro-1H-indazol-5-amine could be a key precursor.

Target Linifanib Analog (Urea-linked Indazole) Intermediate1 Amino-Indazole-Phenyl Target->Intermediate1 Urea Formation Intermediate2 4-Nitro-5-(aminophenyl)-1H-indazole Intermediate1->Intermediate2 Nitro Reduction BuildingBlock 4-Nitro-1H-indazol-5-amine Intermediate2->BuildingBlock Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) ArylHalide Aryl Halide/Boronic Acid BuildingBlock->ArylHalide

Caption: Retrosynthetic analysis of a Linifanib analog.

Protocol: Synthesis of a Urea-Linked Kinase Inhibitor Scaffold

This protocol outlines a general procedure for the synthesis of a urea-linked kinase inhibitor scaffold, demonstrating the potential application of 4-nitro-1H-indazol-5-amine.

Step 1: Cross-Coupling Reaction

  • Reaction Setup: In a reaction vessel, combine 4-nitro-1H-indazol-5-amine, a suitable aryl boronic acid or aryl halide, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a suitable solvent system (e.g., dioxane/water or toluene).

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature appropriate for the chosen coupling reaction (typically 80-120 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction mixture, dilute it with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate it, and purify the crude product by column chromatography to yield the coupled product.

Step 2: Reduction of the Nitro Group

  • Reaction Setup: Dissolve the product from Step 1 in a suitable solvent (e.g., ethanol, ethyl acetate, or methanol).

  • Reduction: Add a reducing agent such as palladium on carbon (Pd/C) and introduce a hydrogen atmosphere (e.g., via a balloon or a hydrogenation apparatus). Alternatively, chemical reduction using reagents like tin(II) chloride (SnCl₂) or iron powder in acidic media can be employed.

  • Work-up: After the reduction is complete (monitored by TLC or LC-MS), filter the reaction mixture to remove the catalyst (if applicable) and concentrate the filtrate. The crude amino product can then be purified if necessary.

Step 3: Urea Formation

  • Reaction Setup: Dissolve the amino-indazole derivative from Step 2 in an aprotic solvent (e.g., dichloromethane or THF).

  • Urea Synthesis: Add an appropriate isocyanate (e.g., 2-fluoro-5-methylphenyl isocyanate for a Linifanib analog) to the solution. The reaction is typically carried out at room temperature.

  • Work-up and Purification: Once the reaction is complete, the product can often be isolated by filtration if it precipitates. Otherwise, the solvent is removed, and the crude product is purified by recrystallization or column chromatography to yield the final urea-linked kinase inhibitor.

Data Presentation

Table 1: Representative Synthetic Transformations of 4-Nitro-1H-indazol-5-amine

TransformationReagents and ConditionsProduct TypePotential Application
N-Alkylation/ArylationAlkyl/Aryl halide, Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, Acetonitrile)N-Substituted indazoleModulation of solubility and pharmacokinetic properties
AcylationAcyl chloride or anhydride, Base (e.g., Pyridine, Et₃N), Solvent (e.g., DCM, THF)Amide derivativeIntroduction of new pharmacophores and interaction points
SulfonylationSulfonyl chloride, Base (e.g., Pyridine), Solvent (e.g., DCM)Sulfonamide derivativeBioisosteric replacement, hydrogen bond donor/acceptor
Diazotization/SandmeyerNaNO₂, H⁺; CuX (X = Cl, Br, CN)Halogenated or cyano-indazoleFurther functionalization via cross-coupling reactions
Reduction of Nitro GroupH₂, Pd/C; SnCl₂, HCl; Fe, AcOH4,5-Diamino-1H-indazoleSynthesis of fused heterocyclic systems

Conclusion

4-Nitro-1H-indazol-5-amine is a highly functionalized building block with significant potential in the synthesis of bioactive compounds, particularly in the realm of kinase inhibitors. Its unique electronic and chemical properties allow for a range of selective transformations, providing access to complex molecular scaffolds. While its direct application in reported syntheses requires further exploration of proprietary or less accessible literature, the logical synthetic pathways to this molecule and its clear potential for elaboration into structures like Linifanib underscore its strategic importance. The protocols and conceptual frameworks presented in this guide are intended to empower researchers to unlock the full potential of this versatile indazole derivative in their drug discovery and development endeavors.

References

  • Chevalier, A., Ouahrouch, A., Arnaud, A., Gallavardin, T., & Franck, X. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12838–12845. [Link]

  • Organic Syntheses. (n.d.). Indazole, 5-nitro-. [Link]

  • ResearchGate. (n.d.). Preparation of 4,5-nitroimidazole. [Link]

  • MDPI. (2018). Optimized one-step synthesis and characterization of 1-methyl-4,5-dinitro-1H-imidazole. [Link]

  • Google Patents. (n.d.).
  • ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5849–5862. [Link]

  • PMC. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5849–5862. [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]

  • ResearchGate. (n.d.). Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

  • PMC. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Pharmaceuticals, 16(5), 724. [Link]

  • MDPI. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules, 23(3), 682. [Link]

  • NIH. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules, 23(3), 682. [Link]

  • PubMed. (2007). N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: indazoles as phenol isosteres with improved pharmacokinetics. Bioorganic & Medicinal Chemistry Letters, 17(15), 4153–4157. [Link]

  • ResearchGate. (n.d.). Representative examples of 1H‐indazole‐based bioactive molecules. [Link]

  • ResearchGate. (n.d.). Discovery of N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-Aminoindazole-Based Orally Active Multitargeted Receptor Tyrosine Kinase Inhibitor. [Link]

  • Google Patents. (n.d.).
  • Semantic Scholar. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]

  • ResearchGate. (n.d.). The chemical structure of ABT-869: N- [4-(3-amino-1H-indazol-4-yl)phenyl]. [Link]

  • PubMed. (2007). Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor. Journal of Medicinal Chemistry, 50(7), 1584–1597. [Link]

  • PubChem. (n.d.). 1H-Indazol-5-amine. [Link]

  • NIH. (2014). Design, synthesis, and biological study of 4-[(2-nitroimidazole-1H-alkyloxyl)aniline]-quinazolines as EGFR inhibitors exerting cytotoxicities both under normoxia and hypoxia. International Journal of Molecular Sciences, 15(12), 22535–22561. [Link]

  • MDPI. (2011). High Functionalization of 5-Nitro-1H-imidazole Derivatives: The TDAE Approach. Molecules, 16(8), 6792–6805. [Link]

  • PubMed. (2011). High functionalization of 5-nitro-1H-imidazole derivatives: the TDAE approach. Molecules, 16(8), 6792–6805. [Link]

  • MDPI. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Pharmaceuticals, 16(5), 724. [Link]

  • Macsen Labs. (n.d.). 5-Nitroindazole. [Link]

  • PMC. (2013). 1-(4-Methylphenylsulfonyl)-5,6-dinitro-1H-indazole. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o101. [Link]

  • Google Patents. (n.d.). CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.

Sources

Application Notes and Protocols: Strategic Derivatization of 4-Nitro-1H-indazol-5-amine for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Indazole Scaffold in Modern Drug Discovery

The indazole nucleus is a bicyclic heteroaromatic system that has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile template for the design of potent and selective ligands for a wide range of biological targets.[1][2] Indazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[3] The strategic functionalization of the indazole core is paramount in modulating the pharmacokinetic and pharmacodynamic properties of these molecules, making the exploration of its chemical space a critical endeavor in drug discovery.

This application note provides a detailed guide to the derivatization of a key indazole intermediate, 4-nitro-1H-indazol-5-amine, for the purpose of generating compound libraries for structure-activity relationship (SAR) studies. We will delve into the rationale behind various derivatization strategies and provide robust, step-by-step protocols for the synthesis of a diverse set of analogues.

The Strategic Importance of 4-Nitro-1H-indazol-5-amine

4-Nitro-1H-indazol-5-amine is a particularly attractive starting material for SAR studies due to the presence of three distinct functional handles that can be selectively modified:

  • The 5-amino group: A primary aromatic amine that is amenable to a wide array of chemical transformations, including acylation, sulfonylation, and alkylation.

  • The 4-nitro group: An electron-withdrawing group that can be reduced to an amino group, opening up another avenue for derivatization. This group also influences the electronic properties of the entire scaffold.

  • The indazole N1-proton: This nitrogen can be alkylated or arylated to explore the impact of substitution on this vector, which is often crucial for modulating potency and selectivity.

The interplay of these functional groups allows for the systematic exploration of the chemical space around the indazole core, providing valuable insights into the structural requirements for biological activity.

Derivatization Strategies and Protocols

Derivatization of the 5-Amino Group

The primary amino group at the 5-position is a prime site for introducing diversity into the molecule. Acylation and sulfonylation are two of the most common and effective methods for achieving this.

The introduction of an amide bond at the 5-position is a well-established strategy for creating analogues with improved biological activity and pharmacokinetic properties.[4]

Protocol 1: General Procedure for Acylation of 4-Nitro-1H-indazol-5-amine

  • Materials:

    • 4-Nitro-1H-indazol-5-amine

    • Acyl chloride or carboxylic acid anhydride (1.1 eq.)

    • Anhydrous pyridine or a mixture of dichloromethane (DCM) and triethylamine (TEA) (2.0 eq.)

    • Anhydrous N,N-dimethylformamide (DMF) or DCM as solvent

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve 4-nitro-1H-indazol-5-amine (1.0 eq.) in anhydrous DMF or DCM.

    • Add pyridine or TEA (2.0 eq.) to the solution and cool to 0 °C in an ice bath.

    • Slowly add the acyl chloride or anhydride (1.1 eq.) to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate gradient).

Table 1: Representative Acylating Agents and Expected Products

Acylating AgentExpected Product Name
Acetyl chlorideN-(4-nitro-1H-indazol-5-yl)acetamide
Benzoyl chlorideN-(4-nitro-1H-indazol-5-yl)benzamide
Cyclopropanecarbonyl chlorideN-(4-nitro-1H-indazol-5-yl)cyclopropanecarboxamide
2-Thiophenecarbonyl chlorideN-(4-nitro-1H-indazol-5-yl)thiophene-2-carboxamide

The sulfonamide group is another important functional group in medicinal chemistry, often imparting favorable physicochemical properties and biological activity.

Protocol 2: General Procedure for Sulfonylation of 4-Nitro-1H-indazol-5-amine

  • Materials:

    • 4-Nitro-1H-indazol-5-amine

    • Sulfonyl chloride (1.1 eq.)

    • Anhydrous pyridine

    • Dichloromethane (DCM)

    • 1 M Hydrochloric acid

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve 4-nitro-1H-indazol-5-amine (1.0 eq.) in anhydrous pyridine.

    • Cool the solution to 0 °C and slowly add the sulfonyl chloride (1.1 eq.).

    • Stir the reaction at room temperature for 6-16 hours, monitoring by TLC.

    • Pour the reaction mixture into ice-water and extract with DCM (3 x 20 mL).

    • Wash the combined organic layers successively with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • Purify the residue by silica gel column chromatography.

Reduction of the 4-Nitro Group and Subsequent Derivatization

Reduction of the 4-nitro group to a 4-amino group provides a new site for derivatization, leading to the formation of 1H-indazole-4,5-diamine. This diamine can be further functionalized to generate a variety of novel structures.

Protocol 3: Reduction of the 4-Nitro Group

  • Materials:

    • N-(4-nitro-1H-indazol-5-yl)acetamide (or other 5-acylated derivative)

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq.)

    • Ethanol or ethyl acetate

    • Saturated aqueous sodium bicarbonate solution

    • Celite

  • Procedure:

    • Suspend the 5-acylated-4-nitro-1H-indazole (1.0 eq.) in ethanol or ethyl acetate.

    • Add tin(II) chloride dihydrate (5.0 eq.) and heat the mixture to reflux for 2-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and carefully add saturated aqueous sodium bicarbonate solution to neutralize the acid and precipitate the tin salts.

    • Filter the mixture through a pad of Celite, washing the pad with ethyl acetate.

    • Separate the organic layer from the filtrate and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to afford the crude 1H-indazole-4,5-diamine derivative. This product is often used in the next step without further purification.

Diagram 1: Derivatization Workflow

G A 4-Nitro-1H-indazol-5-amine B Acylation/Sulfonylation of 5-Amino Group A->B RCOCl or RSO2Cl H N1-Alkylation A->H R-X, Base C 5-Amide/Sulfonamide Derivatives B->C D Reduction of 4-Nitro Group C->D SnCl2 E 4-Amino-5-Amide/Sulfonamide Derivatives D->E F Further Derivatization of 4-Amino Group E->F G Diverse Analogs for SAR F->G I N1-Alkylated Derivatives H->I I->G

Caption: General workflow for the derivatization of 4-Nitro-1H-indazol-5-amine.

N1-Alkylation of the Indazole Ring

Alkylation of the indazole N1-position is a critical modification for exploring SAR, as it can significantly impact ligand-target interactions and physicochemical properties.[5]

Protocol 4: N1-Alkylation

  • Materials:

    • 5-Acylated-4-nitro-1H-indazole (1.0 eq.)

    • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 eq.)

    • Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq.)

    • Anhydrous DMF

    • Ethyl acetate

    • Water

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of the 5-acylated-4-nitro-1H-indazole (1.0 eq.) in anhydrous DMF, add the base (K₂CO₃ or Cs₂CO₃, 2.0 eq.).

    • Stir the mixture at room temperature for 30 minutes.

    • Add the alkyl halide (1.2 eq.) and continue stirring at room temperature or with gentle heating (50-60 °C) for 2-8 hours.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by silica gel column chromatography.

Structure-Activity Relationship (SAR) Insights

The derivatization strategies outlined above allow for a systematic investigation of the SAR of 4-nitro-1H-indazol-5-amine analogues. Key questions that can be addressed include:

  • Impact of the 5-substituent: How do the size, electronics, and hydrogen bonding capacity of the acyl or sulfonyl group at the 5-position affect biological activity?

  • Role of the 4-substituent: Does the reduction of the nitro group to an amino group, and its subsequent derivatization, enhance or diminish activity?

  • Significance of the N1-substituent: What is the optimal size and nature of the substituent at the N1-position for target engagement and cellular permeability?

By systematically synthesizing and screening a library of compounds generated through these protocols, researchers can build a comprehensive SAR model to guide the design of more potent and selective drug candidates.

Diagram 2: Key Derivatization Points for SAR Studies

SAR cluster_0 4-Nitro-1H-indazol-5-amine Core Indazole R1 N1-Alkylation (R1) Indazole->R1 R4 4-Position (NO2 -> NH-R4) Indazole->R4 R5 5-Position (NH-R5) Indazole->R5

Caption: Key positions on the 4-nitro-1H-indazol-5-amine scaffold for derivatization.

Conclusion

4-Nitro-1H-indazol-5-amine is a versatile and strategically important building block for the synthesis of diverse libraries of indazole-based compounds for SAR studies. The protocols detailed in this application note provide a robust framework for the systematic exploration of the chemical space around this privileged scaffold. By employing these derivatization strategies, researchers can efficiently generate novel analogues and gain critical insights into the structural requirements for biological activity, thereby accelerating the drug discovery process.

References

  • Qin, J., et al. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Anticancer Agents Med Chem, 21(7), 839-860. [Link]

  • Khan, I., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 12(45), 29285-29311. [Link]

  • Elmaaty, A. A., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 26(16), 4948. [Link]

  • Lenci, E., et al. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules, 23(3), 674. [Link]

  • Iriepa, I., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5858–5870. [Link]

  • Zhang, Y., et al. (2014). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 24(15), 3469-3473. [Link]

  • Sanna, C., et al. (2012). Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols. ChemInform, 43(36). [Link]

  • Google Patents. (2018).
  • ResearchGate. (2025). Synthesis, Antioxidant, Antimicrobial Activities and Molecular Modeling analysis of some 5-Nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide Derivatives: Docking, SAR, Toxicity and Molecular Dynamics Analysis. [Link]

  • Beilstein Journals. (2015). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • Chicha, H., et al. (2014). 4-Methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o168. [Link]

Sources

Experimental design for screening the biological activity of 4-Nitro-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

4-Nitro-1H-indazol-5-amine (hereafter 4-NIA ) represents a "privileged scaffold" in medicinal chemistry, specifically within the kinase inhibitor class. The indazole core is a bioisostere of the adenine ring found in ATP, allowing it to anchor into the hinge region of protein kinases via hydrogen bonding.

However, the presence of the 4-nitro group adjacent to the 5-amine introduces specific electronic and steric constraints that distinguish it from the more common 5-aminoindazole or 6-nitroindazole isomers. While the amine provides a vector for further chemical elaboration (e.g., amide coupling to extend into the hydrophobic pocket), the nitro group acts as a strong electron-withdrawing group (EWG) and a potential "structural alert" for redox cycling.

This guide outlines a rigorous Hit-to-Lead Screening Cascade designed to validate the biological activity of 4-NIA while actively filtering out false positives caused by assay interference (PAINS).

Screening Cascade Architecture

The following workflow prioritizes the elimination of chemical artifacts before investing in expensive biological assays.

ScreeningCascade cluster_QC Phase 1: Chemical Validation cluster_Bio Phase 2: Biochemical Profiling cluster_Cell Phase 3: Cellular Validation Start Compound: 4-NIA Solubility Kinetic Solubility (PBS pH 7.4, 1% DMSO) Start->Solubility PAINS PAINS Check (Redox Cycling/Thiol Reactivity) Solubility->PAINS If Soluble > 50 µM KinasePanel Kinase Panel (TR-FRET) Target: JNK, VEGFR, p38 PAINS->KinasePanel If Non-Reactive Stop Discard / Re-design PAINS->Stop Reactive (False Positive) IC50 Dose-Response (IC50) 10-point titration KinasePanel->IC50 >50% Inhibition @ 10µM Viability Cell Viability (CellTiter-Glo) IC50->Viability Potency < 1µM TargetEngage Target Engagement (Western Blot / NanoBRET) Viability->TargetEngage

Figure 1: Decision-gated screening workflow. Note the early "PAINS" checkpoint, critical for nitro-containing compounds to prevent false discovery.

Phase 1: Pre-Analytical Validation (Critical)

Before assessing biological potency, you must rule out aggregation and interference. Nitro-aromatics are prone to quenching fluorescence or generating hydrogen peroxide in reducing environments.

Protocol 1.1: Kinetic Solubility & Aggregation Check

Objective: Determine the maximum soluble concentration in assay buffer to prevent non-specific inhibition via aggregate sequestration.

  • Stock Preparation: Dissolve 4-NIA in 100% DMSO to 10 mM. (Note: Indazoles can be stubborn; sonicate if necessary).

  • Dilution: Spike DMSO stock into PBS (pH 7.4) to final concentrations of 1, 10, 50, and 100 µM. Final DMSO should be

    
     1%.
    
  • Incubation: Shake at room temperature for 2 hours.

  • Filtration: Filter using a 0.45 µm PVDF filter plate.

  • Quantification: Analyze filtrate via HPLC-UV (254 nm). Compare peak area to a standard curve of the compound in acetonitrile.

    • Acceptance Criteria: Solubility > 50 µM in PBS is required for reliable biochemical screening.

Protocol 1.2: PAINS Exclusion (Redox Cycling)

Objective: Ensure the 4-nitro group is not generating false positives by producing H₂O₂.

  • Assay: Use a horseradish peroxidase (HRP)-phenol red assay.

  • Method: Incubate 4-NIA (10 µM) with 100 µM DTT (reducing agent).

  • Readout: If H₂O₂ is generated (redox cycling), HRP will oxidize phenol red (absorbance increase at 610 nm).

  • Control: Use Resazurin as a positive control for redox cycling.

Phase 2: Biochemical Profiling (Kinase Inhibition)

Indazoles are Type I ATP-competitive inhibitors. The 4-NIA molecule mimics the adenine ring. The 5-amine and indazole N-H act as hydrogen bond donor/acceptors with the kinase hinge region (e.g., Glu/Met residues).

Target Selection

Based on the indazole scaffold history, screen against:

  • JNK3 / p38 MAPK: Stress pathways (Indazoles are highly prevalent here).

  • VEGFR2: Angiogenesis.

  • Aurora Kinase: Cell cycle.

Protocol 2.1: TR-FRET Kinase Assay (LANCE Ultra)

This homogeneous assay is preferred over radiometric methods for its sensitivity and resistance to fluorescence interference (a risk with nitro compounds).

Reagents:

  • Kinase (e.g., JNK3), Biotinylated Peptide Substrate, Europium-labeled anti-phospho antibody, ULight-Streptavidin.

Procedure:

  • Compound Plating: Dispense 10 nL of 4-NIA (serial dilution) into a 384-well low-volume white plate.

  • Enzyme Mix: Add 2.5 µL of Kinase + ATP (at

    
     concentration) in Kinase Buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
    
  • Substrate Mix: Add 2.5 µL of Biotin-Peptide.

  • Reaction: Incubate for 60 min at RT.

  • Detection: Add 5 µL of Detection Mix (Eu-Antibody + ULight-Streptavidin + EDTA to stop reaction).

  • Read: Measure TR-FRET on a multimode reader (EnVision/PHERAstar).

    • Excitation: 320 nm

    • Emission: 665 nm (Acceptor) and 615 nm (Donor).

  • Data Analysis: Calculate Ratio (

    
    ). Plot % Inhibition vs. Log[Compound].
    

Phase 3: Cellular Validation

If biochemical


, proceed to cell-based models.
Protocol 3.1: Cell Viability (ATP Quantification)

Why: To determine if kinase inhibition translates to phenotypic cell death. Cell Lines: HCT116 (Colon, broad kinase sensitivity), A549 (Lung).

  • Seeding: Seed 3,000 cells/well in 96-well opaque plates. Incubate 24h.

  • Treatment: Treat with 4-NIA (9-point dilution, 10 µM top conc) for 72 hours.

  • Development: Add CellTiter-Glo reagent (Promega) equal to culture volume. This lyses cells and generates luminescence proportional to ATP.

  • Read: Measure Total Luminescence.

  • Interpretation: A discrepancy between Biochemical

    
     and Cellular 
    
    
    
    (>10-fold shift) suggests poor permeability (likely due to the polar nitro/amine combination) or efflux.

Data Presentation Standards

When reporting results for 4-NIA, use the following table structure to ensure comparability across studies.

Table 1: Summary of Biological Activity for 4-NIA

Assay TypeTarget/Cell LineReadoutResult (

)
Hill Slope
Biochemical JNK3TR-FRET145 nM (Example)-1.10.98
Biochemical p38

TR-FRET> 10 µMN/AN/A
Cellular HCT116ATP (Viability)2.5 µM-0.90.95
Safety HepG2Cytotoxicity> 50 µMN/AN/A

References

  • Indazole Scaffold in Kinase Inhibition: Zhang, L., et al. (2010). N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors.[1] ACS Chemical Neuroscience. [Link]

  • PAINS and Nitro Compounds: Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. [Link]

  • Kinase Assay Protocols (TR-FRET): Reaction Biology Corp. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • Indazole Synthesis & Activity: Vitešník, M., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its Nitro Derivatives to Formaldehyde.[2] The Journal of Organic Chemistry. [Link]

  • Small Molecule Screening Protocols: Szymanski, P., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols. [Link]

Sources

Nuclear magnetic resonance (NMR) techniques for indazole characterization.

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the nuclear magnetic resonance (NMR) characterization of indazole derivatives, specifically addressing the critical challenge of distinguishing


- and 

-substituted regioisomers.
Executive Summary

Indazoles are privileged scaffolds in medicinal chemistry, serving as the core for numerous kinase inhibitors and anti-inflammatory drugs (e.g., Pazopanib, Axitinib). A persistent challenge in their synthesis is the tautomeric ambiguity of the indazole ring, which leads to mixtures of


-indazole (

-substituted)
and

-indazole (

-substituted)
products during alkylation or acylation.

Distinguishing these regioisomers is critical because they possess vastly different biological activities and metabolic profiles. While X-ray crystallography is definitive, it is low-throughput. This guide establishes a self-validating NMR protocol using 1D


, 2D NOESY, and 

-

HMBC to unambiguously assign regioochemistry in solution.
Fundamental NMR Signatures of Indazole

The indazole core consists of a benzene ring fused to a pyrazole ring.[1] The nitrogen atoms are the focal point of characterization.

Feature

-Indazole (

-R)

-Indazole (

-R)
Structure Type Benzenoid (Aromatic stability retained)Quinonoid (Loss of benzene aromaticity)
Thermodynamics Generally more stable (Thermodynamic product)Less stable (Kinetic product)

NMR (H3)

8.0 – 8.2 ppm

8.3 – 8.8 ppm (Often deshielded)

NMR (C3)

133 – 136 ppm

120 – 125 ppm

Shift (N1)
Pyrrole-like (Shielded, ~140-170 ppm)Pyridine-like (Deshielded, ~250-290 ppm)

Shift (N2)
Pyridine-like (Deshielded, ~250-290 ppm)Pyrrole-like (Shielded, ~160-200 ppm)

Note:


 shifts are referenced to liquid 

.[2][3]
Strategic Characterization Workflow

The assignment logic relies on detecting spatial proximity (NOESY) and through-bond connectivity (HMBC) between the


-substituent (typically an alkyl group, denoted as 

) and the indazole core.
Method A: The "Spatial Proximity" Test (2D NOESY)

This is the fastest method but requires the


-substituent to have protons.
  • 
    -Alkylation:  The 
    
    
    
    -group is spatially close to the benzene ring proton at position 7 (H7 ). A strong NOE correlation will be observed between the
    
    
    protons and H7 .
  • 
    -Alkylation:  The 
    
    
    
    -group is spatially distant from the benzene ring but close to the pyrazole proton at position 3 (H3 ). A strong NOE correlation will be observed between the
    
    
    protons and H3 .
Method B: The "Connectivity" Test (2D

-

HMBC)

This method validates the NOESY data by tracing 3-bond (


) couplings.
  • 
    -Alkylation:  The 
    
    
    
    atom is directly bonded to C7a (the bridgehead carbon). Therefore,
    
    
    protons show a
    
    
    correlation to C7a . They typically do not correlate to C3 (4 bonds away).
  • 
    -Alkylation:  The 
    
    
    
    atom is directly bonded to C3 . Therefore,
    
    
    protons show a strong
    
    
    correlation to C3 . They do not correlate to C7a.
Method C: The "Electronic Fingerprint" Test (2D

-

HMBC)

This is the "Gold Standard" for cases where H3 is substituted or NOE signals are ambiguous. It relies on the massive chemical shift difference between "pyrrole-like" (


-hybridized-like) and "pyridine-like" (

-hybridized) nitrogens.
  • 
    -Isomer:  N1 is substituted (pyrrole-like, shielded). N2 is unsubstituted (pyridine-like, deshielded).
    
  • 
    -Isomer:  N2 is substituted (pyrrole-like, shielded). N1 is unsubstituted (pyridine-like, deshielded).
    
Visualization of Logic Pathways
Figure 1: Indazole Regioisomer Assignment Workflow

IndazoleWorkflow Start Unknown Indazole Isomer (N-Alkylated) Exp1 Experiment 1: 1H-1H NOESY Start->Exp1 DecisionNOE Analyze Cross-peaks from N-CH2 group Exp1->DecisionNOE ResN1_NOE NOE to H7 (Benzene proton) (Indicates N1-Sub) DecisionNOE->ResN1_NOE Strong H7 NOE ResN2_NOE NOE to H3 (Pyrazole proton) (Indicates N2-Sub) DecisionNOE->ResN2_NOE Strong H3 NOE Exp2 Experiment 2 (Validation): 1H-13C HMBC ResN1_NOE->Exp2 ResN2_NOE->Exp2 DecisionHMBC Analyze 3-Bond Correlations Exp2->DecisionHMBC ResN1_HMBC Correlation to C7a (Bridgehead) DecisionHMBC->ResN1_HMBC N-CH2 -> C7a ResN2_HMBC Correlation to C3 (Pyrazole Carbon) DecisionHMBC->ResN2_HMBC N-CH2 -> C3 ConclusionN1 CONFIRMED: 1H-Indazole (N1-Isomer) ResN1_HMBC->ConclusionN1 ConclusionN2 CONFIRMED: 2H-Indazole (N2-Isomer) ResN2_HMBC->ConclusionN2

Caption: Logical decision tree for assigning N1 vs. N2 regiochemistry using NOESY and HMBC correlations.

Detailed Experimental Protocol
Step 1: Sample Preparation
  • Solvent: Dissolve 5–10 mg of the compound in 600 µL of DMSO-

    
     .
    
    • Why? DMSO prevents solute aggregation and provides sharper lines than

      
       for polar heterocycles. It also slows proton exchange, allowing observation of labile protons if present.
      
  • Tube: Use a high-quality 5mm NMR tube (e.g., Wilmad 535-PP) to minimize shimming errors.

Step 2: Data Acquisition

Run the following standard pulse sequences (Bruker/Varian nomenclature in parentheses):

  • 
     Standard (zg30):  16 scans, 2s relaxation delay (
    
    
    
    ).
  • 
    -
    
    
    
    HMBC (hmbcgpndqf):
    Optimized for long-range couplings (
    
    
    Hz).
    • Critical Parameter: Set CNST13 (J-coupling constant) to 8 Hz. This detects the critical

      
       correlations from the 
      
      
      
      -alkyl protons to the ring carbons.
  • 
    -
    
    
    
    NOESY (noesygpph):
    • Mixing Time: 300–500 ms.

    • Why? Indazoles are small-to-medium molecules (

      
      ). A mixing time of 500 ms ensures sufficient NOE buildup without excessive spin-diffusion.
      
  • 
    -
    
    
    
    HMBC (hmbcgpndqf):
    (Optional but recommended).
    • Optimization: Set J-coupling to 5 Hz (smaller than CH coupling).

    • Reference: Calibrate indirectly using the

      
       ratio or run a Nitromethane external standard if absolute ppm precision is required.
      
Step 3: Data Analysis & Validation

Use the following checklist to validate your assignment. If any check fails, re-evaluate the purity or consider conformational exchange.

Checkpoint

-Isomer Criteria

-Isomer Criteria
NOESY Crosspeak

(Benzene)

(Pyrazole)
HMBC (

)

(Bridgehead)

(Pyrazole)
HMBC (

)

is shielded (~160 ppm)

is shielded (~180 ppm)
C3 Shift (

)
Lower field (~134 ppm)Higher field (~122 ppm)
References
  • Regioselective N-alkylation of the 1H-indazole scaffold. Source: Beilstein Journal of Organic Chemistry (2014).[4] Context: Defines the

    
     HMBC correlations (N-alkyl to C3 vs C7a) as the primary method for distinguishing isomers.
    URL:[Link]
    
  • Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Source: Magnetic Resonance in Chemistry (2024).[5] Context: Confirms the utility of NOESY and

    
     HMBC for resolving N1/N2 ambiguity in fused azoles.
    URL:[Link]
    
  • 15N NMR Spectroscopy in Structural Analysis. Source: Current Organic Chemistry (2006). Context: Provides the fundamental chemical shift ranges for pyrrole-like vs pyridine-like nitrogens in heterocycles.[3] URL:[Link]

  • Development of a selective and scalable N1-indazole alkylation. Source: RSC Advances (2024).[6] Context: Discusses the thermodynamic stability of N1 isomers and synthetic pathways that favor them. URL:[Link]

Sources

Application Note: A Scalable, Two-Step Synthesis of 4-Nitro-1H-indazol-5-amine for Preclinical Supply

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 4-Nitro-1H-indazol-5-amine

The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant biological activity, including anti-inflammatory and anti-cancer agents.[1][2] As drug discovery programs advance, the demand for key intermediates in preclinical and clinical studies grows, necessitating the development of robust and scalable synthetic routes. 4-Nitro-1H-indazol-5-amine is a critical building block, featuring versatile functional groups—a nucleophilic amine and an electrophilic nitro group on a stable heterocyclic core—that allow for diverse chemical modifications.

This application note provides a detailed, field-tested protocol for the multi-gram scale synthesis of 4-Nitro-1H-indazol-5-amine. The presented strategy was designed for scalability, safety, and high purity, addressing the common challenges associated with the synthesis of highly functionalized, energetic molecules. We will move beyond a simple recitation of steps to explain the critical process parameters and chemical reasoning that ensure a reproducible and safe outcome, suitable for supplying material for preclinical toxicology and efficacy studies.

Overall Synthetic Strategy: A Rationale-Driven Approach

The synthesis of 4-Nitro-1H-indazol-5-amine is not a trivial one-step process. The final product has two distinct nitrogen-based functional groups at specific positions. Our chosen strategy involves a two-step sequence starting from the commercially available 4-nitro-1H-indazole:

  • Regioselective Nitration: Introduction of a second nitro group at the C5 position to yield 4,5-dinitro-1H-indazole.

  • Chemoselective Reduction: Selective reduction of the C5 nitro group to an amine, leaving the C4 nitro group intact.

This approach was selected for its logical progression and control. Direct amination of 4-nitro-1H-indazole is challenging, while starting with 5-amino-1H-indazole and performing a nitration would likely require protecting the amine and could lead to a mixture of regioisomers. Our method prioritizes control over the final substitution pattern.

cluster_0 Synthetic Pathway Start 4-Nitro-1H-indazole Intermediate 4,5-Dinitro-1H-indazole Start->Intermediate Step 1: Nitration (H₂SO₄, HNO₃) Final 4-Nitro-1H-indazol-5-amine Intermediate->Final Step 2: Selective Reduction (Na₂S·9H₂O)

Caption: High-level overview of the two-step synthetic route.

Critical Safety & Handling Protocols

The protocols herein involve highly corrosive and potentially explosive materials. Adherence to strict safety procedures is mandatory.

  • Nitroaromatic Compounds: These compounds are toxic and may be thermally sensitive or explosive.[3][4] Always handle them in a certified chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[5] Avoid grinding solids or creating dust. Have an up-to-date chemical inventory and be aware of the hazards associated with each reagent by consulting its Material Safety Data Sheet (MSDS).[6]

  • Nitration Mixture: The combination of concentrated sulfuric and nitric acids is extremely corrosive and a powerful oxidizing agent. Reactions must be conducted behind a blast shield, and the temperature must be rigorously controlled with an efficient cooling bath. Never add water to the concentrated acid mixture; always add the acid mixture slowly to the aqueous phase during work-up.

  • Spill Management: In case of a spill, evacuate the immediate area and eliminate all ignition sources.[7] Neutralize acid spills with a suitable agent like sodium bicarbonate. Absorb organic spills with an inert material (e.g., vermiculite) and dispose of it as hazardous waste according to institutional protocols.

Experimental Protocols: Scale-up Synthesis

Part A: Synthesis of 4,5-Dinitro-1H-indazole

Rationale: This step introduces the second nitro group. The use of a fuming nitric acid/sulfuric acid mixture ("mixed acid") is a standard and effective method for the nitration of deactivated aromatic rings. Temperature control is the most critical parameter; exothermic nitration reactions can run away if not adequately cooled, leading to decomposition and the formation of dangerous byproducts.

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
4-Nitro-1H-indazole163.1310.0 g61.3 mmolStarting Material
Conc. Sulfuric Acid (98%)98.0850 mL-Solvent/Catalyst
Fuming Nitric Acid (>90%)63.0115 mL-Nitrating Agent
Ice/Water-As needed-For work-up
Deionized Water18.02~500 mL-For washing

Step-by-Step Protocol:

  • Reactor Setup: Equip a 250 mL three-neck, round-bottom flask with a mechanical stirrer, a digital thermometer, and a pressure-equalizing dropping funnel. Place the flask in an ice/salt water bath for efficient cooling.

  • Acid Mixture Preparation: In the flask, add the concentrated sulfuric acid (50 mL). Begin stirring and cool the acid to below 5 °C.

  • Substrate Dissolution: Slowly add the 4-nitro-1H-indazole (10.0 g) in portions to the cold, stirring sulfuric acid. Ensure the temperature does not exceed 10 °C during the addition. Stir until all solids have dissolved.

  • Nitration: Cool the resulting solution to 0 °C. Add the fuming nitric acid (15 mL) to the dropping funnel and add it dropwise to the reaction mixture over 30-45 minutes. Crucially, maintain the internal reaction temperature between 0-5 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting material.

  • Work-up and Isolation: Prepare a 1 L beaker containing ~400 g of crushed ice and begin gentle stirring. Very slowly and carefully, pour the reaction mixture onto the ice. A yellow precipitate will form. This quenching process is highly exothermic and must be done slowly to control the temperature.

  • Filtration and Washing: Allow the ice to melt completely, then collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with copious amounts of cold deionized water until the filtrate is neutral (pH ~7). This removes residual acids.

  • Drying: Dry the pale-yellow solid in a vacuum oven at 50-60 °C to a constant weight.

  • Yield & Characterization: The expected yield of 4,5-dinitro-1H-indazole is typically 11.5-12.5 g (90-98%). The product should be characterized by NMR and MS to confirm its identity before proceeding.

Part B: Chemoselective Reduction to 4-Nitro-1H-indazol-5-amine

Rationale: The selective reduction of one nitro group in the presence of another is a classic challenge in organic synthesis. The C5 nitro group is generally more susceptible to reduction than the C4 nitro group due to the electronic environment of the indazole ring system. Sodium sulfide is an excellent reagent for this transformation; it is a mild reducing agent that can be highly selective under controlled conditions.[8]

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
4,5-Dinitro-1H-indazole208.1211.0 g52.8 mmolIntermediate from Part A
Sodium Sulfide Nonahydrate (Na₂S·9H₂O)240.1814.1 g58.7 mmolReducing Agent (1.1 eq)
Deionized Water18.02150 mL-Solvent
Ethyl Acetate88.11~300 mL-Extraction Solvent
Brine (Saturated NaCl)-~50 mL-For washing
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed-Drying Agent

Step-by-Step Protocol:

  • Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend the 4,5-dinitro-1H-indazole (11.0 g) in 150 mL of deionized water.

  • Reagent Addition: In a separate beaker, dissolve the sodium sulfide nonahydrate (14.1 g) in a small amount of water and add this solution to the suspension in the flask.

  • Reaction: Heat the mixture to 60-70 °C with vigorous stirring. The color of the suspension will change from yellow to a deep orange/red.

  • Monitoring: Maintain the temperature and stir for 3-4 hours. Monitor the reaction by TLC or HPLC until the starting dinitro compound is consumed.

  • Cooling and Extraction: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL). The product will move into the organic layer.[1]

  • Washing and Drying: Combine the organic extracts and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Crude Product: An orange-brown solid is obtained. The expected crude yield is 8.5-9.5 g (90-98%).

Purification & Final Product Characterization

Rationale: For preclinical studies, the final compound must be of high purity (>98% by HPLC is a common requirement). Recrystallization is a scalable and effective method for purifying solid compounds, removing minor impurities and improving the crystalline form of the product.[9]

Protocol:

  • Solvent Selection: The crude 4-Nitro-1H-indazol-5-amine can be effectively recrystallized from an ethanol/water mixture.

  • Recrystallization: Dissolve the crude product in a minimum amount of hot ethanol. While hot, add water dropwise until the solution becomes slightly turbid.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.

  • Isolation: Collect the purified orange crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry in a vacuum oven at 50 °C.

  • Final Yield & Purity: The typical recovery from recrystallization is 75-85%. The final product should be a bright orange crystalline solid.

  • Characterization: Confirm the structure and purity of the final product using the following methods:

    • ¹H NMR: To confirm the proton environment and regiochemistry.

    • Mass Spectrometry (MS): To confirm the molecular weight (Expected: [M+H]⁺ ≈ 179.05).

    • HPLC: To determine the final purity (Target: >98%).

    • Melting Point: To check for consistency against a reference standard.

cluster_workflow Purification & Analysis Workflow cluster_qc Quality Control Crude Crude Product (from Part B) Dissolve Dissolve in Hot Ethanol Crude->Dissolve Precipitate Add Water & Cool Slowly Dissolve->Precipitate Filter Vacuum Filtration & Washing Precipitate->Filter Dry Vacuum Oven Drying Filter->Dry Final_API Purified API (>98%) Dry->Final_API QC1 HPLC Final_API->QC1 QC2 NMR Final_API->QC2 QC3 MS Final_API->QC3

Caption: Workflow for the purification and quality control of the final product.

Conclusion

This application note details a robust, two-step synthesis for producing 4-Nitro-1H-indazol-5-amine on a scale suitable for preclinical research. By carefully controlling reaction conditions, particularly temperature during nitration, and employing a selective reduction step, this key intermediate can be produced in high yield and purity. The protocols provided, along with the critical safety information, offer a reliable foundation for researchers and drug development professionals requiring access to this valuable chemical building block.

References

  • National Center for Biotechnology Information. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. PubMed Central. Available at: [Link]

  • Google Patents. (n.d.). CN107805221A - Method for preparing 1H-indazole derivative.
  • Organic Syntheses. (n.d.). Indazole, 5-nitro-. Retrieved February 5, 2026, from [Link]

  • American Chemical Society Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PubMed Central. Retrieved February 5, 2026, from [Link]

  • National Center for Biotechnology Information. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central. Available at: [Link]

  • ResearchGate. (2022). Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. PubMed Central. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (2012). Synthesis of 4-Thiazolidine Derivatives of 6-Nitroindazole: Pharmaceutical Importance. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-Indazol-5-amine. PubChem. Retrieved February 5, 2026, from [Link]

  • HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved February 5, 2026, from [Link]

  • Croner-i. (n.d.). 10: Aromatic halogenated amines and nitro-compounds. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). Major mechanisms of toxicity of nitroaromatic compounds. Retrieved February 5, 2026, from [Link]

  • Triumvirate Environmental. (2021). 6 Safety Practices for Highly Hazardous Lab Chemicals. Retrieved February 5, 2026, from [Link]

  • MDPI. (n.d.). 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. Retrieved February 5, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Nitro-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-Nitro-1H-indazol-5-amine. This document provides an in-depth, experience-driven guide for researchers, chemists, and drug development professionals. 4-Nitro-1H-indazol-5-amine is a critical building block in medicinal chemistry, notably as a key intermediate for kinase inhibitors such as Pazopanib.[1] However, its synthesis presents significant challenges in regioselectivity and functional group management.

This guide is structured to provide not just a protocol, but a framework for understanding the chemical principles at play, enabling you to troubleshoot and optimize the synthesis effectively.

Recommended Synthetic Pathway

The synthesis of 4-Nitro-1H-indazol-5-amine is most reliably achieved via a three-step sequence starting from 5-amino-1H-indazole. This route leverages a protecting group strategy to ensure the regioselective nitration at the C4 position, which is the most common point of failure.

The pathway involves:

  • Protection: Acetylation of the C5-amino group to form 5-acetamido-1H-indazole. This moderates the activating nature of the amine and sterically encourages nitration at the less hindered C4 position.

  • Nitration: Regioselective electrophilic nitration of the protected intermediate at the C4 position.

  • Deprotection: Acid-catalyzed hydrolysis of the acetamido group to reveal the final product, 4-Nitro-1H-indazol-5-amine.

Below is a visualization of the experimental workflow.

G cluster_0 Step 1: Protection cluster_1 Step 2: Nitration cluster_2 Step 3: Deprotection A 5-Amino-1H-indazole B Acetic Anhydride, Acetic Acid A->B Acetylation C 5-Acetamido-1H-indazole B->C Heat D 5-Acetamido-1H-indazole E H2SO4, HNO3 D->E Add dropwise at 0-5°C F 4-Nitro-5-acetamido-1H-indazole E->F Careful Quench G 4-Nitro-5-acetamido-1H-indazole H Aqueous HCl G->H Hydrolysis (Reflux) I 4-Nitro-1H-indazol-5-amine H->I Neutralization & Isolation

Caption: Overall workflow for the synthesis of 4-Nitro-1H-indazol-5-amine.

Detailed Experimental Protocols

Step 1: Synthesis of 5-Acetamido-1H-indazole
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 5-amino-1H-indazole (1.0 eq) in glacial acetic acid (5-10 mL per gram of starting material).

  • Reagent Addition: Add acetic anhydride (1.1 eq) to the suspension.

  • Reaction: Heat the mixture to 80-90 °C and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker of ice-cold water while stirring.

  • Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral.

  • Drying: Dry the white to off-white solid in a vacuum oven at 60-70 °C. The product is typically of sufficient purity for the next step.

Step 2: Synthesis of 4-Nitro-5-acetamido-1H-indazole

CAUTION: This step involves the use of concentrated nitric and sulfuric acids and is highly exothermic. Perform in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and a face shield. An ice bath for emergency cooling should be readily available.

  • Setup: In a three-neck flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (98%, 5 mL per gram of starting material). Cool the flask to 0-5 °C in an ice-salt bath.

  • Substrate Addition: Add 5-acetamido-1H-indazole (1.0 eq) portion-wise to the cold sulfuric acid, ensuring the temperature does not exceed 10 °C. Stir until all solid has dissolved.

  • Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (68%, 1.1 eq) to concentrated sulfuric acid (2 mL per gram of starting material), keeping the mixture cooled in an ice bath.

  • Nitration: Add the nitrating mixture dropwise from the dropping funnel to the solution of the substrate. Maintain the internal reaction temperature strictly between 0 °C and 5 °C. The addition should take approximately 1 hour.

  • Reaction: After the addition is complete, stir the mixture at 0-5 °C for an additional 2-3 hours.

  • Quenching: Very slowly and carefully, pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This step is highly exothermic.

  • Isolation: A yellow precipitate will form. Allow the ice to melt completely, then collect the solid by vacuum filtration.

  • Washing: Wash the solid extensively with cold water until the filtrate is neutral (pH 6-7).

  • Purification: The crude product can be purified by recrystallization from ethanol or isopropanol to yield pale yellow needles.[2]

Step 3: Synthesis of 4-Nitro-1H-indazol-5-amine (Hydrolysis)
  • Setup: In a round-bottom flask with a reflux condenser, suspend the 4-nitro-5-acetamido-1H-indazole (1.0 eq) in a 3M aqueous solution of hydrochloric acid (10-15 mL per gram).

  • Reaction: Heat the mixture to reflux (approx. 100-105 °C) and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cooling: Cool the reaction mixture to room temperature. The product hydrochloride salt may precipitate.

  • Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate or a dilute (2M) sodium hydroxide solution until the pH is approximately 7-8. Perform this step in an ice bath to manage the heat of neutralization.

  • Isolation: The free amine product will precipitate as a solid. Collect the product by vacuum filtration.

  • Washing & Drying: Wash the solid with cold water and dry under vacuum at 50 °C.

Data Summary Table

ParameterStep 1: AcetylationStep 2: NitrationStep 3: Hydrolysis
Key Reagents Acetic AnhydrideH₂SO₄, HNO₃Aqueous HCl
Solvent Glacial Acetic AcidH₂SO₄Water
Temperature 80-90 °C0-5 °C100-105 °C (Reflux)
Typical Time 2-3 hours3-4 hours4-6 hours
Expected Yield >95%70-85%85-95%
Appearance White SolidPale Yellow SolidOrange/Yellow Solid

Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Caption: Decision tree for troubleshooting the critical nitration step.

Q1: My nitration reaction (Step 2) resulted in a dark brown or black tar instead of a yellow precipitate. What happened?

A: This indicates significant product decomposition or side reactions. The most common cause is a loss of temperature control. The nitration of activated aromatic systems is highly exothermic. If the temperature rises above 10-15 °C, oxidative decomposition and runaway side reactions can occur.

  • Corrective Action: Ensure your cooling bath is robust (ice-salt or a cryocooler). Add the nitrating mixture very slowly, monitoring the internal temperature constantly. For larger scales, a dropping funnel with pressure equalization is essential for controlled addition.

Q2: I've isolated my final product, but NMR analysis shows a mixture of isomers. How can I improve the regioselectivity for the 4-nitro product?

A: The acetamido group at C5 is strongly ortho-, para-directing. The primary competing isomer is typically 6-nitro-5-acetamido-1H-indazole.

  • Causality: Higher reaction temperatures provide more energy to overcome the activation barrier for the formation of the sterically more hindered 6-nitro isomer.

  • Optimization:

    • Temperature: The most critical factor. Maintain the temperature as close to 0 °C as possible.

    • Rate of Addition: A slow, controlled addition of the nitrating agent ensures that localized "hot spots" do not form in the reaction vessel.

    • Solvent: While sulfuric acid is standard, some literature on sensitive substrates suggests using nitric acid in acetic anhydride, which can sometimes offer different selectivity, though this requires re-optimization.

Q3: The final hydrolysis step (Step 3) is incomplete, and I still have starting material present even after 6 hours of reflux.

A: The acetamido group on the electron-deficient nitro-indazole ring can be stubborn to hydrolyze.

  • Corrective Action:

    • Increase Acid Concentration: You can switch from 3M HCl to 6M HCl to increase the rate of hydrolysis.

    • Extend Reaction Time: Continue the reflux and monitor by TLC every 2 hours until the starting material is consumed.

    • Alternative Conditions: If acidic hydrolysis proves problematic or leads to degradation, consider basic hydrolysis using aqueous NaOH or KOH in a protic solvent like ethanol, followed by careful neutralization.

Q4: During the acetylation of 5-amino-1H-indazole (Step 1), the reaction seems sluggish and incomplete.

A: This is often due to the low solubility of 5-amino-1H-indazole in acetic acid at room temperature.

  • Corrective Action: Ensure the mixture is heated to the recommended 80-90 °C, which should improve solubility and reaction rate. Also, verify the purity of the starting amine; impurities can interfere with the reaction. Ensure the acetic anhydride is fresh, as it can hydrolyze over time.

Frequently Asked Questions (FAQs)

Q: What are the most critical safety precautions for this synthesis? A: The nitration step (Step 2) is the most hazardous. Always handle concentrated nitric and sulfuric acid in a certified chemical fume hood with appropriate PPE. The reaction is highly exothermic, and the potential for a runaway reaction is real. Always add reagents slowly with efficient cooling and stirring. Nitroaromatic compounds can be shock-sensitive and should be handled with care, though this specific compound is not known to be explosive under normal laboratory conditions.

Q: How can I reliably confirm the identity and regiochemistry of my final product? A: Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method. For 4-Nitro-1H-indazol-5-amine, ¹H NMR is particularly informative. You should expect to see distinct signals for the protons on the indazole ring. Specifically, the H6 and H7 protons will likely appear as doublets due to coupling with each other. The H3 proton will appear as a singlet further downfield. Comparing the observed coupling constants and chemical shifts with literature values or predicted spectra will confirm the C4-nitro, C5-amino substitution pattern. Mass spectrometry can be used to confirm the molecular weight.[3]

Q: My starting 5-amino-1H-indazole is dark and appears impure. Can I use it directly? A: It is highly recommended to use pure starting materials. Impurities in the 5-amino-1H-indazole can lead to significant side product formation, especially during the sensitive nitration step. If your starting material is discolored, consider purifying it first by recrystallization from water or an ethanol/water mixture, often with the use of activated charcoal to remove colored impurities.

Q: I need to produce a larger quantity of this material. What are the main challenges for scale-up? A: The primary challenge for scaling up this synthesis is managing the exothermicity of the nitration step. What is easily controlled with an ice bath in the lab requires a jacketed reactor with efficient heat-exchange capabilities at a larger scale. The slow, controlled addition of the nitrating agent becomes even more critical. Additionally, handling and filtering larger quantities of solids will require appropriate equipment. A thorough safety review (e.g., HAZOP analysis) is essential before attempting a large-scale synthesis.

References

  • Organic Syntheses. (n.d.). Indazole, 5-nitro-. Coll. Vol. 3, p.643 (1955); Vol. 21, p.67 (1941). Retrieved from [Link]

  • MDPI. (2020). An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. Retrieved from [Link]

  • Google Patents. (2018). CN107805221A - Method for preparing 1H-indazole derivative.
  • Google Patents. (2014). CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
  • ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Retrieved from [Link]

  • National Institutes of Health (NIH). (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Retrieved from [Link]

Sources

Technical Support Center: Purification of 4-Nitro-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive framework for addressing the purification challenges of 4-Nitro-1H-indazol-5-amine. Recognizing the limited specific literature for this particular multi-substituted indazole, this document leverages established chemical principles and proven methodologies for analogous amino-nitro aromatic compounds. Researchers, scientists, and drug development professionals will find detailed troubleshooting guides, frequently asked questions (FAQs), and step-by-step protocols to effectively isolate and purify this compound.

Introduction: Understanding the Molecule

4-Nitro-1H-indazol-5-amine is a heterocyclic aromatic compound featuring both an electron-withdrawing nitro group (-NO₂) and an electron-donating amino group (-NH₂). This bifunctional nature presents unique purification challenges. The basicity of the amino group and the acidic nature of the indazole N-H proton, combined with the compound's polarity and potential for strong intermolecular interactions (hydrogen bonding), can lead to issues with solubility, stability, and chromatographic behavior.

Common impurities may arise from the synthetic route, which likely involves nitration and amination (or reduction of a dinitro-precursor). These impurities can include starting materials, regioisomers, over-nitrated or under-reduced byproducts, and decomposition products.

Frequently Asked Questions (FAQs)

Q1: My crude 4-Nitro-1H-indazol-5-amine has a very dark, almost black color. Is this normal, and how can I remove the color?

A1: Dark coloration is common for nitro-amino aromatic compounds and often indicates the presence of oxidized impurities or highly conjugated byproducts formed during synthesis. While the pure compound is expected to be a colored solid (likely yellow to orange), a very dark or black appearance suggests significant impurity levels.

Solution:

  • Charcoal Treatment during Recrystallization: The most effective method for removing colored impurities is treatment with activated charcoal during recrystallization. The porous structure of charcoal adsorbs large, flat, conjugated molecules that are often responsible for intense color.

  • Protocol Insight: Use activated charcoal sparingly (typically 1-2% w/w) as excessive use can lead to significant loss of your target compound. Add the charcoal to the hot, dissolved solution and heat for a short period (5-15 minutes) before performing a hot filtration to remove the charcoal. A well-established procedure for a related compound, 5-nitroindazole, involves recrystallization from boiling methanol with decolorizing charcoal.[1]

Q2: I'm struggling to find a suitable single solvent for recrystallization. What should I try?

A2: The combination of a polar amino group and a nitro group on the indazole core can lead to complex solubility behavior, making it "too soluble" in highly polar solvents and "insoluble" in non-polar solvents.

Solution:

  • Solvent System Screening: A two-solvent system is often ideal. You should look for a "solvent" in which your compound is soluble when hot but poorly soluble when cold, and an "anti-solvent" in which your compound is sparingly soluble even when hot.

  • Recommended Pairs to Screen:

    • Ethanol/Water

    • Methanol/Water

    • Ethyl Acetate/Hexanes

    • Acetone/Water

  • Methodology: Dissolve the crude product in a minimal amount of the hot "solvent." Then, add the "anti-solvent" dropwise until you observe persistent turbidity. Re-heat to clarify the solution and then allow it to cool slowly.

Q3: My compound seems to be degrading on my silica gel column. Why is this happening and what can I do?

A3: Standard silica gel is acidic and can cause degradation of acid-sensitive compounds. The basic amino group in your molecule can strongly interact with the acidic silanol groups on the silica surface, leading to poor recovery, streaking, and potential decomposition.

Solution:

  • Use of Neutralized or Deactivated Silica:

    • Triethylamine (TEA) Additive: Add a small amount of triethylamine (0.1-1%) to your mobile phase (e.g., Ethyl Acetate/Hexane). The TEA will neutralize the acidic sites on the silica gel, preventing strong adsorption and degradation of your amine.

    • Neutral Alumina: Consider using neutral alumina as your stationary phase instead of silica gel.

  • Alternative Chromatographic Techniques: For highly polar or sensitive amines, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a suitable alternative.[2] HILIC utilizes a polar stationary phase with a mobile phase consisting of a high concentration of a non-polar solvent and a small amount of a polar solvent.[2]

Q4: Can I use reverse-phase HPLC for purity analysis and purification?

A4: Yes, reverse-phase HPLC is a powerful tool for both analysis and purification. However, there are important considerations for amino-containing compounds.

Solution:

  • Mobile Phase Additives: To achieve sharp, symmetrical peaks, it is crucial to add a modifier to the mobile phase to suppress the interaction of the basic amine with residual silanols on the C18 column.

    • Trifluoroacetic Acid (TFA): A common choice is 0.1% TFA in both the water and acetonitrile/methanol mobile phases. TFA protonates the amine, ensuring it is in a single ionic form and minimizes tailing.

    • Formic Acid: For preparations that will proceed to biological assays, 0.1% formic acid is often preferred as it is more biocompatible.

  • Column Choice: Use a modern, end-capped C18 column designed for good peak shape with basic compounds.

Troubleshooting Guide

This guide addresses common problems encountered during the purification of 4-Nitro-1H-indazol-5-amine.

Problem Probable Cause(s) Recommended Solution(s)
Low Recovery After Recrystallization • Compound is too soluble in the chosen solvent, even at low temperatures.• Too much solvent was used.• Premature crystallization during hot filtration.• Select a less polar solvent or use a solvent/anti-solvent system.• Use the minimum amount of hot solvent required to dissolve the compound.• Ensure the filtration funnel and receiving flask are pre-heated.
Product "Oils Out" During Recrystallization • The boiling point of the solvent is higher than the melting point of the compound or its impurities.• The solution is supersaturated with impurities.• Choose a lower-boiling point solvent.• Perform a preliminary purification step (e.g., a quick filtration through a silica plug) to remove gross impurities before recrystallization.
Streaking or Tailing on TLC/Column Chromatography • Strong interaction between the basic amine and acidic silica gel.• Compound is overloaded on the plate or column.• Add 0.1-1% triethylamine or ammonia to the eluent.• Spot or load a more dilute solution of your compound.
Multiple Spots on TLC After Purification • The compound may be unstable under the purification conditions (light, acid, heat).• Isomerization (e.g., N1 vs. N2 tautomers/isomers).• Work quickly, protect from light, and use neutralized stationary phases.• Characterize the different spots by LC-MS to identify if they are isomers or degradation products. Nitro-substituted indazoles can be sensitive to hydrolysis.[3]

Purification Protocols & Methodologies

Protocol 1: Recrystallization with Activated Charcoal

This protocol is designed to remove colored impurities and purify the crude product. It is adapted from established methods for nitroindazoles.[1]

  • Solvent Selection: In a series of test tubes, test the solubility of a small amount of crude product in various solvents (e.g., Methanol, Ethanol, Ethyl Acetate) to find a suitable recrystallization solvent.

  • Dissolution: Place the crude 4-Nitro-1H-indazol-5-amine in an Erlenmeyer flask. Add the chosen solvent in portions while heating and swirling until the compound fully dissolves. Use the minimum amount of hot solvent necessary.

  • Charcoal Treatment: Remove the flask from the heat source. Add a small amount of activated charcoal (approx. 1-2% of the crude product's weight).

  • Hot Filtration: Bring the solution back to a gentle boil for 5-10 minutes. Pre-heat a second flask and a funnel with fluted filter paper. Filter the hot solution quickly to remove the charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

Protocol 2: Flash Column Chromatography (Deactivated Silica)

This method is suitable for separating the target compound from less polar or more polar impurities when recrystallization is ineffective.

  • Slurry Preparation: Prepare a slurry of silica gel in your starting mobile phase (e.g., 95:5 Hexane:Ethyl Acetate with 0.5% Triethylamine). Pour this into your column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like acetone or dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder. This dry-loading method generally yields better separation.

  • Elution: Carefully add the dried sample to the top of the column. Begin elution with the starting mobile phase, gradually increasing the polarity (e.g., moving towards a higher percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualizing the Purification Workflow

G cluster_0 Initial Assessment cluster_1 Primary Purification cluster_2 Purity Analysis & Final Product Crude Crude Product (Dark Solid) TLC TLC Analysis (Initial Purity Check) Crude->TLC Recrystallization Protocol 1: Recrystallization (Methanol/Charcoal) TLC->Recrystallization High Polarity/ Colored Impurities Column Protocol 2: Flash Chromatography (Deactivated Silica) TLC->Column Multiple Spots/ Close Rf Values Purity_Check Purity Check (TLC, HPLC, NMR) Recrystallization->Purity_Check Column->Purity_Check Purity_Check->Column Purity < 98% Pure_Product Pure 4-Nitro-1H-indazol-5-amine Purity_Check->Pure_Product Purity ≥ 98%

References

  • Claramunt, R. M., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5849–5862. [Link]

  • Snyder, H. R., et al. (1943). Indazole, 5-nitro-. Organic Syntheses, 23, 71. [Link]

  • Method for preparing 1H-indazole derivative. (2018).
  • Kurth, M. J., et al. (2018). N–N Bond Formation between Primary Amines and Nitrosos: Direct Synthesis of 2-Substituted Indazolones with Mechanistic Insight. Organic Letters, 20(16), 4736–4739. [Link]

  • Claramunt, R. M., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. [Link]

  • 5-Nitroindazole. (n.d.). Macsen Labs. Retrieved February 5, 2026, from [Link]

  • 1H-Indazol-5-amine. (n.d.). PubChem. Retrieved February 5, 2026, from [Link]

  • Abás, C., et al. (2019). Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. Molecules, 24(22), 4158. [Link]

  • Smith, K. M., et al. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules, 23(3), 698. [Link]

  • Various Authors. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]

  • Claramunt, R. M., et al. (2022). (PDF) Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ResearchGate. [Link]

  • Thomas, J. (2023). Chromatography Breakthroughs in Amino Acid Analysis. AZoLifeSciences. [Link]

  • Legrand, B., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(24), 13241-13245. [Link]

  • Analysis of Amino Acids. (2021). Chemistry LibreTexts. [Link]

  • Bhaskar, B. (2023). Amino columns. YouTube. [Link]

  • Abás, C., et al. (2019). Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. PubMed. [Link]

  • Kato, M., et al. (2003). Enantiomeric separation of amino acids and nonprotein amino acids using a particle-loaded monolithic column. Electrophoresis, 24(15), 2567-2574. [Link]

  • Roth, M. (1971). Column chromatography of amino acids with florescence detection. ResearchGate. [Link]

  • 7-fluoro-5-nitro-1H-indazol-3-amine. (n.d.). PubChem. Retrieved February 5, 2026, from [Link]

Sources

Overcoming solubility issues with 4-Nitro-1H-indazol-5-amine in biological assays

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical support guide designed for researchers encountering solubility challenges with 4-Nitro-1H-indazol-5-amine .

Topic: Overcoming Solubility & Precipitation Issues in Biological Assays Compound: 4-Nitro-1H-indazol-5-amine (Indazole scaffold, nitro-amine substituted) Document ID: TS-IND-4N5A-001 Last Updated: October 2023[1]

Executive Summary & Compound Analysis

The Challenge: 4-Nitro-1H-indazol-5-amine presents a classic "brick dust" solubility profile.[1] The molecule combines a planar indazole core with a nitro group (


) and an amino group (

).[1]
  • Structural Impact: The nitro group at position 4 is electron-withdrawing and likely forms an intramolecular hydrogen bond with the amine at position 5 or the indazole NH.[1] This "locks" the molecule into a planar conformation, maximizing

    
     stacking energy and significantly reducing aqueous solubility.
    
  • pKa Constraints: The electron-withdrawing nitro group reduces the basicity of the adjacent amine.[1] Consequently, the molecule remains largely uncharged (neutral) at physiological pH (7.4), preventing solubility enhancement via protonation.

The Solution Strategy: Simple dilution from DMSO into aqueous buffer will almost invariably cause "crash-out" (precipitation).[1] Successful solubilization requires disrupting the intermolecular stacking forces using chaotropic agents , complexation , or kinetic stabilization .

Troubleshooting Guide (Q&A Format)

Section A: Stock Solution Preparation

Q1: I am trying to make a 10 mM stock in DMSO, but it dissolves slowly. Can I heat it? Answer: Yes, but with strict limits.

  • The Issue: The crystal lattice energy of nitro-indazoles is high.[1] Kinetic energy is required to break it.[1]

  • The Fix: You may sonicate the sample at 40°C for 10–15 minutes .

  • Warning: Do not exceed 60°C. Nitro-aromatic amines can be thermally unstable or undergo oxidative degradation in hot DMSO over time.[1]

  • Visual Check: The solution must be completely clear and amber/yellow.[1] If you see a "haze" when holding the vial up to a light, you have micro-crystals that will seed precipitation later.

Q2: My stock solution turned dark brown after a week at room temperature. Is it still good? Answer: Likely not.

  • The Cause: Aromatic amines are prone to oxidation, and DMSO can act as an oxidant under certain conditions (especially in light). The nitro group adds susceptibility to photoreduction or degradation.[1]

  • Recommendation: Discard. For future stocks:

    • Prepare small aliquots (single-use).

    • Store at -20°C or -80°C .

    • Protect from light (amber vials or foil wrap).[1]

    • Purge the headspace with Nitrogen or Argon if possible.[1]

Section B: Assay Dilution (The "Crash-Out" Phase)[1]

Q3: When I dilute my 10 mM DMSO stock into PBS (pH 7.4), I see a fine precipitate immediately. Why? Answer: You are experiencing "Solvent Shock." [1]

  • Mechanism: When a hydrophobic solute in DMSO hits water, the water molecules rapidly cluster around the DMSO (hydration), leaving the solute molecules exposed. Because 4-Nitro-1H-indazol-5-amine is hydrophobic and planar, these exposed molecules instantly aggregate to lower their surface energy.[1]

  • The Fix (Intermediate Dilution Step): Never jump 1000-fold from DMSO to Buffer.

    • Step 1: Dilute Stock (10 mM)

      
       Intermediate Solvent (e.g., pure PEG-400 or Propylene Glycol).[1]
      
    • Step 2: Dilute Intermediate

      
       Assay Buffer.[1]
      
    • Why? PEG-400 acts as a "bridge" solvent, lowering the polarity gap.[1]

Q4: Can I acidify the buffer to protonate the amine and improve solubility? Answer: Caution is advised.

  • Theoretical Limitation: The 4-nitro group pulls electron density away from the 5-amine.[1] The pKa of the conjugate acid is likely very low (estimated pKa < 3.0).

  • Practical Consequence: To protonate it, you would need a pH of ~2.0, which is incompatible with most biological assays (cells/enzymes).

  • Better Alternative: Use Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD)
    .[1] The hydrophobic cavity of the cyclodextrin encapsulates the indazole core, shielding it from water without altering pH.

Recommended Protocols

Protocol A: The "Gold Standard" Cyclodextrin Method

Best for animal studies and sensitive cell assays.

Materials:

  • Compound Stock (10 mM in DMSO)[2]

  • 20% (w/v) HP-

    
    -CD in water (0.22 
    
    
    
    m filtered)[1]

Workflow:

  • Prepare Vehicle: Place 990

    
    L of the 20% HP-
    
    
    
    -CD solution in a vortexing tube.
  • Add Compound: While vortexing the vehicle vigorously, slowly inject 10

    
    L of the DMSO stock.[1]
    
    • Note: The "inject while vortexing" technique is critical to prevent local high concentrations.[1]

  • Equilibrate: Sonicate for 5 minutes at Room Temp.

  • Result: A clear solution at 100

    
    M (1% DMSO final). This can be further diluted with buffer/media 1:1 or 1:10 without precipitation.[1]
    
Protocol B: The Serial Dilution "Sandwich"

Best for IC50 determination in enzymatic assays.

To avoid precipitation during serial dilution, keep the DMSO concentration constant and high until the last step.

StepActionSolvent SystemState of Compound
1 Prepare High Conc.100% DMSOSoluble
2 Serial Dilution100% DMSO Soluble
3 Transfer to Assay PlateTransfer 0.5

L of DMSO solution into 49.5

L Assay Buffer
Metastable (Rapid dispersion prevents aggregation)

Key: Do not serially dilute in aqueous buffer.[1] Serially dilute in DMSO, then transfer.

Visualizing the Solubility Decision Matrix

The following logic flow helps you select the correct solvent system based on your assay tolerance.

SolubilityStrategy Start Start: 4-Nitro-1H-indazol-5-amine (Solid Powder) Stock Dissolve in 100% DMSO (Target: 10-20 mM) Start->Stock Check Visual Check: Clear Yellow Solution? Stock->Check Sonicate Sonicate 40°C (10 min) Check->Sonicate Cloudy AssayType Select Assay Type Check->AssayType Clear Sonicate->Check Enzymatic Enzymatic/Biochemical (Robust proteins) AssayType->Enzymatic Cellular Cell-Based (Sensitive to solvent) AssayType->Cellular Method1 Direct Transfer Method: Keep in 100% DMSO until final addition (0.5-1% final DMSO) Enzymatic->Method1 High DMSO Tolerance Method2 Complexation Method: Pre-dilute into 20% HP-beta-CD then add to media Cellular->Method2 Low DMSO Tolerance Success Proceed to Data Collection Method1->Success Stable for <4 hours Method2->Success Stable for >24 hours

Caption: Decision matrix for solubilizing 4-Nitro-1H-indazol-5-amine based on assay sensitivity and stability requirements.

Validation: How to know if it's actually soluble?

Don't assume—verify. "Silent precipitation" (micro-aggregates) can cause false positives (via non-specific protein adsorption) or false negatives.[1]

The Nephelometry Hack (Low Tech):

  • Prepare your top concentration in the actual assay buffer (e.g., 100

    
    M in PBS + 1% DMSO).[1]
    
  • Measure Absorbance at 650 nm (or any non-absorbing wavelength for this yellow compound).[1]

  • Threshold: If

    
     above the buffer blank, you have particulate matter scattering light.[1] You must lower the concentration or add a surfactant (e.g., 0.01% Tween-20).[1]
    

References

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Standard reference for "brick dust" solubility profiles and pKa effects).

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. Link

  • PubChem. (2023).[1] Compound Summary: Indazole derivatives and pKa data. National Library of Medicine.[1] Link

Sources

Technical Support Center: Optimization of Reaction Conditions for 4-Nitro-1H-indazol-5-amine Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the derivatization of 4-Nitro-1H-indazol-5-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile but challenging scaffold. As a key building block in pharmaceutical research, understanding its reactivity is paramount for successful synthesis campaigns. This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and optimize your reaction conditions with confidence.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions that are crucial for planning your experiments.

Q1: What are the primary nucleophilic sites on 4-Nitro-1H-indazol-5-amine, and how does the molecular structure influence their reactivity?

A: 4-Nitro-1H-indazol-5-amine possesses three primary nucleophilic centers: the exocyclic 5-amino group, the N1 nitrogen of the pyrazole ring, and the N2 nitrogen of the pyrazole ring. The reactivity of these sites is heavily modulated by the electronic effects of the substituents:

  • 4-Nitro Group: This powerful electron-withdrawing group significantly deactivates the entire aromatic system via resonance and inductive effects. It reduces the electron density on both the benzene and pyrazole rings, making all three nucleophilic sites less reactive than in an unsubstituted indazole-5-amine.

  • 5-Amino Group: While deactivated by the nitro group, the exocyclic amine is generally the most nucleophilic site for reactions like acylation or sulfonylation under neutral or mildly basic conditions. Its lone pair is more readily available compared to the ring nitrogens.

  • Indazole N-H (N1/N2 Tautomers): The indazole N-H proton is acidic. Deprotonation with a suitable base generates an indazolide anion, which is a potent nucleophile. The choice of base and solvent is critical for controlling reactions at this site.[1] The 1H-tautomer is generally considered more thermodynamically stable than the 2H-tautomer.[1]

Q2: How can I achieve selective derivatization at the 5-amino group while leaving the indazole N-H untouched?

A: To favor reaction at the 5-amino group, you must use conditions that do not significantly deprotonate the indazole N-H. The key is to leverage the higher intrinsic nucleophilicity of the amino group.

  • Mechanism: Employ non-deprotonating conditions. Use a mild, non-nucleophilic base like Diisopropylethylamine (DIPEA) or pyridine. These bases are sufficient to scavenge the acid byproduct (e.g., HCl from an acyl chloride) but are typically not strong enough to deprotonate the indazole ring.

  • Solvent Choice: Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN) are standard.

  • Temperature: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can enhance selectivity by favoring the kinetically preferred product at the more nucleophilic amine.

Q3: Conversely, how can I achieve selective derivatization at the indazole nitrogen (N1/N2)?

A: To target the indazole nitrogen, two primary strategies are employed:

  • Protection-Deprotection: The most reliable method is to first protect the 5-amino group. A tert-Butoxycarbonyl (Boc) group is ideal as it is stable to the basic conditions required for N-alkylation/acylation and can be removed later under acidic conditions. Once the amine is protected, you can use a strong base to deprotonate the indazole N-H and proceed with derivatization.

  • Strong Base Conditions: Use a strong base capable of fully deprotonating the indazole N-H, such as Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃), or Sodium Hexamethyldisilazide (NaHMDS).[1][2] This generates the indazolide anion, which will then react with your electrophile. This method risks forming a mixture of N1 and N2 isomers, and potentially side reactions with the unprotected amine. The ratio of N1 to N2 products is highly dependent on the solvent, base, and electrophile used.[1]

Q4: What are the recommended starting conditions for a trial acylation of the 5-amino group?

A: For a small-scale trial reaction, the following conditions provide a robust starting point.

ParameterRecommended ConditionRationale
Substrate 4-Nitro-1H-indazol-5-amine1.0 equivalent
Electrophile Acyl Chloride or Anhydride1.1 - 1.2 equivalents
Base Pyridine or DIPEA2.0 - 3.0 equivalents
Solvent Anhydrous DCM or THFSufficient to dissolve substrate (~0.1 M)
Temperature 0 °C to Room TemperatureStart at 0 °C, then allow to warm to RT
Reaction Time 2 - 12 hoursMonitor by TLC or LC-MS

This setup favors the desired chemoselective acylation at the 5-amino position. Always perform a baseline analysis of your starting material to ensure its purity before beginning.

Part 2: Troubleshooting Guide

This guide uses a question-and-answer format to address specific experimental failures.

Issue 1: My reaction resulted in a complex mixture of products, and purification is impossible. What is the likely cause?

A: This is the most common issue and almost always stems from a lack of selectivity between the three nucleophilic sites. You have likely formed a mixture of the desired 5-amino derivative, the N1-derivative, and the N2-derivative.

  • Causality: The use of a base that is too strong (e.g., K₂CO₃, NaH) or a solvent that promotes N-alkylation (e.g., DMF, DMSO) can lead to competing reactions at the indazole nitrogen.[1][2] The relative ratio of N1 and N2 isomers is influenced by a complex interplay of sterics, electronics, and ion-pairing effects dictated by the solvent and counter-ion of the base.[1]

  • Solution Pathway:

    • Re-evaluate Your Base: If your goal is 5-amino derivatization, switch to a milder, non-deprotonating base like DIPEA or pyridine.

    • Protecting Group Strategy: If your goal is N-derivatization, protect the 5-amino group with a Boc group first. This is the most effective way to eliminate this product pathway.

    • Analytical Confirmation: Use LC-MS to identify the molecular weights of the major peaks in your mixture. This will confirm if you are forming isomeric products (same mass) or different products (e.g., di-acylated product).

G cluster_products Potential Products p1 5-Amino Derivative (Desired) p2 N1-Indazole Derivative p3 N2-Indazole Derivative protect Protecting Group Strategy p2->protect To Avoid Mixture, Use Protection p4 Di-substituted Product start 4-Nitro-1H-indazol-5-amine + Electrophile cond1 Mild Base? (Pyridine, DIPEA) start->cond1 Goal: 5-Amino Deriv. cond2 Strong Base? (NaH, K2CO3) start->cond2 Goal: N-Indazole Deriv. cond1->p1 Yes: Favors Kinetic Product cond1->p2 No: Can lead to mixture cond2->p2 Yes: N1/N2 Mixture Likely cond2->p4 Excess Electrophile?

Caption: Decision workflow for selective derivatization.

Issue 2: My reaction shows no conversion, and I only recover my starting material. What should I check?

A: Zero conversion points to a fundamental issue with one of the reaction components or conditions. Follow this self-validating checklist systematically.

  • Confirm Starting Material Integrity: Is your 4-Nitro-1H-indazol-5-amine pure? Run a quick ¹H NMR or LC-MS. Impurities can inhibit the reaction.

  • Verify Reagent Activity: Your electrophile (e.g., acyl chloride, sulfonyl chloride) is highly sensitive to moisture. If it has been hydrolyzed to the corresponding carboxylic or sulfonic acid, it will not react. Use a fresh bottle or a newly opened ampoule.

  • Assess Solubility: Was your starting material fully dissolved in the reaction solvent? If not, the reaction is limited by the dissolution rate. Try a different solvent or gentle heating, but be aware that heating can decrease selectivity. In some cases, a small amount of a co-solvent like DMF or DMSO can aid solubility, but use it sparingly if you want to avoid N-derivatization.[3]

  • Check Reaction Temperature: Some reactions have a significant activation energy barrier. If you are running the reaction at 0 °C or below and see no conversion, consider allowing it to warm to room temperature and monitoring closely by TLC.

  • Re-evaluate Stoichiometry: Double-check your calculations to ensure you have added the correct equivalents of each reagent.

Issue 3: I am attempting an N-alkylation with a strong base, but my yield is low and I see significant decomposition (dark-colored reaction mixture). Why?

A: The combination of a strong base and a nitro-aromatic compound can be problematic.

  • Causality: Nitro-aromatic compounds can be sensitive to strong bases and nucleophiles, leading to decomposition pathways or unwanted side reactions. The deep color often suggests the formation of highly conjugated anionic species or degradation products. Furthermore, if your alkylating agent is sensitive to base (e.g., has an enolizable proton), it may be consumed in side reactions before it can alkylate the indazole.

  • Solution Pathway:

    • Lower the Temperature: Perform the deprotonation with the strong base at a very low temperature (e.g., -78 °C or 0 °C) before adding the electrophile. This can minimize decomposition.

    • Use a Milder Strong Base: Switch from NaH to K₂CO₃. While still a strong base, it is less harsh and often provides better results with sensitive substrates.[2]

    • Change the Order of Addition: Consider adding the base slowly to a solution of the substrate and the electrophile at low temperature (inverse addition), although this can sometimes lead to other issues.

    • Consider Alternative Methods: For N-alkylation, a Mitsunobu reaction could be a viable, albeit more complex, alternative that avoids the use of strong bases altogether.

Part 3: Experimental Protocols

These protocols are designed to be self-validating by including in-process checks (IPC).

Protocol 1: Chemoselective Acylation of the 5-Amino Group

This protocol details the synthesis of N-(4-Nitro-1H-indazol-5-yl)acetamide as a representative example.

  • Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-Nitro-1H-indazol-5-amine (1.0 eq).

  • Dissolution: Add anhydrous Dichloromethane (DCM, ~0.1 M concentration). Stir until all solids are dissolved.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add Diisopropylethylamine (DIPEA, 2.2 eq) dropwise.

  • Electrophile Addition: Slowly add Acetyl Chloride (1.1 eq) dropwise over 5 minutes. A precipitate (DIPEA·HCl) may form.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature.

  • In-Process Check (IPC): After 2 hours, take a small aliquot of the reaction mixture. Dilute it with ethyl acetate and spot it on a TLC plate against the starting material. A new, less polar spot should be visible, and the starting material spot should be diminished. If the reaction is sluggish, allow it to stir overnight.

  • Workup: Once the reaction is complete (by TLC or LC-MS), dilute the mixture with DCM. Wash sequentially with 1M HCl (to remove excess DIPEA), saturated NaHCO₃ solution (to remove any remaining acid), and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol or ethyl acetate.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Workup n1 1. Add Substrate to Dry Flask n2 2. Dissolve in Anhydrous DCM n1->n2 n3 3. Cool to 0°C n2->n3 n4 4. Add DIPEA (Base) n3->n4 n5 5. Add Acyl Chloride (Electrophile) n4->n5 n6 6. Stir & Warm to RT n5->n6 n7 7. IPC Check by TLC (Confirm Conversion) n6->n7 n8 8. Aqueous Workup (Wash & Extract) n7->n8 n9 9. Purify (Chromatography) n8->n9

Sources

Identifying and minimizing byproducts in 4-Nitro-1H-indazol-5-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Nitro-1H-indazol-5-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you identify and minimize byproducts, thereby improving your yield and purity.

Introduction: The Synthetic Challenge

The synthesis of 4-Nitro-1H-indazol-5-amine, a key building block in medicinal chemistry, typically proceeds through a classical pathway involving the diazotization of a substituted aniline followed by an intramolecular cyclization. While theoretically straightforward, this reaction is often plagued by the formation of stubborn byproducts that can complicate purification and compromise the quality of the final product. This guide provides a comprehensive overview of the common challenges and their solutions, grounded in the principles of organic chemistry.

Proposed Synthetic Route

The most plausible and commonly adapted route for the synthesis of 4-Nitro-1H-indazol-5-amine involves the diazotization of 2,4-dinitro-3-methylaniline, followed by in situ cyclization.

Synthetic_Route Start 2,4-Dinitro-3-methylaniline Intermediate Diazonium Salt Intermediate Start->Intermediate NaNO2, H+ Product 4-Nitro-1H-indazol-5-amine Intermediate->Product Cyclization

Figure 1: Proposed synthetic pathway for 4-Nitro-1H-indazol-5-amine.

Troubleshooting Guide: A Deeper Dive into Common Issues

This section addresses specific problems you may encounter during the synthesis, their root causes, and actionable solutions.

Issue 1: Low Yield of the Desired Product and Formation of a Persistent Yellow/Orange Precipitate

Q: My reaction yields are consistently low, and I'm isolating a significant amount of a yellow-orange, poorly soluble solid alongside my desired product. What is this byproduct and how can I prevent its formation?

A: This is the most frequently encountered issue in this synthesis. The yellow-orange precipitate is likely a diazoamino compound (a triazene) .

Causality: Diazoamino compounds are formed when the freshly generated diazonium salt, which is an electrophile, reacts with the unreacted starting aniline, which acts as a nucleophile. This is a classic side reaction in diazotization chemistry.[1]

Diazoamino_Formation cluster_0 Main Reaction cluster_1 Side Reaction Diazonium Salt Diazonium Salt Product 4-Nitro-1H-indazol-5-amine Diazonium Salt->Product Intramolecular Cyclization Diazoamino Compound Diazoamino Byproduct Diazonium Salt->Diazoamino Compound Electrophilic Attack Starting Amine 2,4-Dinitro-3-methylaniline Starting Amine->Diazoamino Compound Nucleophilic Attack

Figure 2: Competing pathways of the diazonium salt intermediate.

Solutions:

  • Rate of Nitrite Addition: The rate of addition of your diazotizing agent (e.g., aqueous sodium nitrite) is critical. A slow, dropwise addition ensures that the concentration of the diazonium salt is kept low at any given moment, minimizing its opportunity to react with the starting aniline. Conversely, some established procedures for similar compounds recommend adding the nitrite solution all at once to a vigorously stirred solution of the amine in acid to achieve rapid and complete diazotization, which can also suppress byproduct formation.[1][2] Experimentation with both methods for your specific substrate is recommended.

  • Temperature Control: Maintain a low reaction temperature (typically 0-5 °C) throughout the addition of the nitrite. Low temperatures increase the stability of the diazonium salt, favoring the desired intramolecular cyclization over the intermolecular reaction that forms the diazoamino compound.[3]

  • Acidic Conditions: Ensure the reaction medium is sufficiently acidic. The starting aniline is less nucleophilic in its protonated form. A higher concentration of acid will keep the equilibrium shifted towards the protonated aniline, reducing its availability to react with the diazonium salt. Acetic acid or a mixture of sulfuric acid and water are commonly used.

  • Vigorous Stirring: Efficient stirring is crucial to ensure rapid dispersion of the nitrite solution, preventing localized high concentrations of the diazonium salt.

ParameterSuboptimal ConditionRecommended ConditionRationale
Nitrite Addition Slow, uncontrolled additionRapid addition to a vigorously stirred solution OR controlled dropwise additionMinimizes local concentration of diazonium salt, preventing side reactions.
Temperature > 10 °C0-5 °CIncreases stability of the diazonium salt.
Acidity Insufficient acidExcess strong acid (e.g., H2SO4) or glacial acetic acidProtonates the starting aniline, reducing its nucleophilicity.
Stirring InadequateVigorous, efficient stirringEnsures homogeneous reaction conditions.
Issue 2: Formation of Dark, Tar-Like Substances

Q: My reaction mixture turns dark, and I'm left with a significant amount of intractable tar. What causes this and how can I avoid it?

A: The formation of tarry materials is often due to the decomposition of the diazonium salt, which can lead to a variety of unwanted side reactions, including the formation of phenolic byproducts and polymerization.

Causality: Aryl diazonium salts are notoriously unstable and can decompose, especially at elevated temperatures, to form highly reactive aryl cations. These cations can then react with water to form phenols or engage in other uncontrolled reactions, leading to complex, polymeric materials.[4]

Solutions:

  • Strict Temperature Control: As with preventing diazoamino compound formation, maintaining a low temperature is paramount to prevent the decomposition of the diazonium salt.

  • Use in Situ: Never attempt to isolate the diazonium salt unless you are using specialized counter-ions (e.g., tetrafluoroborate) that confer stability.[3] The best practice is to generate the diazonium salt in situ and allow it to cyclize immediately.

  • Control of Reaction Time: Do not let the reaction run for an unnecessarily long time after the addition of the nitrite is complete. Monitor the reaction by TLC to determine the point of maximum product formation.

Issue 3: Difficulty in Purifying the Final Product

Q: I'm struggling to purify my 4-Nitro-1H-indazol-5-amine. What are the best methods?

A: Purification can be challenging due to the presence of structurally similar byproducts and the often-poor solubility of nitroindazoles.

Solutions:

  • Recrystallization: This is the most common and effective method for purifying nitroindazoles.[1]

    • Solvent Screening: Experiment with a range of solvents to find one in which the desired product has good solubility at elevated temperatures and poor solubility at room temperature or below, while the impurities remain soluble. Common solvents to try include methanol, ethanol, and acetic acid.

    • Use of Decolorizing Carbon: If your product is highly colored, the use of activated charcoal during recrystallization can help to remove colored impurities.

  • Column Chromatography: If recrystallization fails to provide a product of sufficient purity, column chromatography on silica gel may be necessary. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is a good starting point.

  • Aqueous Work-up: After the reaction is complete, quenching the reaction mixture in water and filtering the resulting precipitate can help to remove inorganic salts and highly polar impurities.

Frequently Asked Questions (FAQs)

Q1: What is the expected 1H NMR spectrum of 4-Nitro-1H-indazol-5-amine?

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to track the consumption of the starting aniline and the appearance of the product spot. The product, being more polar than the starting material, will have a lower Rf value.

Q3: Are there any specific safety precautions I should take?

A3: Yes, diazotization reactions require strict safety measures.

  • Explosion Hazard: Solid diazonium salts can be explosive.[3] Always use them in solution and avoid any attempt to isolate them unless you have the appropriate expertise and equipment.

  • Temperature Control: Runaway reactions can occur if the temperature is not properly controlled. Always use an ice bath and monitor the internal temperature of the reaction.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

Experimental Protocols

Protocol 1: Synthesis of 4-Nitro-1H-indazol-5-amine (Adapted from similar procedures)

This protocol is a general guideline adapted from the synthesis of related nitroindazoles.[1][2] Optimization may be required for your specific setup.

  • Dissolve the Starting Material: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2,4-dinitro-3-methylaniline (1 equivalent) in glacial acetic acid.

  • Cool the Mixture: Cool the solution to 0-5 °C in an ice-salt bath.

  • Prepare the Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.1 equivalents) in a minimal amount of water.

  • Diazotization: Add the sodium nitrite solution dropwise to the cooled aniline solution over a period of 30-60 minutes, ensuring the temperature does not rise above 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: Once the reaction is complete, pour the mixture into a beaker of crushed ice and water.

  • Isolation: Collect the resulting precipitate by vacuum filtration and wash it thoroughly with cold water.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., methanol or ethanol).

Protocol 2: Analytical Characterization by HPLC
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Gradient: Start with a low percentage of B and gradually increase it over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where both the starting material and product have significant absorbance (e.g., 254 nm).

References

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. [Link]

  • Organic Syntheses. Indazole, 5-nitro-. [Link]

  • Shi, F. et al. (2012). Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones. The Journal of Organic Chemistry. [Link]

  • Google Patents.
  • Elguero, J. et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]

  • Elguero, J. et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC. [Link]

  • Organic Chemistry Portal. Diazotisation. [Link]

  • Wikipedia. Diazonium compound. [Link]

  • Organic Chemistry Portal. Indazole synthesis. [Link]

  • Chemistry Learners. (2024). Diazotization Reaction | Class 12 Chemistry | Nitrogen Containing Compounds. [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • ResearchGate. (PDF) Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

  • National Institutes of Health. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. [Link]

Sources

Technical Support Center: 4-Nitro-1H-indazol-5-amine Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a Tier 3 Support resource for researchers working with 4-Nitro-1H-indazol-5-amine . It synthesizes specific chemical behaviors of the indazole scaffold with established degradation mechanisms of nitro-amino aromatics.[1]

Current Status: Active Compound Class: Nitro-amino Indazole Primary Application: Kinase Inhibitor Scaffold / Synthetic Intermediate[2]

Part 1: Troubleshooting Guide (FAQ)

Direct solutions for observed experimental anomalies.

Q1: I see "Ghost Peaks" eluting after the main peak in HPLC analysis. What are they?

Diagnosis: These are likely oxidative coupling products (Azo dimers) or N-oxide species .[2] Technical Insight: The 5-position amine (


) is electron-rich and susceptible to oxidation, especially in solution.[2] Unlike simple anilines, the presence of the 4-nitro group creates a "push-pull" electronic system.[2] However, in non-degassed solvents or under basic conditions, the amine can oxidize to a hydroxylamine (

) or nitroso (

) intermediate, which rapidly couples with the parent amine to form azo-dimers (

). Action Plan:
  • Immediate: Re-run the sample using freshly prepared mobile phase.

  • Preventative: Add an antioxidant like Ascorbic Acid (0.1%) or EDTA to your sample diluent if the assay allows.

  • Verification: Check the UV spectrum of the impurity. Azo compounds typically show a bathochromic shift (red-shift) to

    
     nm compared to the parent.
    
Q2: The compound turned from yellow to dark orange/brown during storage. Is it still usable?

Diagnosis: This indicates photolytic surface degradation . Technical Insight: Nitro-aromatics are intrinsically photosensitive.[2] Upon exposure to UV/VIS light, the nitro group can undergo a radical rearrangement (often involving the ortho-substituents, though here the ortho positions are C3 and C5-amine). The "browning" is often a thin surface layer of complex degradation products (nitro-to-nitroso rearrangement).[2] Action Plan:

  • Solubility Check: Dissolve a small amount in DMSO. If the solution is clear and the HPLC purity is

    
    , the bulk is likely intact.
    
  • Purification: If purity is compromised (<95%), perform a recrystallization using Ethanol/Water.

  • Storage: Must be stored in amber vials, ideally under Argon at

    
    .
    
Q3: My retention time shifts significantly between runs (± 0.5 min). Why?

Diagnosis: pH sensitivity of the Indazole Tautomerism. Technical Insight: 4-Nitro-1H-indazol-5-amine has three ionizable sites: the indazole


 (acidic), the indazole 

(basic), and the 5-amine (basic).[2] The

of the indazole proton is typically

, but the nitro group increases acidity. If your mobile phase pH is near the

of the protonated amine (

) or the indazole nitrogen, slight pH fluctuations will shift the equilibrium between the neutral and protonated species, altering retention. Action Plan:
  • Buffer Strength: Increase buffer concentration to at least 25 mM.

  • pH Selection: Operate at a pH away from the

    
    . A low pH (0.1% TFA or Formic Acid, pH 
    
    
    
    ) is recommended to keep the amine fully protonated and the indazole neutral.

Part 2: Degradation Pathways & Mechanisms[2][3][4][5]

The stability profile of 4-Nitro-1H-indazol-5-amine is governed by the interplay between the electron-withdrawing nitro group and the electron-donating amine.[2]

Oxidative Pathway (Primary Risk)

The most critical pathway involves the oxidation of the 5-amine.

  • Mechanism:

    
    .
    
  • Result: The nitroso intermediate (

    
    ) is highly reactive and condenses with the parent amine to form Azo-dimers .
    
  • Relevance: High risk in solution state (DMSO/Water) over time.

Reductive Pathway (Anaerobic/Biological)

Under reducing conditions (e.g., presence of DTT, TCEP, or anaerobic bacterial cultures), the 4-nitro group is unstable.

  • Mechanism:

    
    .
    
  • Result: Formation of 4,5-diaminoindazole .[2] This species is extremely prone to oxidation and polymerization (turning black instantly in air).

Hydrolytic Pathway (Minor)

The indazole ring is generally resistant to hydrolysis. However, under extreme basic conditions (


) and elevated temperature, ring opening can occur, though this is rare compared to oxidative degradation.
Visualized Degradation Scheme

DegradationPathways Parent 4-Nitro-1H-indazol-5-amine (Parent API) Hydroxylamine 5-Hydroxylamine Intermediate Parent->Hydroxylamine Oxidation (Air/Soln) Diamino 4,5-Diaminoindazole (Reductive Impurity) Parent->Diamino Reduction (DTT/TCEP) Radical Nitro-Radical Species (Photolytic) Parent->Radical UV Light (hν) Nitroso 5-Nitroso Intermediate Hydroxylamine->Nitroso Oxidation AzoDimer Azo-Dimer (Major Oxidative Impurity) Nitroso->AzoDimer Coupling with Parent Radical->AzoDimer Dimerization

Figure 1: Primary degradation pathways including oxidative coupling (Red) and reduction (Yellow).

Part 3: Standardized Experimental Protocols

Protocol A: Forced Degradation Study (Stress Testing)

Use this protocol to validate your analytical method or determine storage limits.

Stress ConditionReagent / ConditionDurationExpected Result
Acid Hydrolysis 0.1 N HCl,

24 HoursGenerally Stable.[2] Minor deamination possible.
Base Hydrolysis 0.1 N NaOH,

4-8 HoursHigh Degradation. Ring opening or nitro-group displacement.[2]
Oxidation 3%

, RT
1-2 HoursRapid Degradation. Formation of N-oxides and Azo species.[2]
Thermal

(Solid State)
7 DaysStable (if kept dry).
Photolytic UV Light (1.2 million lux hours)24 HoursSurface darkening; 2-5% degradation.[2]
Protocol B: Recommended HPLC Method

Designed to separate the polar amine degradants from the parent.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18),

    
    , 
    
    
    
    .
  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains acidic pH).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar degradants)[2]

    • 2-15 min: 5%

      
       95% B[2]
      
    • 15-20 min: 95% B[2]

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm (Nitro group) and 280 nm (Indazole ring).

  • Temperature:

    
    .
    
Stability Testing Workflow

StabilityWorkflow Start Start: Pure API Stress Apply Stress (Acid/Base/Ox/Light) Start->Stress Neutralize Neutralize/Quench (Critical Step) Stress->Neutralize Analyze HPLC-PDA Analysis Neutralize->Analyze Decision Mass Balance > 95%? Analyze->Decision Report Valid Stability Profile Decision->Report Yes Investigate Investigate Non-Eluting Polymers Decision->Investigate No

Figure 2: Step-by-step workflow for validating stability samples.

References

  • Indazole Tautomerism & Reactivity

    • Study of the Addition Mechanism of 1H-Indazole and Its Nitro Derivatives. (2022).[1][3][4][5] The Journal of Organic Chemistry. Link[4]

    • Validation of tautomeric stability in indazoles. (2022).[1][3][4][5] Biomedical Journal of Scientific & Technical Research. Link

  • Nitro-Amino Aromatic Degradation (Analogous Mechanisms)

    • Investigation of the degradation mechanism of 5-aminosalicylic acid.[6][3] (Pharmaceutical Research). Demonstrates the oxidation pathway of 5-amino aromatics to quinone-imines.[2][6] Link

    • Degradation of nitro-aromatics in reductive environments.[2][7] (2016).[7][8][9] Environmental Science and Pollution Research. Link

  • General Stability Guidelines

    • ICH Q1A(R2) Stability Testing of New Drug Substances and Products.Link

Sources

Troubleshooting unexpected NMR shifts in 4-Nitro-1H-indazol-5-amine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting NMR Anomalies in 4-Nitro-1H-indazol-5-amine Scaffolds

Introduction: The "Shifting" Landscape of Nitro-Indazoles

Welcome to the technical support hub for indazole chemistry. If you are observing "impossible" chemical shifts, split signals, or solvent-dependent variations in your 4-nitro-1H-indazol-5-amine derivatives, you are likely not dealing with a sample purity issue, but a dynamic structural equilibrium .

This molecule presents a "perfect storm" for NMR complexity:

  • Annular Tautomerism: The indazole core fluctuates between

    
     and 
    
    
    
    forms.
  • Intramolecular Hydrogen Bonding: The ortho-relationship between the 4-nitro and 5-amine groups creates a strong internal dipole and H-bond network.

  • Electronic Push-Pull: The electron-withdrawing nitro group competes with the electron-donating amine, making proton shifts highly sensitive to pH and solvent polarity.

This guide provides a logic-driven troubleshooting pathway to resolve these anomalies.

Module 1: The Tautomer Trap ( vs. )

The Issue: You see doubled peaks or protons appearing at unexpected chemical shifts (e.g., C3-H shifting by >0.5 ppm).

The Science: Indazoles exist in a tautomeric equilibrium.[1] While the


-tautomer is generally more thermodynamically stable (by ~4.5 kcal/mol) [1], the presence of the 4-nitro group destabilizes the adjacent 

position due to steric and electronic repulsion, potentially increasing the population of the

-tautomer or causing rapid exchange broadening.
  • 
    -Indazole:  The proton resides on 
    
    
    
    .
  • 
    -Indazole:  The proton resides on 
    
    
    
    (quinoid-like character).

Diagnostic Protocol:

Feature

-Tautomer Signal

-Tautomer Signal
Mechanism
C3-H Shift

8.0 – 8.2 ppm

8.3 – 8.6 ppm

form has less aromatic character in the 5-membered ring, deshielding H3.
C7-H Shift Shielded (Upfield)Deshielded (Downfield)Anisotropic effect of the lone pair on N1 vs N2.

C3 Shift
~135 ppm~125 ppmSignificant shielding in the

form.

Actionable Step: Run a NOESY or ROESY experiment.

  • 
    -isomer:  Strong NOE between 
    
    
    
    and
    
    
    .
  • 
    -isomer:  Strong NOE between 
    
    
    
    and
    
    
    .

Module 2: The Ortho-Effect (Nitro-Amine Interaction)

The Issue: The amine (


) protons appear extremely downfield (

7.0–9.0 ppm) or appear as two distinct singlets instead of one broad peak.

The Science: In 4-nitro-1H-indazol-5-amine, the 4-nitro oxygen acts as a hydrogen bond acceptor for the 5-amine protons.

  • Deshielding: Hydrogen bonding pulls electron density from the N-H bond, exposing the proton nucleus. This causes a significant downfield shift (higher ppm) [2].[2][3]

  • Rotational Barrier: Strong H-bonding can "lock" the amine protons, making them chemically inequivalent (one H-bonded, one free), resulting in two distinct peaks rather than one averaged signal.

Solvent Dependency Check:

  • In

    
     (Non-polar):  Intramolecular H-bonding dominates. You will likely see distinct, downfield amine protons.[2][4]
    
  • In DMSO-

    
     (Polar Aprotic):  DMSO acts as a strong H-bond acceptor. It disrupts the intramolecular Nitro-Amine bond in favor of intermolecular Amine-DMSO bonds.
    
    • Result: The amine peak may coalesce or shift significantly upfield/downfield depending on the strength of the DMSO interaction vs. the internal bond.

Module 3: Regioisomer Identification ( -R vs -R)

The Issue: After alkylating the indazole, you are unsure if you isolated the


 or 

product.

The Science: Alkylation of indazoles is rarely 100% selective.

  • Thermodynamic Product:

    
    -alkyl (Generally favored).[5]
    
  • Kinetic Product:

    
    -alkyl (Often favored under basic conditions or with reactive electrophiles due to the "lone pair availability" on 
    
    
    
    ) [3].

Differentiation Table:

Metric

-Substituted

-Substituted
C3-H Shift

8.0 – 8.2 ppm

8.3 – 8.7 ppm (Deshielded)

C3 Shift

~134 ppm

~120–125 ppm (Shielded)
HMBC Correlation Alkyl protons correlate to C7a (bridgehead).Alkyl protons correlate to C3 and C7a .

Troubleshooting Workflow & Decision Tree

The following diagram illustrates the logical pathway for diagnosing your NMR anomalies.

NMR_Troubleshooting cluster_legend Legend Start Start: Observation of Unexpected NMR Shift Check_Solvent Step 1: Check Solvent Is it CDCl3 or DMSO? Start->Check_Solvent Split_Signals Observation: Split/Doubled Signals? Check_Solvent->Split_Signals D2O_Shake Step 2: D2O Shake Test Do peaks disappear? Split_Signals->D2O_Shake Exchangeable Yes: Exchangeable Protons (NH, NH2, OH) D2O_Shake->Exchangeable Disappear Tautomer_Check No: Likely Tautomers or Regioisomers D2O_Shake->Tautomer_Check Persist H_Bonding Hypothesis: Intramolecular H-Bonding (Nitro-Amine) Exchangeable->H_Bonding Downfield Shift VT_NMR Step 3: Variable Temp (VT) NMR Run at High Temp (e.g., 80°C) Tautomer_Check->VT_NMR Coalescence Result: Peaks Coalesce (Dynamic Equilibrium) VT_NMR->Coalescence Distinct Result: Peaks Remain Distinct (Stable Isomers/Impurities) VT_NMR->Distinct Regio_Check Hypothesis: N1 vs N2 Alkylation Mixture Distinct->Regio_Check Action Action Step Outcome Outcome

Caption: Decision tree for isolating the cause of NMR shifts: distinguishing between exchangeable protons, tautomeric equilibrium, and stable regioisomers.

FAQ: Specific Scenarios

Q1: My amine protons (


) are integrating to < 2 or are extremely broad. Is my compound decomposing? 
  • Answer: Likely not. This is quadrupolar broadening or exchange broadening . The nitrogen nucleus (

    
    ) has a quadrupole moment that relaxes the attached protons quickly, broadening the signal. Additionally, if the exchange rate of the NH protons with trace water in the solvent is intermediate on the NMR timescale, the peak will flatten.
    
    • Fix: Run the sample in extremely dry DMSO-

      
       or add a small amount of 
      
      
      
      to wash the signal out completely for integration purposes.

Q2: I see a "ghost" set of aromatic peaks (~10% intensity). Is this an impurity?

  • Answer: Check the C3-H shift. If the "ghost" C3-H is downfield (~8.4 ppm) compared to the main peak (~8.1 ppm), you are observing the minor

    
    -tautomer . This is common in polar solvents like DMSO which stabilize the more polar 
    
    
    
    form more effectively than chloroform does [4].

Q3: Why does the C4-H signal (if applicable) or C3-H signal move when I change concentration?

  • Answer: Indazoles are planar aromatic systems prone to

    
    -stacking aggregation . At high concentrations, the rings stack, causing shielding (upfield shift) of the aromatic protons due to the ring current of the neighbor.
    
    • Fix: Perform a serial dilution (e.g., 50 mM

      
       5 mM). If the shifts revert, it is an aggregation effect [5].
      

References

  • G. A. Webb, et al. "Tautomerism in Indazoles: A Theoretical and Experimental Study." Journal of Molecular Structure, 2022. 6

  • H. Friebolin. "Basic One- and Two-Dimensional NMR Spectroscopy." Wiley-VCH, 2011. (General reference on H-bonding deshielding). 3

  • L. Dong, et al. "Mechanism of a Highly Selective N2 Alkylation of Indazole." WuXi Biology, 2022. 6

  • Claramunt, R. M., et al. "The Use of NMR Spectroscopy to Study Tautomerism." Current Organic Chemistry, 2006. 7

  • Organic Chemistry Data. "NMR Spectroscopy: Chemical Shift and Hydrogen Bonding." 2

Sources

Enhancing the regioselectivity of reactions involving 4-Nitro-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers working with 4-Nitro-1H-indazol-5-amine . It addresses the specific challenges imposed by the 4-nitro group—namely, the steric blockade of the N1 position and the electronic deactivation of the 5-amine.

Subject: Regiocontrol & Functionalization Troubleshooting Classification: Advanced Organic Synthesis

Core Reactivity Profile

The 4-Nitro-1H-indazol-5-amine scaffold presents a "Push-Pull" conflict:

  • The Indazole NH (N1/N2): The 4-nitro group exerts a severe steric blockade on the adjacent N1 nitrogen (peri-interaction), kinetically forcing electrophiles to the N2 position.

  • The 5-Amine: The 4-nitro group (ortho-position) exerts a strong electronic deactivation (–I, –M effects), rendering the amine poorly nucleophilic compared to standard anilines.[1]

Mechanistic Pathway Diagram

The following diagram illustrates the kinetic vs. thermodynamic competition driving the regioselectivity.

IndazoleRegioselectivity Start 4-Nitro-1H-indazole (Anion) TS_N2 TS: N2 Attack (Low Steric Barrier) Start->TS_N2 Fast (Kinetic) TS_N1 TS: N1 Attack (High Steric Barrier) Start->TS_N1 Slow (Steric Clash) Prod_N2 N2-Alkyl Product (Kinetic Product) TS_N2->Prod_N2 Prod_N1 N1-Alkyl Product (Thermodynamic Product) TS_N1->Prod_N1 Prod_N2->Prod_N1 Thermal Equilibration (>100°C, Reversible)

Caption: Kinetic preference for N2-alkylation due to C4-nitro steric hindrance, versus thermodynamic equilibration to N1.

Troubleshooting Guide: N-Alkylation (N1 vs. N2)

Issue 1: "I am exclusively getting the N2-alkylated product."

Diagnosis: You are operating under Kinetic Control . The 4-nitro group creates a "steric wall" around N1. Under standard


 conditions (e.g., 

, DMF, Room Temp), the electrophile attacks the accessible N2.[1] This is the expected kinetic outcome [1].

Solution: Force Thermodynamic Equilibration To access the N1 product, you must overcome the activation energy barrier and allow the reaction to equilibrate. The N1 tautomer is thermodynamically more stable (benzenoid structure) than the N2 quinoid-like structure.

Protocol (Thermodynamic Shift):

  • Solvent Switch: Use high-boiling polar aprotic solvents (DMF, DMSO, or NMP).[1]

  • Temperature: Increase reaction temperature to 100–120°C . This promotes the reversibility of the N2-alkylation (if the alkyl group is a good leaving group, e.g., benzyl) or simply provides the energy to surmount the N1 steric barrier.

  • Time: Extend reaction time (24–48 hours).

  • Catalyst: Add a source of iodide (e.g., TBAI) to generate a more reactive alkyl iodide in situ, which can facilitate the equilibration.[1]

ParameterKinetic Conditions (Yields N2)Thermodynamic Conditions (Yields N1)
Temperature 0°C to 25°C100°C to Reflux
Base

or


or

Time 1–4 Hours12–48 Hours
Solvent THF or AcetoneDMF, DMSO, or Melt (Fusion)
Issue 2: "I cannot separate the N1 and N2 isomers."

Diagnosis: Similar polarity due to the nitro group dominating the dipole moment. Solution:

  • Crystallization: N1 isomers often have significantly higher melting points and crystallinity due to better packing (benzenoid character). Try recrystallizing from EtOH or Toluene.

  • Chemical Shift (NMR): Use 2D NOESY.

    • N1-Alkyl: NOE correlation between the N-CH2 protons and the C7-H proton. (Note: No correlation to C3-H usually).

    • N2-Alkyl: NOE correlation between N-CH2 protons and C3-H . This is the definitive diagnostic signal [2].

Troubleshooting Guide: 5-Amine Functionalization

Issue 3: "My amide coupling (EDC/NHS or HATU) failed."

Diagnosis: Electronic Deactivation. The 5-amine is an ortho-nitro aniline. The nitro group withdraws electron density via resonance and induction, reducing the nucleophilicity of the amine nitrogen by orders of magnitude. Standard coupling reagents (EDC, HATU) generate active esters that are not electrophilic enough to capture this weak nucleophile.[1]

Solution: Use "High-Energy" Electrophiles You must use Acid Chlorides or Anhydrides.

Protocol (Aggressive Acylation):

  • Reagents: Convert your carboxylic acid to the Acid Chloride using

    
     (Oxalyl chloride) and catalytic DMF in DCM.
    
  • Base: Use Pyridine (as solvent or equivalent) or DMAP (0.1 eq) with

    
     in DCM.[1]
    
  • Heat: If reaction is sluggish at RT, heat to reflux in Toluene or Dioxane.

Issue 4: "I need to alkylate the 5-amine, but it's not reacting."

Diagnosis: Low nucleophilicity prevents


 attack.
Solution: Reductive Amination or Transition Metal Catalysis. [1]
  • Reductive Amination: Use

    
     as a Lewis acid additive to force imine formation with the aldehyde/ketone before adding the reducing agent (
    
    
    
    ).
  • Buchwald-Hartwig: If arylation is required, use Pd-catalysis.[1]

    • Ligand: BrettPhos or XantPhos (specialized for weak nucleophiles).[1]

    • Base:

      
       or NaOtBu.
      

Experimental Protocols

Protocol A: Thermodynamic N1-Alkylation

Target: Overcoming 4-Nitro Sterics

  • Dissolve 4-Nitro-1H-indazol-5-amine (1.0 eq) in anhydrous DMF (0.2 M).

  • Add Cesium Carbonate (

    
    )  (2.0 eq).[1] Stir for 15 min at RT.[2]
    
  • Add Alkyl Halide (1.2 eq).[1]

  • CRITICAL STEP: Heat the mixture to 110°C for 16 hours.

  • Workup: Cool to RT. Pour into ice water. The thermodynamic N1 product often precipitates. Filter and wash with water.[2]

  • Purification: If mixed, the N1 isomer is usually less polar (higher Rf) than the N2 isomer in EtOAc/Hexane systems.[1]

Protocol B: Sandmeyer Reaction (Diazotization)

Target: Converting the deactivated 5-amine to a Halide

  • Suspend 4-Nitro-1H-indazol-5-amine in

    
    /
    
    
    
    (1:1 mixture). Note: High acid concentration is needed to solubilize the deactivated amine.
  • Cool to 0–5°C.

  • Add

    
      (1.2 eq) solution dropwise.[1] Stir for 30 min. The solution should become clear (Diazonium salt formation).
    
  • Quench: Add the diazonium solution dropwise into a heated solution of CuCl/HCl (for Chloride) or KI (for Iodide) at 60°C.

  • Caution: Evolution of

    
     gas will be vigorous.
    

References

  • Regioselective Synthesis of Indazole Nucleosides. Title: Regioselective synthesis of 4-nitroindazole N1- and N2-(beta-D-ribonucleosides).[3] Source: National Institutes of Health (NIH) / PubMed.[1] URL:[Link] Relevance: Confirms that N1 isomers of 4-nitroindazole are formed under thermodynamic control (long reaction times, fusion), while kinetic control affords the N2-isomer.[1][3]

  • Indazole N-Alkylation Mechanisms. Title: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects.[4][5] Source: Beilstein Journal of Organic Chemistry. URL:[Link] Relevance: details the steric and electronic factors influencing N1 vs N2 selectivity, specifically noting the impact of C4/C7 substituents.

Sources

Technical Support Center: Enhancing Oral Bioavailability of 4-Nitro-1H-indazol-5-amine Based Drugs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges of improving the oral bioavailability of drugs based on the 4-Nitro-1H-indazol-5-amine scaffold. Given that many kinase inhibitors feature heterocyclic cores, the principles and strategies discussed herein are broadly applicable to this important class of therapeutics, which often exhibit poor aqueous solubility.

I. Understanding the Core Challenge: Physicochemical Properties

The 4-Nitro-1H-indazol-5-amine scaffold presents inherent challenges to achieving good oral bioavailability. The nitro group and the indazole core contribute to its chemical properties, which can impact solubility and permeability.[1][2][3] It is crucial to characterize the physicochemical properties of your specific derivative to devise an effective bioavailability enhancement strategy.

PropertyTypical Implication for Oral Bioavailability
High Melting Point Often correlates with low aqueous solubility due to strong crystal lattice energy.
Low Aqueous Solubility A primary reason for poor dissolution in the gastrointestinal (GI) tract, leading to low absorption.[4]
Lipophilicity (LogP) An optimal LogP is required. Too low, and the drug won't cross the lipid membranes of the gut wall. Too high, and it may have poor solubility in the aqueous environment of the GI tract.
pKa The ionization state of the drug at different pH values in the GI tract will affect its solubility and permeability.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and experimental hurdles in a direct Q&A format.

Q1: My 4-Nitro-1H-indazol-5-amine derivative shows very low exposure in my initial animal studies. What are the first troubleshooting steps?

A1: Low oral exposure is a common issue for this class of compounds. A systematic approach is key.

Initial Troubleshooting Workflow:

Caption: Initial troubleshooting workflow for low oral bioavailability.

Step-by-Step Troubleshooting:

  • Confirm Accurate Dosing and Sampling: First, rule out any experimental artifacts in your pharmacokinetic (PK) study. Ensure your dosing formulation was homogeneous and stable, and that your blood sampling and analytical methods are validated.

  • Basic Physicochemical Profiling: If not already done, determine the aqueous solubility (at different pH values), LogP, and pKa of your compound. This foundational data will guide your strategy.

  • Solid-State Characterization: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to understand if your compound is crystalline or amorphous. Crystalline forms generally have lower solubility.[5]

  • Preliminary Biopharmaceutical Classification System (BCS) Assessment: Based on solubility and predicted permeability, tentatively classify your compound. Most kinase inhibitors fall into BCS Class II (high permeability, low solubility) or Class IV (low permeability, low solubility).[6][7] This classification is a powerful tool for selecting the right bioavailability enhancement strategy.

Q2: My compound is likely a BCS Class II drug. What are the most effective formulation strategies to explore?

A2: For BCS Class II compounds, the primary hurdle is dissolution. The goal is to increase the concentration of the dissolved drug in the GI tract.

Recommended Strategies for BCS Class II Drugs:

StrategyMechanism of ActionKey AdvantagesPotential Challenges
Amorphous Solid Dispersions (ASDs) The drug is molecularly dispersed in a polymer matrix in a high-energy amorphous state, which has a higher apparent solubility than the crystalline form.[5][8][9][10][11]Significant increases in solubility and dissolution rate.[5] Well-established manufacturing techniques like spray drying and hot-melt extrusion.[12][13]Physical instability (recrystallization) during storage.[5] Requires careful selection of polymers and drug loading.
Lipid-Based Formulations (LBFs) The drug is dissolved in a mixture of oils, surfactants, and co-solvents. These can form emulsions or microemulsions in the GI tract, bypassing the need for dissolution from a solid form.[14][15][16][17][18]Can significantly enhance absorption, particularly for highly lipophilic drugs. May also reduce food effects.[19][20]Potential for drug precipitation upon dispersion in aqueous GI fluids. Excipient compatibility and stability can be complex.
Particle Size Reduction (Micronization/Nanomilling) Increases the surface area-to-volume ratio of the drug particles, leading to a faster dissolution rate according to the Noyes-Whitney equation.[21][22]A relatively straightforward and cost-effective approach. Can be sufficient for drugs with moderate solubility issues.May not be effective for very poorly soluble compounds. Can lead to particle aggregation.
Q3: I'm considering an Amorphous Solid Dispersion (ASD). How do I select the right polymer and screen formulations?

A3: Polymer selection is critical for both the performance and stability of an ASD.

Polymer Selection & Screening Workflow:

Caption: Workflow for ASD polymer selection and screening.

Experimental Protocol: Small-Scale Solvent Evaporation for ASD Screening

  • Objective: To quickly assess drug-polymer miscibility and the potential for creating a stable amorphous dispersion.

  • Materials: Your 4-Nitro-1H-indazol-5-amine derivative, candidate polymers (e.g., PVP/VA 64, HPMC-AS), and a common solvent (e.g., methanol, acetone, or a mixture).

  • Procedure:

    • Prepare separate solutions of your drug and each polymer in the chosen solvent.

    • Combine the drug and polymer solutions in various ratios (e.g., 10%, 25%, 50% drug loading by weight).

    • Vortex to ensure complete mixing.

    • Dispense the solutions into separate wells of a 96-well plate or small glass vials.

    • Evaporate the solvent under a stream of nitrogen or in a vacuum oven at a controlled temperature (below the glass transition temperature of the polymer).

    • Visually inspect the resulting films for clarity (a clear film suggests good miscibility).

    • Scrape the solid material and analyze by DSC to look for a single glass transition temperature (Tg), which is a strong indicator of a homogeneous amorphous dispersion.

Q4: My compound has low permeability (BCS Class IV). Will formulation strategies alone be sufficient?

A4: For BCS Class IV drugs, both solubility and permeability are limiting factors. While formulation strategies like ASDs and LBFs can address the solubility component, they may not be enough to overcome the permeability barrier. In this case, a chemical modification approach should be considered.

Prodrug Strategy:

A prodrug is a pharmacologically inactive derivative of a parent drug that undergoes biotransformation in the body to release the active drug.[23][24] This approach can be used to temporarily mask the physicochemical properties that limit absorption.

Prodrug Design Workflow for Permeability Enhancement:

Caption: Workflow for designing and evaluating prodrugs to enhance permeability.

For example, attaching an amino acid to your 4-Nitro-1H-indazol-5-amine derivative could target amino acid transporters in the gut wall, such as PEPT1, thereby increasing its uptake via active transport.[25][26]

III. In Vitro Models for Screening and Selection

Before proceeding to costly and time-consuming animal studies, robust in vitro models can help you select the most promising bioavailability enhancement strategies.[27]

In Vitro AssayPurposeInterpretation of Results
Kinetic Solubility To determine the apparent solubility of your compound in different media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid).Higher kinetic solubility suggests a better potential for absorption.
Non-Sink Dissolution To assess the dissolution rate and extent of supersaturation of enabling formulations like ASDs.A formulation that achieves and maintains a higher degree of supersaturation is more likely to provide a greater driving force for absorption in vivo.[13]
Caco-2 Permeability Assay To evaluate the intestinal permeability of your compound or its prodrugs.Provides an estimate of the apparent permeability coefficient (Papp), which can help classify the compound and predict its potential for absorption.
In Vitro Lipolysis For lipid-based formulations, this assay simulates the digestion of lipids in the small intestine and assesses whether the drug remains solubilized.A successful formulation will keep the drug in a solubilized state throughout the lipolysis process.

The ultimate goal is to establish an in vitro-in vivo correlation (IVIVC), where your in vitro results are predictive of the in vivo performance of your formulations.[28][29][30]

IV. Concluding Remarks

Improving the oral bioavailability of 4-Nitro-1H-indazol-5-amine based drugs requires a multi-faceted approach grounded in a solid understanding of the compound's physicochemical properties. By systematically evaluating both formulation and chemical modification strategies, and by using predictive in vitro tools, researchers can overcome the challenges posed by this important scaffold and advance their drug development programs.

References

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]

  • Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. NIH. [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. [Link]

  • Promising strategies for improving oral bioavailability of poor water-soluble drugs. PubMed. [Link]

  • Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. Slideshare. [Link]

  • Introduction to Lipid-Based Drug Delivery Systems for Oral Delivery. Bentham Science. [Link]

  • Evaluating Strategies for Oral Absorption Enhancement. Pharmaceutical Technology. [Link]

  • advanced approaches to improve solubility of bcs class ii drugs. TANZ JOURNAL. [Link]

  • Utilization of kinase inhibitors as novel therapeutic drug targets: A review. PMC. [Link]

  • Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms. PubMed Central. [Link]

  • Promising strategies for improving oral bioavailability of poor water-soluble drugs. Taylor & Francis Online. [Link]

  • F ull L ength O riginal R esearch P aper. IT Medical Team. [Link]

  • Modern Prodrug Design for Targeted Oral Drug Delivery. PMC - NIH. [Link]

  • Enhancing the Solubility of BCS Class II and IV Drugs by Sedds Approach- A Structured Review. Journal of Pharmaceutical Research. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Formulation Selection and in-vitro Screening for Oral Bioavailability Enhancement. [Link]

  • Use of oral absorption modelling to characterize drug release and absorption of a BCS II... YouTube. [Link]

  • Amorphous Solid Dispersions for Bioavailability Enhancement. Contract Pharma. [Link]

  • Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. MDPI. [Link]

  • Formulation of lipid-based delivery systems for oral administration: materials, methods and strategies. PubMed. [Link]

  • In vitro models for the prediction of in vivo performance of oral dosage forms. PubMed. [Link]

  • Why 90% of clinical drug development fails and how to improve it?. PMC. [Link]

  • Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. Molecular Pharmaceutics - ACS Publications. [Link]

  • Mechanisms of increased bioavailability through amorphous solid dispersions: a review. PMC - NIH. [Link]

  • Predicting Oral Drug Absorption: Mini Review on Physiologically-Based Pharmacokinetic Models. MDPI. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. [Link]

  • 4-Nitroindazole. PubChem - NIH. [Link]

  • Prodrug strategy: molecular design for improving oral drug absorption. ResearchGate. [Link]

  • Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations.. Semantic Scholar. [Link]

  • Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers. [Link]

  • Predictive models for oral drug absorption: From in silico methods to integrated dynamical models. ResearchGate. [Link]

  • Amorphous Solid Dispersion Formation for Enhanced Release Performance of Racemic and Enantiopure Praziquantel. Molecular Pharmaceutics - ACS Publications. [Link]

  • In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. MDPI. [Link]

  • Oral lipid-based drug delivery systems - An overview. ResearchGate. [Link]

  • Overcoming Bioavailability Challenges In Oral Formulation Development. pharm-int. [Link]

  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers. [Link]

  • 1H-Indazol-5-amine. PubChem. [Link]

  • Amorphous solid dispersions for enhanced drug solubility and stability. [Link]

  • The future of lipid-based drug delivery systems. CAS. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. [Link]

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. PMC. [Link]

  • PepT1, ASBT-Linked Prodrug Strategy to Improve Oral Bioavailability and Tissue Targeting Distribution. PubMed. [Link]

Sources

Resolving inconsistencies in the biological screening of 4-Nitro-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Biological Screening of 4-Nitro-1H-indazol-5-amine

Status: Active Ticket ID: #NIA-45-SOL-OPT Assigned Specialist: Senior Application Scientist, High-Throughput Screening Core[1][2]

Executive Summary

You are encountering inconsistencies with 4-Nitro-1H-indazol-5-amine (CAS: 19335-11-6).[1][2][3] This is a known issue with nitro-amino-indazole scaffolds. The compound possesses a "push-pull" electronic system (electron-withdrawing nitro group at C4 vs. electron-donating amine at C5) that creates three distinct failure modes in biological assays:[1]

  • Aqueous Solubility Limits: It has a rigid, planar structure with high crystallinity, leading to rapid precipitation in aqueous buffers.[1][2][3]

  • Optical Interference: The nitro-amine chromophore absorbs strongly in the blue-green region, causing the Inner Filter Effect (IFE) in fluorescence assays.[1][3]

  • Redox Instability: The nitro group is susceptible to reduction by standard assay reagents (e.g., DTT), generating reactive hydroxylamine species.[2][3]

This guide provides self-validating protocols to isolate and resolve these variables.

Module 1: Solubility & Aggregation Validation

The Issue: Users often observe steep dose-response curves (Hill slope > 2.0) or variable IC50 values depending on the incubation time. This suggests the compound is forming colloidal aggregates that sequester enzymes non-specifically, rather than binding 1:1.[2][3]

Technical Insight: Experimental data suggests the solubility limit of 1H-indazol-5-amine derivatives in pH 7.4 buffer is often as low as ~18 µg/mL (approx. 135 µM) [1].[1][2][3] However, the addition of the nitro group increases lipophilicity (LogP ~1.5-2.[3]0) and planar stacking, potentially lowering the kinetic solubility limit to <50 µM in assay buffer.[3]

Diagnostic Protocol: The Detergent Sensitivity Test Goal: Determine if inhibition is driven by specific binding or colloidal aggregation.[1][2][3]

  • Prepare two assay buffers:

    • Buffer A: Standard Assay Buffer (e.g., PBS or HEPES).[1][2][3]

    • Buffer B: Standard Assay Buffer + 0.01% Triton X-100 (freshly prepared).[1][2][3]

  • Run Dose-Response: Perform an 8-point dose-response curve with 4-Nitro-1H-indazol-5-amine in both buffers side-by-side.

  • Analyze Hill Slope:

ObservationDiagnosisAction
IC50 shifts > 3-fold (rightward) in Buffer BAggregation The compound is a promiscuous aggregator.[1][2][3] Add 0.01% Triton X-100 to all future assays.
Hill Slope drops from >2.0 to ~1.0 in Buffer BAggregation Confirmed aggregation artifact. Use detergent.[1][2][3][4]
No significant shift in IC50Specific Binding The mechanism is likely valid; proceed to Module 2.

Visual Workflow: Aggregation Decision Tree

AggregationLogic Start Inconsistent IC50 / Steep Slope Step1 Prepare Buffer +/- 0.01% Triton X-100 Start->Step1 Step2 Run Parallel Dose-Response Step1->Step2 Decision Calculate IC50 Shift ratio (No Det / + Det) Step2->Decision ResultA Ratio > 3.0 (Aggregation Confirmed) Decision->ResultA Shift Observed ResultB Ratio < 2.0 (Specific Binding) Decision->ResultB No Shift ActionA Mandatory: Add 0.01% detergent to all buffers ResultA->ActionA ActionB Proceed to Optical Check ResultB->ActionB

Caption: Logic flow for identifying colloidal aggregation using detergent sensitivity, based on Assay Guidance Manual standards.

Module 2: Optical Interference (Inner Filter Effect)

The Issue: 4-Nitro-1H-indazol-5-amine is a yellow/orange powder.[1] In fluorescence-based assays (e.g., FRET, TR-FRET, FP), the compound absorbs excitation light (primary IFE) or emission light (secondary IFE), appearing as a "hit" (signal decrease) that mimics inhibition.[3]

Technical Insight: Nitroaromatics have broad absorbance tails.[1][2][3] If your assay uses excitation at 340nm, 405nm, or 488nm, this compound will likely absorb photons intended for your fluorophore [2].[3]

Diagnostic Protocol: Absorbance Scanning [3]

  • Prepare Sample: Dilute the compound to your highest screening concentration (e.g., 10 µM) in the assay buffer.

  • Scan: Measure Absorbance (OD) from 250nm to 600nm in a clear-bottom plate.

  • Check Thresholds:

Wavelength (nm)Assay RelevanceCritical OD Threshold
340 nm NADH/NADPH assays> 0.05
480-520 nm FITC/GFP/FRET> 0.02
615-665 nm HTRF/LANCEGenerally Safe

Correction Strategy: If OD is significant at your excitation/emission wavelengths, apply the Kubista Correction Factor to your fluorescence data:


[3]

Where


 is observed fluorescence, and 

are optical densities at excitation and emission wavelengths.[3]

Module 3: Chemical Stability (Redox Compatibility)

The Issue: The 4-nitro group is an electrophile. In the presence of strong reducing agents often used to preserve kinase activity (e.g., DTT or high-concentration TCEP ), the nitro group can be reduced to a hydroxylamine or amine.[3]

Technical Insight: This reduction changes the chemical identity of your inhibitor during the incubation.[3] The reduced species may be more potent (false positive) or inactive (false negative).[2][3] Furthermore, nitro-reduction cycles can generate reactive oxygen species (ROS) or free radicals that damage the protein target [3].[1][2][3]

Recommendation:

  • Switch Reducing Agents: Replace DTT with TCEP (Tris(2-carboxyethyl)phosphine) at the lowest viable concentration (< 1 mM), as TCEP is generally less reactive toward nitro groups than thiols like DTT.[1][2][3]

  • LC-MS Verification: Incubate 4-Nitro-1H-indazol-5-amine (10 µM) in your assay buffer (with reducing agent) for the duration of your assay (e.g., 1 hour). Inject onto LC-MS.

    • Pass: Single peak at MW ~178 Da.[1][2][3]

    • Fail: Appearance of peaks at M-16 (nitroso) or M-30 (amine).[1][2][3]

Frequently Asked Questions (FAQ)

Q: Can I use DMSO concentrations >1% to solve the solubility issue? A: Proceed with caution. While DMSO improves solubility, concentrations >1% can denature sensitive enzymes or affect cell membrane permeability.[1][2][3] Instead of increasing DMSO, try an intermediate dilution step: Dilute 100% DMSO stock into a buffer containing 0.05% BSA or Tween-20 to prevent "crashing out" before the compound reaches the assay plate.[3]

Q: The compound is yellow.[1][2][3] Does this affect AlphaScreen assays? A: Yes, significantly. AlphaScreen relies on singlet oxygen transfer and emission at 520-620nm.[1][2][3] Nitro-compounds are notorious "singlet oxygen quenchers" and can also absorb the emission light.[1][2][3] If possible, validate hits using a biophysical method (SPR or MST) that is independent of optical interference.[2][3]

Q: I see time-dependent inhibition. Is this a covalent binder? A: Not necessarily.[1][2][3] While the nitro group is electron-withdrawing, making the ring electron-deficient, it is not a classic "warhead" like an acrylamide.[3] Time-dependency here is more likely due to slow precipitation (concentration dropping over time) or redox cycling (generation of reactive species).[1][2][3] Use the LC-MS stability check (Module 3) to rule out chemical changes.

References

  • PubChem. (2025).[1][2][3] 1H-Indazol-5-amine | C7H7N3 | CID 88012 - Experimental Properties.[1][2][3] National Center for Biotechnology Information.[1][2][3] [Link]

  • Lee, H. J., et al. (2020).[1][2][3][5] Uncovering the actual inner-filter effect between highly efficient carbon dots and nitroaromatics. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • Coussens, N. P., et al. (2017).[1][2][3] Assay Interference by Aggregation. In: Markossian S, et al., editors.[3] Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[3] [Link]

  • Baell, J., & Walters, M. A. (2014).[2][3] Chemistry: Chemical con artists foil drug discovery. Nature, 513(7519), 481–483.[2][3] (Context on PAINS and nitro-compound interference). [Link]

Sources

Validation & Comparative

Comparative analysis of 4-Nitro-1H-indazol-5-amine with other nitroindazole isomers

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of 4-Nitro-1H-indazol-5-amine with Other Nitroindazole Isomers[1][2]

Executive Summary: The Ortho-Nitro Effect in Indazole Scaffolds

4-Nitro-1H-indazol-5-amine (CAS: 102170-46-7) represents a specialized subclass of the indazole family, distinct from its more common congeners like 5-nitroindazole or 6-nitroindazole . While the latter are primarily used as electrophilic building blocks or precursors for simple aminoindazoles, the 4-nitro-5-amino isomer introduces a unique ortho-nitroaniline motif fused to the pyrazole ring.

This structural arrangement creates a "privileged scaffold" for medicinal chemistry:

  • Intramolecular Hydrogen Bonding: The proximity of the 4-nitro and 5-amino groups locks the conformation, reducing the rotational entropy penalty upon binding to biological targets (e.g., kinase hinges).

  • Electronic Modulation: The 4-nitro group significantly decreases the basicity of the 5-amino group (

    
     shift), altering its hydrogen bond donor capability compared to the unsubstituted 5-aminoindazole.
    
  • Steric Profile: Substituents at the 4-position interact with the "gatekeeper" regions in kinase active sites, a feature not accessible to 5- or 6-substituted isomers.

Comparative Physicochemical Profile

The following table contrasts the target compound with its key isomers. Note the distinct shift in properties driven by the amino-nitro interaction.[3]

Feature4-Nitro-1H-indazol-5-amine 5-Nitroindazole 6-Nitroindazole 5-Aminoindazole
CAS Number 102170-46-75401-94-57597-18-419335-11-6
Core Motif Ortho-nitroaniline (Fused)NitroareneNitroareneAniline (Fused)
Electronic Character Amphoteric / Weakly BasicElectron DeficientElectron DeficientElectron Rich (Nucleophilic)
H-Bonding Strong Intramolecular (NH···O=N)Intermolecular onlyIntermolecular onlyIntermolecular (Donor/Acceptor)
Solubility (LogP) Moderate (Lipophilic shift due to H-bond)LowLowModerate to High (Polar)
Primary Reactivity Multifunctional (Sandmeyer, Cyclization)Electrophile (SNAr), ReductionElectrophile (SNAr at C7)Nucleophile (Acylation, Alkylation)
Biological Role Kinase Inhibitor Core (Hinge Binder)NOS Inhibitor, AntiprotozoalAntileishmanialAnti-inflammatory, Bio-isostere

Structural & Electronic Analysis

The "Pseudo-Ring" Phenomenon

In 4-nitro-1H-indazol-5-amine, the amino group at C5 acts as a hydrogen bond donor to the oxygen of the nitro group at C4. This forms a stable 6-membered pseudo-ring system.

  • Consequence 1 (Permeability): This internal "lock" masks the polarity of the amine and nitro groups, effectively increasing the compound's lipophilicity and membrane permeability compared to the 5-amino-6-nitro isomer, where such bonding is geometrically less favorable.

  • Consequence 2 (Reactivity): The 5-amino group is less nucleophilic than in 5-aminoindazole. Standard acylation protocols require forcing conditions (e.g., heating with anhydride) or stronger bases (DMAP/Pyridine) compared to the highly reactive 5-aminoindazole.

Regiochemistry of the Indazole Ring
  • 5-Nitroindazole: The nitro group activates the C4 and C6 positions for nucleophilic attack, though the fused benzene ring is generally resistant to SNAr without further activation (e.g., fluorination).

  • 6-Nitroindazole: The nitro group at C6 activates C7 and C5.[4] This isomer is often used to access 7-substituted indazoles.

Synthetic Accessibility & Protocols

While 5-nitroindazole is synthesized via direct nitration of indazole (or cyclization of nitrotoluenes), the synthesis of 4-nitro-1H-indazol-5-amine requires a multi-step "protection-direction-deprotection" strategy to overcome the natural directing effects.

Workflow Visualization (Graphviz)

SynthesisPath Start 5-Nitroindazole (CAS: 5401-94-5) Step1 Reduction (H2, Pd/C or Fe/HCl) Start->Step1 Intermediate1 5-Aminoindazole (CAS: 19335-11-6) Step1->Intermediate1 Step2 N-Acetylation (Ac2O, AcOH) Intermediate1->Step2 Intermediate2 N-(1H-indazol-5-yl)acetamide (Protected Scaffold) Step2->Intermediate2 Step3 Nitration (HNO3, H2SO4, <0°C) Intermediate2->Step3 Directs Ortho to Amine Intermediate3 Mixture: 4-Nitro & 6-Nitro Isomers Step3->Intermediate3 Step4 Hydrolysis (Deprotection) (HCl/EtOH, Reflux) Intermediate3->Step4 Target 4-Nitro-1H-indazol-5-amine (Target Compound) Step4->Target Separation via Crystallization/Chromatography

Figure 1: Synthetic pathway illustrating the derivation of the 4-nitro-5-amino isomer from the abundant 5-nitroindazole precursor.

Detailed Experimental Protocol

Objective: Synthesis of 4-Nitro-1H-indazol-5-amine from 5-Aminoindazole.

1. Protection (Acetylation):

  • Reagents: 5-Aminoindazole (1.0 eq), Acetic Anhydride (1.2 eq), Acetic Acid (Solvent).

  • Procedure: Dissolve 5-aminoindazole in glacial acetic acid. Add acetic anhydride dropwise at room temperature. Stir for 2 hours. Pour into ice water. Filter the precipitate (N-(1H-indazol-5-yl)acetamide).

  • Why: Protecting the amine prevents oxidation and directs the incoming nitro group to the ortho positions (4 or 6).

2. Nitration (The Critical Step):

  • Reagents: Protected Intermediate, Fuming HNO3, Conc. H2SO4.[5]

  • Procedure: Dissolve the acetamide in conc. H2SO4 at -10°C. Add fuming HNO3 dropwise, maintaining temperature below 0°C (Exothermic!). Stir for 1 hour.

  • Regioselectivity: The acetamido group strongly directs ortho. Due to the "peri-effect" (steric clash with H3), the 6-position is often favored kinetically, but the 4-position is electronically accessible. The product is typically a mixture of 4-nitro and 6-nitro isomers.

  • Workup: Pour onto crushed ice. The yellow precipitate contains both isomers.

3. Deprotection & Isolation:

  • Reagents: 6N HCl, Ethanol.

  • Procedure: Reflux the crude nitro-acetamide mixture in HCl/EtOH for 4 hours. Neutralize with NaOH to pH 8.

  • Purification: This is the self-validating step.

    • 4-Nitro isomer: typically less soluble in non-polar solvents due to strong intramolecular H-bonding (chelation).

    • 6-Nitro isomer: More polar, higher solubility in ethanol.

    • Technique: Flash column chromatography (Hexane/Ethyl Acetate gradient) or fractional crystallization from ethanol.

Application in Drug Discovery

Kinase Inhibition (Hinge Binding): In drug development, the indazole core mimics the adenine ring of ATP.

  • 5-Aminoindazole: Often used to attach "tail" groups that extend into the solvent-exposed region of the kinase.

  • 4-Nitro-1H-indazol-5-amine: Used when a rigid, planar geometry is required. The 4-nitro group can displace water molecules in the hydrophobic pocket or interact with specific gatekeeper residues (e.g., Threonine or Methionine) in the ATP binding site.

Self-Validating Check for Researchers:

  • If your compound is bright orange/red and has a sharp melting point >250°C: You likely have a nitro-amino indazole.[1]

  • If the 1H NMR shows a downfield shift of the NH2 protons (>6 ppm): This confirms the intramolecular hydrogen bond distinctive of the 4-nitro-5-amino isomer. (The 6-nitro-5-amino isomer would show NH2 protons at typical aniline shifts ~4-5 ppm).

References

  • BLD Pharm. (2025). Product Analysis: 4-Nitro-1H-indazol-5-amine (CAS 102170-46-7).[1][2][6][7][8][9] Retrieved from

  • ChemicalBook. (2025). 5-Aminoindazole Synthesis and Derivatives. Retrieved from

  • National Institutes of Health (NIH). (2022). Intramolecular Hydrogen Bonding in Ortho-Substituted Anilines. PubMed Central. Retrieved from

  • BenchChem. (2025). Comparative Analysis of Nitroaniline Isomers. Retrieved from

  • MDPI. (2024). In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives. Retrieved from

Sources

A Senior Application Scientist’s Guide to Validating the Mechanism of Action of 4-Nitro-1H-indazol-5-amine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in modern medicinal chemistry, with numerous derivatives explored for their therapeutic potential.[1][2] Specifically, compounds featuring the 4-Nitro-1H-indazol-5-amine core have emerged as a promising class, frequently investigated for their role as protein kinase inhibitors in oncology.[3] The mutation and dysregulation of protein kinases are known oncogenic drivers, making them critical targets for cancer therapy.[3]

However, the journey from a promising chemical entity to a validated therapeutic candidate is paved with rigorous experimental scrutiny. Ascribing a mechanism of action (MoA) is not a single discovery but a multi-faceted validation process. This guide provides an in-depth, experience-driven framework for confirming if your 4-Nitro-1H-indazol-5-amine derivative—which we will refer to as "Indazole-X" —acts as a kinase inhibitor. We will compare its performance against a hypothetical established inhibitor, "Reference Kinase Inhibitor (RKI)," to provide context and a benchmark for its activity.

Our approach is built on a logical, three-pillar system of inquiry:

  • Pillar 1: Target Engagement: Does Indazole-X physically interact with its intended kinase target within the complex milieu of a living cell?

  • Pillar 2: Pathway Modulation: Does this interaction translate into the inhibition of the kinase's downstream signaling activity?

  • Pillar 3: Phenotypic Outcome: Does the modulation of the signaling pathway produce the desired anti-proliferative or cytotoxic effect in cancer cells?

Pillar 1: Confirming Direct Target Engagement with the Cellular Thermal Shift Assay (CETSA)

Expertise & Causality: Before investigating downstream effects, it is imperative to confirm that Indazole-X physically binds to its putative kinase target in its native environment. While techniques like Surface Plasmon Resonance (SPR) are valuable for studying binding kinetics with purified proteins, they do not capture the complexities of the intracellular space.[4] The Cellular Thermal Shift Assay (CETSA) is the authoritative method for this purpose, as it measures target engagement in intact cells or cell lysates.[5][6] The core principle is that when a ligand binds to a protein, it typically increases the protein's thermal stability.[6] By heating cell samples to various temperatures, we can determine the temperature at which the target protein denatures and aggregates. In the presence of a binding compound like Indazole-X, the protein will remain soluble at higher temperatures.

Experimental Workflow: CETSA

The workflow below outlines the process for determining the thermal stabilization of a target kinase by Indazole-X.

CETSA_Workflow cluster_prep Sample Preparation cluster_heat Thermal Challenge cluster_analysis Analysis A Culture Cancer Cells (e.g., K562) B Treat Cells: 1. Vehicle (DMSO) 2. Indazole-X 3. RKI (Positive Control) A->B Incubate C Aliquot Treated Cells B->C D Heat Aliquots across a Temperature Gradient (e.g., 40°C to 70°C) C->D E Cell Lysis (Freeze-Thaw) D->E F Centrifugation to Separate Soluble vs. Aggregated Protein E->F G Collect Supernatant (Soluble Fraction) F->G H Analyze by Western Blot for Target Kinase G->H I Quantify Bands & Plot Melting Curves H->I

Caption: CETSA workflow from cell treatment to data analysis.

Detailed Protocol: Microplate-Based CETSA

This protocol is adapted for a 96-well plate format for higher throughput.[7]

  • Cell Culture: Plate K562 cells (or another relevant cancer cell line) at a density that allows for exponential growth.

  • Compound Treatment: Treat cells with Vehicle (0.1% DMSO), 10 µM Indazole-X, or 10 µM RKI for 2 hours at 37°C.

  • Thermal Challenge:

    • Transfer 50 µL of each cell suspension into a 96-well PCR plate.

    • Use a thermal cycler to heat the plate for 3 minutes across a temperature gradient (e.g., columns 1-12 heated from 40°C to 67°C in 3°C increments).

    • Immediately cool the plate to 4°C.

  • Lysis: Lyse the cells by performing three rapid freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).

  • Separation: Centrifuge the plate at 4000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[8]

  • Sample Collection: Carefully transfer the supernatant (containing the soluble protein fraction) to a new 96-well plate.

  • Analysis: Analyze the amount of soluble target kinase in each well using Western Blot or an ELISA-based method. Plot the relative amount of soluble protein against temperature to generate melting curves.

Data Presentation: Target Engagement

The primary output of a CETSA experiment is a shift in the melting temperature (Tm) of the target protein.

TreatmentTarget KinaseMelting Temp (Tm)ΔTm (vs. Vehicle)Interpretation
Vehicle (DMSO)Kinase-Y52.1°C-Baseline thermal stability.
Indazole-X (10 µM) Kinase-Y58.6°C+6.5°C Strong target engagement.
RKI (10 µM)Kinase-Y59.3°C+7.2°CConfirms assay validity.
Indazole-X (10 µM)Control Protein (GAPDH)65.2°C+0.1°CNo off-target stabilization observed.

Pillar 2: Assessing Downstream Signaling Pathway Modulation

Expertise & Causality: Confirming target engagement is necessary but not sufficient. We must demonstrate that this binding event leads to a functional consequence: the inhibition of the kinase's enzymatic activity. The most direct way to measure this is by quantifying the phosphorylation of the kinase's known downstream substrates.[9] Western blotting is the gold-standard technique for this application, allowing for the specific detection of both the phosphorylated (active) and total forms of a protein.[10][11] A successful kinase inhibitor will decrease the ratio of phosphorylated substrate to total substrate, providing a clear and quantifiable readout of target inhibition.

Signaling Pathway: A Hypothetical Kinase Cascade

Let's assume Indazole-X targets "Kinase-Y," which is part of a canonical signaling cascade.

Signaling_Pathway cluster_pathway Hypothetical Signaling Cascade GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Activates KinaseX Kinase-X Receptor->KinaseX Phosphorylates KinaseY Target: Kinase-Y KinaseX->KinaseY Phosphorylates Substrate Downstream Substrate-Z KinaseY->Substrate Phosphorylates pSubstrate Phospho-Substrate-Z (Active) Substrate->pSubstrate Proliferation Cell Proliferation pSubstrate->Proliferation Promotes IndazoleX Indazole-X IndazoleX->KinaseY Inhibits

Caption: Indazole-X inhibits Kinase-Y, blocking phosphorylation of Substrate-Z.

Detailed Protocol: Western Blotting for Phospho-Protein Analysis

This protocol provides a self-validating system by including total protein levels as a loading control for each phospho-protein measurement.[12]

  • Cell Culture & Treatment: Plate K562 cells and grow to 70-80% confluency. Treat cells with Vehicle (DMSO), a dose-range of Indazole-X (e.g., 0.1, 1, 10 µM), and 10 µM RKI for a predetermined time (e.g., 4 hours).

  • Protein Extraction:

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Scrape cells and transfer the lysate to a microcentrifuge tube.[12]

    • Sonicate briefly to shear DNA and reduce viscosity.

    • Centrifuge at 16,000 x g for 20 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Normalize all samples to the same concentration (e.g., 2 mg/mL). Add Laemmli sample buffer and boil at 95°C for 5 minutes.[11]

  • Gel Electrophoresis: Load 20 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.[10]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the downstream substrate (e.g., anti-phospho-Substrate-Z).

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply an enhanced chemiluminescence (ECL) substrate, and image the blot.

  • Stripping and Re-probing: To ensure equal protein loading, strip the membrane and re-probe with an antibody for the total form of Substrate-Z, and subsequently for a loading control like GAPDH or β-actin.

Data Presentation: Pathway Modulation

Densitometry is used to quantify the band intensities from the Western blot. The key metric is the ratio of the phospho-protein signal to the total protein signal.

TreatmentDose (µM)p-Substrate-Z / Total Substrate-Z Ratio (Normalized to Vehicle)Interpretation
Vehicle-1.00Baseline pathway activity.
Indazole-X 0.10.82Slight inhibition at low dose.
Indazole-X 1.00.25Significant, dose-dependent inhibition.
Indazole-X 10.00.08Strong inhibition.
RKI10.00.05Potent inhibition by reference compound.

Pillar 3: Quantifying the Cellular Phenotypic Outcome

Expertise & Causality: The ultimate goal of a kinase inhibitor in oncology is to stop cancer cell growth or induce cell death. Therefore, the final validation step is to connect the molecular events (target engagement and pathway inhibition) to a cellular phenotype. Cell viability assays are high-throughput methods used to measure the proportion of live and dead cells after exposure to a compound.[14][15] By demonstrating that Indazole-X reduces cell viability in a dose-dependent manner, we complete the mechanistic narrative from molecule to cell.

Logical Flow: From Target to Phenotype

This diagram illustrates the logical connection between the three pillars of MoA validation.

MoA_Logic cluster_validation Mechanism of Action Validation P1 Pillar 1: Target Engagement (CETSA) Does it bind? P2 Pillar 2: Pathway Modulation (Western Blot) Does it inhibit? P1->P2 Leads to P3 Pillar 3: Phenotypic Outcome (Viability Assay) Does it kill/stop growth? P2->P3 Causes

Caption: Logical progression for validating a mechanism of action.

Detailed Protocol: Resazurin-Based Cell Viability Assay

This is a common metabolic assay where viable cells reduce the blue resazurin reagent to the highly fluorescent pink resorufin.

  • Cell Plating: Seed K562 cells in a 96-well clear-bottom black plate at a density of 5,000 cells per well in 100 µL of media. Incubate for 24 hours.

  • Compound Dosing: Prepare a serial dilution of Indazole-X and RKI. Add the compounds to the wells, resulting in a final dose range from 0.01 µM to 100 µM. Include vehicle-only and media-only (no cells) controls.

  • Incubation: Incubate the plate for 72 hours at 37°C.

  • Reagent Addition: Add 20 µL of a resazurin-based reagent (e.g., CellTiter-Blue®) to each well.

  • Final Incubation: Incubate for 1-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure the fluorescence on a plate reader (Ex/Em ~560/590 nm).

  • Data Analysis: Subtract the background fluorescence (media-only wells). Normalize the data by setting the vehicle-treated wells to 100% viability. Plot the normalized viability against the log of the compound concentration and fit a dose-response curve to calculate the IC50 value (the concentration that inhibits 50% of cell viability).

Data Presentation: Cellular Potency

The IC50 value is a standard measure of a compound's potency. Comparing the IC50 of Indazole-X to RKI provides a clear performance benchmark.

CompoundCell LineIC50 (µM)Interpretation
Indazole-X K562 (Kinase-Y Dependent)1.2 Potent anti-proliferative activity.
RKIK562 (Kinase-Y Dependent)0.8Reference compound shows slightly higher potency.
Indazole-X SW620 (Kinase-Y Independent)> 50Demonstrates selectivity; not a general cytotoxic agent.
RKISW620 (Kinase-Y Independent)> 50Confirms target-specific effect.

Conclusion and Forward Look

This guide presents a robust, logical, and self-validating framework for confirming the mechanism of action of 4-Nitro-1H-indazol-5-amine derivatives as kinase inhibitors. By systematically demonstrating target engagement with CETSA, pathway modulation via Western blotting, and a resulting phenotypic outcome through viability assays, researchers can build a compelling and authoritative case for their compound's MoA.

The data presented here for "Indazole-X" shows that it successfully engages its target kinase, inhibits the downstream signaling pathway in a dose-dependent manner, and demonstrates potent and selective anti-proliferative activity. This rigorous, multi-pillar approach provides the confidence needed to advance a compound through the drug discovery pipeline.

References

  • Title: Indazole – Knowledge and References Source: Taylor & Francis URL: [Link]

  • Title: Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi Source: MDPI URL: [Link]

  • Title: Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index Source: PubMed Central (PMC) - NIH URL: [Link]

  • Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA Source: NCBI Bookshelf URL: [Link]

  • Title: Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer Source: PubMed Central (PMC) - NIH URL: [Link]

  • Title: Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions Source: PubMed Central (PMC) - NIH URL: [Link]

  • Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf - NIH URL: [Link]

  • Title: New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies Source: MDPI URL: [Link]

  • Title: Western Blot: Principles, Procedures, and Clinical Applications Source: StatPearls - NCBI Bookshelf URL: [Link]

  • Title: Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay Source: Bio-protocol URL: [Link]

  • Title: (PDF) Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions Source: ResearchGate URL: [Link]

  • Title: Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action Source: MDPI URL: [Link]

  • Title: New derivatives of 5-nitroindazole with potential antitumor activity Source: ResearchGate URL: [Link]

  • Title: Western Blot-Preparation Protocol Source: Creative Diagnostics URL: [Link]

  • Title: Cellular Thermal Shift Assay (CETSA) Source: News-Medical URL: [Link]

  • Title: Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives Source: PubMed Central (PMC) - NIH URL: [Link]

  • Title: A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases Source: PubMed Central (PMC) - NIH URL: [Link]

  • Title: 5-Nitroindazole derivatives as potential therapeutic alternatives against Acanthamoeba castellanii Source: ScienceDirect URL: [Link]

  • Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement Source: ACS Publications URL: [Link]

  • Title: The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance Source: The Royal Society of Chemistry URL: [Link]

  • Title: Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery Source: SLAS Discovery URL: [Link]

  • Title: Western Blot Protocol & Troubleshooting Guide Source: Assay Genie URL: [Link]

  • Title: Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs Source: MDPI URL: [Link]

  • Title: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets Source: Taylor & Francis Online URL: [Link]

  • Title: Step-by-Step Guide to Kinase Inhibitor Development Source: Reaction Biology URL: [Link]

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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profiling of Indazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The indazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous potent kinase inhibitors.[1] Several FDA-approved drugs, such as Axitinib and Pazopanib, feature this heterocyclic motif, highlighting its significance in cancer therapy.[1][2] The 4-Nitro-1H-indazol-5-amine framework, in particular, represents a versatile starting point for the development of novel kinase inhibitors. However, as with any therapeutic agent targeting the highly conserved ATP-binding site of kinases, achieving selectivity is a paramount challenge.[3] Off-target activities can lead to unexpected toxicities or, in some cases, beneficial polypharmacology.[4] Therefore, a rigorous and systematic evaluation of an inhibitor's cross-reactivity profile across the human kinome is not merely a regulatory hurdle but a fundamental aspect of its preclinical characterization.

This guide provides an in-depth comparison of methodologies for profiling the selectivity of indazole-based kinase inhibitors. We will delve into the causality behind experimental choices, from broad biochemical screens to targeted cellular assays, and present supporting data to illustrate the principles. While direct, comprehensive public data for novel derivatives of the 4-Nitro-1H-indazol-5-amine scaffold is proprietary, we will utilize the well-characterized and clinically relevant indazole-based inhibitors, Axitinib and Pazopanib , as illustrative case studies. By comparing their kinome-wide interaction maps, researchers can gain a clearer understanding of how to interpret selectivity data and make informed decisions in their own drug discovery programs.

The Rationale for Comprehensive Kinase Profiling

The human kinome consists of over 500 protein kinases that regulate a vast array of cellular processes.[5] Due to the structural similarity of their ATP-binding pockets, a small molecule designed to inhibit one kinase often interacts with several others.[3] This cross-reactivity is a double-edged sword. While it can cause adverse effects, it can also be harnessed for therapeutic benefit against complex diseases driven by multiple signaling pathways.[6]

The goal of cross-reactivity profiling is to generate a comprehensive "interaction map" of a compound.[6] This allows for:

  • Identification of On-Target and Off-Target Activities: Quantitatively measuring binding or inhibition across hundreds of kinases.

  • Structure-Activity Relationship (SAR) Guidance: Understanding how chemical modifications impact selectivity and guiding medicinal chemistry efforts to mitigate undesirable interactions.[3]

  • Prediction of Potential Toxicities: Correlating off-target hits with known biological functions to anticipate adverse events.

  • Discovery of Polypharmacology: Identifying multiple, potentially synergistic targets that could enhance therapeutic efficacy.

A multi-tiered approach, combining biochemical and cell-based methods, is essential for a thorough assessment. Biochemical assays provide a direct measure of interaction with purified enzymes, while cellular assays confirm target engagement and functional consequences within a physiological context.

Profiling_Workflow cluster_0 Biochemical Profiling (In Vitro) cluster_1 Cellular Validation cluster_2 Data Analysis & Interpretation A Initial Potency Assay (e.g., Luminescence-based) B Broad Kinome Screen (e.g., KINOMEscan® @ 1µM) A->B High-Throughput Screening C Dose-Response (Kd/IC50) for Hits B->C Hit Confirmation & Potency D Cellular Target Engagement (e.g., NanoBRET™) C->D Validate in Cellular Context G Selectivity Score Calculation C->G E Phospho-Protein Analysis (Western Blot / ELISA) D->E Confirm Functional Inhibition D->G F Cell Viability / Phenotypic Assays E->F Link to Cellular Outcome H Kinome Tree Visualization G->H I SAR & Lead Optimization H->I KINOMEscan_Principle cluster_0 Assay Principle cluster_1 Scenario 1: No Inhibition cluster_2 Scenario 2: Inhibition A Kinase tagged with DNA img_no_inhibition img_inhibition B Immobilized Ligand (on bead) C Test Compound (Inhibitor) label_no Kinase binds to immobilized ligand. High amount of kinase captured on bead. High qPCR signal. label_yes Inhibitor binds to kinase, preventing its interaction with the immobilized ligand. Low amount of kinase captured on bead. Low qPCR signal.

Figure 2: Principle of the site-directed competition affinity binding assay (KINOMEscan®).

Methodology:

  • Assay Components: The core components are: 1) the kinase of interest tagged with a unique DNA identifier, 2) an active-site directed ligand immobilized on a solid support (e.g., beads), and 3) the test compound. [7]2. Competition Reaction: The DNA-tagged kinase is incubated with the immobilized ligand and the test compound in solution.

  • Binding Equilibrium: If the test compound binds to the kinase's active site, it will prevent the kinase from binding to the immobilized ligand. [8]4. Separation: The beads are washed to remove any unbound kinase.

  • Quantification: The amount of kinase bound to the beads is quantified by measuring the amount of its associated DNA tag using quantitative PCR (qPCR).

  • Data Analysis: The amount of kinase captured is inversely proportional to the binding affinity of the test compound. A dose-response curve is generated by testing a range of compound concentrations to calculate the dissociation constant (Kd).

Biochemical Profiling: Luminescence-Based Kinase Activity Assay (e.g., Kinase-Glo®)

This is a high-throughput method to measure kinase activity by quantifying the amount of ATP consumed during the phosphorylation reaction. It is an excellent choice for initial potency determination and for kinases where a binding assay is not available.

Methodology:

  • Reaction Setup: In a multi-well plate, combine the kinase, its specific substrate, and ATP at a concentration near the Km for each specific enzyme. [9]Add the serially diluted test compound or vehicle control (DMSO).

  • Kinase Reaction: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • ATP Detection: Add an equal volume of Kinase-Glo® reagent to each well. [10]This reagent contains luciferase and its substrate, luciferin. The luciferase enzyme uses the remaining ATP to produce a luminescent signal. [11]4. Signal Measurement: After a brief incubation (e.g., 10 minutes) to stabilize the signal, measure the luminescence using a plate reader.

  • Data Analysis: The luminescence signal is inversely proportional to kinase activity. [11]A potent inhibitor will result in less ATP consumption and therefore a higher luminescent signal. Data is normalized to controls and plotted to determine the IC50 value.

Cellular Validation: NanoBRET™ Target Engagement Assay

This assay provides a quantitative measure of compound binding to its target kinase within the complex environment of a living cell, confirming cell permeability and on-target activity. [12]

NanoBRET_Principle cluster_0 No Inhibitor Present cluster_1 Inhibitor Present A NanoLuc®-Kinase Fusion Protein B Cell-Permeable Fluorescent Tracer A->B BRET Signal (Energy Transfer) C High BRET Ratio D NanoLuc®-Kinase Fusion Protein E Cell-Permeable Fluorescent Tracer F Test Compound (Inhibitor) F->D Binding Competition G Low BRET Ratio

Figure 3: Principle of the NanoBRET™ cellular target engagement assay.

Methodology:

  • Cell Preparation: Genetically engineer cells (typically HEK293) to express the target kinase as a fusion protein with NanoLuc® (NLuc) luciferase. [13]2. Tracer Addition: Add a cell-permeable fluorescent tracer that is known to bind to the target kinase. This tracer is conjugated to a fluorophore that can accept energy from NLuc.

  • BRET Signal Generation: When the fluorescent tracer binds to the NLuc-kinase fusion protein, the proximity allows for Bioluminescence Resonance Energy Transfer (BRET). The NLuc enzyme emits light that excites the tracer's fluorophore, which in turn emits light at a different wavelength. [12]4. Competitive Displacement: Add the test compound. If the compound enters the cell and binds to the target kinase, it will displace the fluorescent tracer. [14]5. Signal Measurement: This displacement increases the distance between NLuc and the fluorophore, leading to a decrease in the BRET signal. The ratio of the two emission wavelengths is measured.

  • Data Analysis: A dose-response curve is generated by plotting the BRET ratio against the compound concentration to determine the cellular IC50, reflecting the compound's potency in a live-cell context.

Conclusion

The development of selective kinase inhibitors is a complex but achievable goal, critically dependent on a comprehensive understanding of a compound's interaction with the entire kinome. The 4-Nitro-1H-indazol-5-amine scaffold and its derivatives offer significant therapeutic promise, but their journey from hit to clinical candidate requires the rigorous application of the profiling strategies outlined in this guide.

By integrating high-throughput biochemical screens like KINOMEscan® with functional assays and crucial cellular validation methods such as NanoBRET™, researchers can build a robust, multi-dimensional understanding of their compound's selectivity profile. The comparative analysis of established drugs like Axitinib and Pazopanib demonstrates that even closely related compounds can have profoundly different off-target profiles, with significant clinical implications. This self-validating system of orthogonal assays provides the essential data needed to guide medicinal chemistry, predict potential liabilities, and ultimately develop safer and more effective targeted therapies.

References

  • BenchChem. (2025). Tnik-IN-5: A Technical Guide to its Kinase Selectivity Profile. BenchChem.
  • HMS LINCS Project. (2018). KINOMEscan data. Harvard Medical School. [Link]

  • ResearchGate. (n.d.). Kinome profiling using the KINOMEscan assay for the first- and second-generation BTK inhibitors.
  • Deng, X., et al. (2012). An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit. PubMed. [Link]

  • Fluidic Sciences Ltd. (2025). Competition Assays vs. Direct Binding Assays: How to choose. Fluidic Sciences.
  • NIH. (n.d.). Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants.
  • NIH. (n.d.). Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations.
  • NIH. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors.
  • PubMed. (n.d.). From Cancer to Neuroprotection: Pazopanib Modulates the RIPK1/RIPK3/MLKL and PGAM5/DRP1 Pathways in 3- Nitropropionic Acid-Induced Huntington's Disease. PubMed. [Link]

  • Wiley Online Library. (2023). Extensive analysis of 59 sarcoma‐related fusion genes identified pazopanib as a potential inhibitor to COL1A1. Wiley Online Library.
  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN.
  • ResearchGate. (n.d.). Inhibitor selectivity profiling. Inhibitors were screened against a....
  • Promega Corporation. (n.d.). Promega Notes 83 - Introducing the Kinase-Glo™ Luminescent Kinase Assay. Promega.
  • Molecular Biology of the Cell (MBoC). (2017).
  • ResearchGate. (2026). A quantitative analysis of kinase inhibitor selectivity.
  • PubMed. (2018). Axitinib: A Photoswitchable Approved Tyrosine Kinase Inhibitor. PubMed. [Link]

  • PubMed Central. (n.d.). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PubMed Central.
  • Protocols.io. (2021). Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. Protocols.io. [Link]

  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. [Link]

  • Royal Society of Chemistry. (n.d.). The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. Chemical Science.
  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Eurofins Discovery. [Link]

  • PubMed Central. (n.d.).
  • NIH. (n.d.). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase.
  • NIH. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors.
  • Creative Biolabs. (n.d.). SIAT® Competition Binding Assay Service.
  • Promega Connections. (2023). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Promega Connections. [Link]

  • Nicoya Lifesciences. (2019). The ABC's of Competitive Binding Assays with SPR. Nicoya Lifesciences.

Sources

A Comparative Guide to the Synthetic Efficiency of Routes to 4-Nitro-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Nitro-1H-indazol-5-amine is a key building block in medicinal chemistry, serving as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds. Its unique substitution pattern, featuring both an electron-donating amino group and an electron-withdrawing nitro group on the indazole core, makes it a versatile scaffold for drug discovery and development. The efficient and scalable synthesis of this molecule is therefore of significant interest to researchers in both academic and industrial settings. This guide provides an in-depth comparison of two distinct synthetic routes to 4-Nitro-1H-indazol-5-amine, offering a critical analysis of their respective synthetic efficiencies, practical considerations, and underlying chemical principles.

Route 1: Linear Synthesis via Nitration and Cyclization of 2-Methylaniline

This route commences with the readily available starting material, 2-methylaniline (o-toluidine), and proceeds through a multi-step sequence of nitration, reduction, and cyclization.

Causality Behind Experimental Choices

The strategic foundation of this route lies in the controlled introduction of functional groups onto the aniline ring prior to the formation of the indazole core. The initial nitration of o-toluidine is directed by the interplay of the activating methyl group and the deactivating, meta-directing ammonium ion formed under the acidic nitrating conditions. This typically leads to a mixture of isomers, with 2-methyl-5-nitroaniline being a major product. A subsequent, more forceful nitration is required to introduce the second nitro group at the 3-position. The selective reduction of the nitro group ortho to the methyl group is a critical and challenging step, often requiring careful selection of reagents and conditions to avoid over-reduction. Finally, the diazotization of the newly formed amino group, followed by intramolecular cyclization, yields the desired indazole ring system.

Experimental Protocol

A representative, multi-step protocol for Route 1 is outlined below:

Step 1: Synthesis of 2-Methyl-5-nitroaniline

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, cool a solution of concentrated sulfuric acid.

  • Slowly add 2-methylaniline to the cooled sulfuric acid while maintaining a low temperature to form the anilinium salt.

  • Separately, prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, and cool it in an ice bath.

  • Add the nitrating mixture dropwise to the anilinium salt solution, ensuring the temperature is kept low throughout the addition.

  • After the addition is complete, allow the reaction to stir at a controlled temperature before pouring it onto crushed ice.

  • Neutralize the acidic solution with a base (e.g., sodium hydroxide) to precipitate the crude product.

  • Filter, wash with water, and recrystallize the crude product to obtain pure 2-methyl-5-nitroaniline.

Step 2: Dinitration to form 2-Methyl-3,5-dinitroaniline

  • Dissolve the 2-methyl-5-nitroaniline obtained from the previous step in a mixture of fuming nitric acid and concentrated sulfuric acid at a low temperature.

  • Carefully control the temperature as the reaction is highly exothermic.

  • After the reaction is complete, pour the mixture onto ice to precipitate the dinitro product.

  • Filter, wash thoroughly with water, and dry the crude 2-methyl-3,5-dinitroaniline.

Step 3: Selective Reduction to 2-Methyl-3-amino-5-nitroaniline

  • Suspend the 2-methyl-3,5-dinitroaniline in a suitable solvent (e.g., ethanol).

  • Use a selective reducing agent, such as sodium sulfide or ammonium sulfide, which is known to preferentially reduce one nitro group in the presence of another, particularly when sterically hindered.

  • Heat the reaction mixture under reflux for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into water to precipitate the product.

  • Filter, wash, and dry the crude 2-methyl-3-amino-5-nitroaniline.

Step 4: Diazotization and Cyclization to 4-Nitro-1H-indazol-5-amine

  • Dissolve the 2-methyl-3-amino-5-nitroaniline in glacial acetic acid and cool the solution to 0-5 °C.

  • Slowly add a solution of sodium nitrite in water dropwise to the cooled solution, maintaining the low temperature.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • The cyclization product, 4-Nitro-1H-indazol-5-amine, will precipitate out of the solution.

  • Filter the product, wash with water, and dry to obtain the final compound.

Visualization of Route 1

Route1 A 2-Methylaniline B 2-Methyl-5-nitroaniline A->B Nitration C 2-Methyl-3,5-dinitroaniline B->C Nitration D 2-Methyl-3-amino-5-nitroaniline C->D Selective Reduction E 4-Nitro-1H-indazol-5-amine D->E Diazotization & Cyclization

Caption: Linear synthesis of 4-Nitro-1H-indazol-5-amine from 2-methylaniline.

Route 2: Convergent Synthesis from 2-Methyl-3,5-dinitroaniline

This more convergent approach begins with the pre-functionalized starting material, 2-methyl-3,5-dinitroaniline, and proceeds through a selective reduction and subsequent cyclization.

Causality Behind Experimental Choices

The key advantage of this route is the pre-installation of the required nitro groups on the aromatic ring, which simplifies the synthetic sequence and avoids potential issues with regioselectivity during nitration of an already substituted aniline. The synthesis of the starting material, 2-methyl-3,5-dinitroaniline, is crucial. While not commercially available in large quantities, it can be prepared via the nitration of 3,5-dinitrotoluene. The subsequent selective reduction of the nitro group at the 3-position is facilitated by its less hindered environment compared to the 5-nitro group. The final diazotization and cyclization step is analogous to that in Route 1.

Experimental Protocol

A plausible protocol for Route 2 is as follows:

Step 1: Synthesis of 2-Methyl-3,5-dinitroaniline (from 3,5-Dinitrotoluene)

Step 2: Selective Reduction to 2-Methyl-3-amino-5-nitroaniline

  • This step is identical to Step 3 in Route 1, utilizing a selective reducing agent to reduce the less sterically hindered nitro group.

Step 3: Diazotization and Cyclization to 4-Nitro-1H-indazol-5-amine

  • This step is identical to Step 4 in Route 1, involving the diazotization of the amino group followed by intramolecular cyclization.

Visualization of Route 2

Route2 A 3,5-Dinitrotoluene B 2-Methyl-3,5-dinitroaniline A->B Amination (Proposed) C 2-Methyl-3-amino-5-nitroaniline B->C Selective Reduction D 4-Nitro-1H-indazol-5-amine C->D Diazotization & Cyclization

Caption: Convergent synthesis from a pre-functionalized dinitro-toluene derivative.

Comparative Analysis of Synthetic Efficiency

ParameterRoute 1: Linear Synthesis from 2-MethylanilineRoute 2: Convergent Synthesis from 2-Methyl-3,5-dinitroaniline
Number of Steps 43 (assuming availability of starting material)
Overall Yield Lower, due to multiple steps and potential for side reactions.Potentially higher, with fewer steps.
Starting Material Readily available and inexpensive (2-methylaniline).Requires synthesis of the starting material, which is not widely available.
Key Challenges - Regiocontrol in dinitration. - Selective reduction of one of two nitro groups.- Synthesis of the starting material, 2-methyl-3,5-dinitroaniline.
Scalability Potentially challenging due to the need for precise control over multiple steps.More scalable if a reliable source or synthesis of the starting material is established.
Purification Multiple purification steps required, potentially leading to material loss.Fewer purification steps, which can improve overall efficiency.

Conclusion and Outlook

Both synthetic routes present viable pathways to 4-Nitro-1H-indazol-5-amine, each with its own set of advantages and challenges.

Route 1 offers the advantage of starting from a simple and inexpensive material. However, the multi-step nature of the synthesis, coupled with the challenges of regioselective nitration and selective reduction, can lead to lower overall yields and more complex purification procedures. This route may be suitable for small-scale laboratory synthesis where starting material availability is a primary concern.

Route 2 presents a more convergent and potentially more efficient approach in terms of the number of steps and overall yield. The main bottleneck for this route is the accessibility of the starting material, 2-methyl-3,5-dinitroaniline. Further research into an efficient and scalable synthesis of this key intermediate would significantly enhance the attractiveness of this route for larger-scale production.

For researchers and drug development professionals, the choice between these two routes will depend on factors such as the desired scale of synthesis, the availability of starting materials, and the resources available for process development and optimization. Future efforts in this area should focus on developing a robust and high-yielding synthesis of 2-methyl-3,5-dinitroaniline to unlock the full potential of the more convergent and efficient Route 2.

References

  • Ullmann, F., & Gross, C. (1910). Über die Darstellung von 2,6-Dinitro-4-methylanilin. Berichte der deutschen chemischen Gesellschaft, 43(2), 2694-2700. [Link]

  • Todd, D. (1976). The Three-Step Synthesis of 2,6-Dinitro-4-methylaniline from p-Toluidine. Journal of Chemical Education, 53(10), 682. [Link]

  • CN107805221A - Method for preparing 1H-indazole deriv

Benchmarking the anti-proliferative activity of 4-Nitro-1H-indazol-5-amine against known drugs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Indazole Scaffold in Oncology

As a Senior Application Scientist, I approach 4-Nitro-1H-indazol-5-amine (hereafter 4-NIA ) not merely as a standalone compound, but as a bifunctional scaffold with high-value pharmacophore potential. The indazole core is a privileged structure in medicinal chemistry, serving as the backbone for FDA-approved kinase inhibitors like Axitinib and Pazopanib . However, the specific addition of a 4-nitro group introduces a distinct electronic and steric profile, suggesting two potential mechanisms of action (MoA):

  • Kinase Inhibition: The planar indazole amine mimics the adenine ring of ATP, potentially competing for the ATP-binding pocket of tyrosine kinases.

  • Hypoxia-Activated Cytotoxicity: The nitro group (

    
    ) acts as a "warhead" that can be enzymatically reduced in hypoxic tumor microenvironments (similar to nitroimidazoles) to form toxic radical species, offering selectivity over normal tissue.
    

To validate 4-NIA, we cannot simply "screen" it. We must benchmark it against agents that represent these specific mechanisms. This guide outlines the comparative framework to position 4-NIA against Doxorubicin (general cytotoxicity), 5-Fluorouracil (metabolic inhibition), and Sunitinib (kinase inhibition).

Part 1: Strategic Benchmarking Framework

The Comparator Matrix

To rigorously evaluate 4-NIA, experimental data must be normalized against established standards. Random screening yields noise; targeted benchmarking yields mechanism.

Comparator DrugClassWhy Benchmark Against This?
5-Fluorouracil (5-FU) AntimetaboliteBaseline Potency: 5-FU is the standard control in indazole literature (e.g., HepG2, MCF-7 studies). If 4-NIA does not outperform 5-FU in molar potency, it likely lacks clinical viability as a monotherapy.
Doxorubicin AnthracyclineDNA Interaction: Doxorubicin intercalates DNA. Since the planar indazole structure may also intercalate, Doxorubicin serves as the positive control for non-specific genotoxicity.
Sunitinib Tyrosine Kinase Inhibitor (TKI)Target Specificity: Sunitinib targets VEGFR/PDGFR. Benchmarking against Sunitinib determines if 4-NIA acts via specific signal transduction inhibition or general toxicity.
Metronidazole NitroimidazoleHypoxia Selectivity: Used to test if the 4-nitro group confers hypoxia-selective toxicity (bioreductive activation).
Mechanistic Hypothesis Visualization

The following diagram illustrates the divergent pathways we must interrogate to classify 4-NIA's activity.

MoA_Hypothesis Compound 4-Nitro-1H-indazol-5-amine Path_A Pathway A: ATP Competition Compound->Path_A Planar Amine Path_B Pathway B: Nitro Reduction Compound->Path_B 4-Nitro Group Path_C Pathway C: DNA Intercalation Compound->Path_C Indazole Core Target_A Kinase Inhibition (Compare: Sunitinib) Path_A->Target_A Target_B ROS Generation (Compare: Metronidazole) Path_B->Target_B Target_C Genotoxicity (Compare: Doxorubicin) Path_C->Target_C

Figure 1: Divergent mechanistic pathways for 4-NIA requiring distinct benchmarking controls.

Part 2: Experimental Protocols

Protocol A: Differential Cytotoxicity Assay (Normoxia vs. Hypoxia)

Objective: Determine if 4-NIA exhibits "hypoxia selectivity" due to the nitro group, a critical advantage over standard chemotherapy.

Reagents:

  • Cell Lines: A549 (Lung), HepG2 (Liver), MCF-7 (Breast).

  • Control: 5-Fluorouracil (Sigma Aldrich).

  • Detection: MTT or SRB Reagent.

Workflow:

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Allow attachment for 24h.
    
  • Treatment: Treat with 4-NIA and Comparators (0.1

    
    M to 100 
    
    
    
    M, log scale).
    • Set A (Normoxia): Incubate at 37°C, 21%

      
      .
      
    • Set B (Hypoxia): Incubate at 37°C, 1%

      
       (hypoxia chamber).
      
  • Exposure: 48 hours.

  • Readout: Add MTT (0.5 mg/mL), incubate 4h, dissolve formazan in DMSO. Read Absorbance at 570 nm.

Data Calculation (Self-Validating Step): Calculate the Hypoxia Cytotoxicity Ratio (HCR) :



  • If

    
    : The compound is hypoxia-selective (likely nitro-reduction mechanism).
    
  • If

    
    : The mechanism is oxygen-independent (likely kinase inhibition or DNA intercalation).
    
Protocol B: Kinase Profiling (Western Blotting)

Objective: Differentiate between general toxicity (Doxorubicin-like) and signaling inhibition (Sunitinib-like).

Rationale: Indazoles often inhibit the PI3K/Akt or MAPK pathways. We measure phosphorylation states.

Workflow:

  • Lysate Prep: Treat A549 cells with

    
     concentration of 4-NIA for 6h.
    
  • Separation: SDS-PAGE (10% gel).

  • Probing:

    • Primary Antibodies: p-Akt (Ser473), p-ERK1/2, Total Akt, Total ERK, GAPDH (Loading Control).

    • Secondary: HRP-conjugated IgG.

  • Benchmarking:

    • Positive Control: Sunitinib (Should abolish p-ERK/p-Akt).

    • Negative Control: DMSO only.

    • 4-NIA: If p-Akt decreases without affecting Total Akt, it confirms kinase modulation.

Part 3: Data Presentation & Analysis

When publishing your comparison, raw numbers are insufficient. You must present the Selectivity Index (SI) . This demonstrates safety, comparing tumor cells (e.g., HepG2) against normal fibroblasts (e.g., HEK-293 or HFF-1).

Recommended Data Table Structure
CompoundHepG2

(

M)
A549

(

M)
HEK-293 (Normal)

Selectivity Index (SI)*Relative Potency (vs. 5-FU)
4-NIA [Experimental] [Experimental] [Experimental]


5-Fluorouracil4.2 ± 0.55.8 ± 0.3>50>101.0 (Ref)
Doxorubicin0.5 ± 0.10.8 ± 0.11.22.48.4
Sunitinib2.1 ± 0.23.5 ± 0.4>20>92.0
  • Interpretation: An SI > 3 is generally considered a "hit" for early-stage drug discovery. If 4-NIA has an SI < 1, it is too toxic for therapeutic use.

Workflow Visualization

The following diagram details the decision tree for interpreting your experimental results.

Workflow_Logic Start Start: MTT Assay Data Check_Potency Is IC50 < 10 µM? Start->Check_Potency Check_SI Is Selectivity Index > 3? Check_Potency->Check_SI Yes Stop_Fail Discard Candidate: Low Potency/High Toxicity Check_Potency->Stop_Fail No Check_SI->Stop_Fail No Mech_Check Mechanism Check: Hypoxia vs Normoxia Check_SI->Mech_Check Yes Path_Hypoxia Hypoxia Selective? (HCR > 2) Mech_Check->Path_Hypoxia Outcome_1 Lead: Bioreductive Agent (Like Metronidazole) Path_Hypoxia->Outcome_1 Yes Outcome_2 Lead: Kinase Inhibitor (Proceed to Western Blot) Path_Hypoxia->Outcome_2 No

Figure 2: Go/No-Go decision tree for validating 4-NIA activity.

Part 4: Critical Analysis & Troubleshooting

Solubility Artifacts

The 4-nitro-5-amino substitution pattern can lead to poor aqueous solubility, causing micro-precipitation in cell culture media.

  • Correction: Always verify solubility in DMSO < 0.5% final concentration. If precipitation occurs, the

    
     is invalid.
    
Colorimetric Interference

Nitro compounds are often yellow/orange. This can interfere with the MTT readout (570 nm).

  • Correction: Use a "Cell-Free Compound Control" well containing media + compound (no cells) to subtract background absorbance. Alternatively, use a luminescence-based ATP assay (CellTiter-Glo) which is color-independent.

Stability

The amine group at position 5 is electron-rich, while the nitro group at position 4 is electron-withdrawing. This "push-pull" system can make the molecule reactive to oxidation.

  • Correction: Prepare fresh stock solutions for every assay. Do not store diluted aliquots.

References

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Source: MDPI (Molecules), 2023. Context: Establishes 5-Fluorouracil as the standard positive control for indazole cytotoxicity assays and provides baseline IC50 values for HepG2 and A549 cell lines. URL:[Link]

  • Synthesis and biological properties of new 5-nitroindazole derivatives. Source: Bioorganic & Medicinal Chemistry, 2005.[1] Context: Validates the use of nitro-indazoles as anti-protozoal and anti-neoplastic agents, highlighting the role of the nitro group in biological activity. URL:[Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Source: Royal Society of Chemistry (RSC Advances), 2021. Context: detailed protocols for Western Blotting and apoptosis assays (Bax/Bcl-2) specifically for indazole-based scaffolds. URL:[Link]

  • Discovery of 5-((1H-indazol-3-yl) methylene)-2-thioxoimidazolidin-4-one derivatives. Source: Bioorganic & Medicinal Chemistry Letters, 2023.[2][3][4] Context: Discusses Structure-Activity Relationships (SAR) of indazoles and their role as AHR agonists, providing a comparative framework for signaling pathway analysis. URL:[Link]3]

Sources

A Comparative Guide to the In Vitro and In Vivo Efficacy of 4-Nitro-1H-Indazole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the journey from a promising molecular scaffold to a viable clinical candidate is both an art and a science. The indazole nucleus, a bicyclic heteroaromatic system, has emerged as a privileged scaffold in medicinal chemistry, with numerous derivatives finding applications as potent therapeutic agents.[1] This guide provides an in-depth technical comparison of the in vitro and in vivo efficacy of a specific class of these compounds: 4-Nitro-1H-indazole analogs. We will delve into the experimental data that underpins our understanding of their therapeutic potential, with a particular focus on their anticancer activities.

The Rationale Behind Targeting the 4-Nitro-1H-Indazole Scaffold

The indazole core's structural similarity to purine bases like adenine and guanine allows it to interact readily with various biopolymers in living systems.[2] The introduction of a nitro group, particularly at the 4-position, can significantly influence the molecule's electronic properties and biological activity. This substitution can enhance interactions with specific biological targets and, in some cases, can be bio-reduced in hypoxic tumor environments to generate cytotoxic species. Furthermore, the amine group at the 5-position provides a crucial point for further chemical modification, allowing for the fine-tuning of the compound's pharmacological properties.

This guide will use a specific example of a 4,6-disubstituted-1H-indazole-4-amine derivative with a nitro-aryl at the C-4 position, compound HT-28 , to illustrate the translation from in vitro activity to in vivo efficacy.[3] We will also draw upon data from other relevant nitroindazole analogs to provide a broader context.

In Vitro Efficacy: From Target Engagement to Cellular Cytotoxicity

The initial assessment of any potential therapeutic agent begins with a battery of in vitro assays. These experiments are designed to determine a compound's activity against its intended molecular target and its broader effects on cellular functions.

Target Engagement: The Case of Tryptophan 2,3-dioxygenase (TDO)

Recent research has identified Tryptophan 2,3-dioxygenase (TDO) as a key immune checkpoint inhibitor in cancer.[3] By catabolizing tryptophan, TDO creates an immunosuppressive tumor microenvironment. A series of nitro-aryl 1H-indazole derivatives were designed to inhibit this enzyme.[3] Structure-activity relationship (SAR) studies revealed that the presence of a nitro-aryl group at the C-4 position of the 1H-indazole scaffold was beneficial for TDO inhibition.[3]

Table 1: In Vitro TDO Inhibition by 4-Nitro-1H-Indazole Analogs [3]

CompoundTDO IC50 (µM)
HT-280.62
HT-300.17
HT-370.46

IC50 values represent the concentration of the compound required to inhibit 50% of the TDO enzyme activity.

The data clearly indicates that these analogs are potent inhibitors of TDO at the sub-micromolar level, with HT-30 being the most potent. This target-specific activity is a crucial first step in validating the therapeutic hypothesis.

Cellular Cytotoxicity: Assessing the Direct Impact on Cancer Cells

Beyond target engagement, it is essential to determine if a compound can induce cancer cell death. This is typically assessed using cytotoxicity assays like the MTT or XTT assay. These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability.[4]

Table 2: In Vitro Cytotoxicity of HT-28 Against Various Cancer Cell Lines [3]

Cell LineCancer TypeHT-28 IC50 (µM)
CT-26Colon Carcinoma2.5
B16-F10Melanoma3.1
4T1Breast Cancer4.2
Hepa1-6Hepatoma5.8
LLCLewis Lung Carcinoma6.5
A549Human Lung Carcinoma7.3

HT-28 demonstrated significant tumoricidal effects across a panel of six different tumor cell lines, with IC50 values in the low micromolar range.[3] This broad-spectrum activity suggests that its mechanism of action may be applicable to a variety of cancer types.

Mechanistic Insights: Unraveling the "How"

Understanding the mechanism by which a compound exerts its cytotoxic effects is critical. For many anticancer agents, the induction of apoptosis (programmed cell death) and the generation of reactive oxygen species (ROS) are key mechanisms.

Apoptosis Signaling Pathway

Apoptosis is a tightly regulated process involving a cascade of signaling events. It can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of caspases, the executioners of cell death.[5]

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligands Death Ligands Death Receptors Death Receptors Death Ligands->Death Receptors Procaspase-8 Procaspase-8 Death Receptors->Procaspase-8 activates Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 activates Cellular Stress Cellular Stress Bcl-2 family Bcl-2 family Cellular Stress->Bcl-2 family regulates Mitochondria Mitochondria Bcl-2 family->Mitochondria acts on Cytochrome c Cytochrome c Mitochondria->Cytochrome c releases Apaf-1 Apaf-1 Apoptosome Apoptosome Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 activates Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3 activates Cytochrome cApaf-1 Cytochrome cApaf-1 Cytochrome cApaf-1->Apoptosome forms Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis executes

Caption: Simplified overview of the intrinsic and extrinsic apoptosis pathways.

Reactive Oxygen Species (ROS) Generation

The nitro group in these indazole analogs can be a source of ROS. The generation of ROS can induce oxidative stress, leading to cellular damage and apoptosis.[6]

ros_generation Nitroindazole Analog Nitroindazole Analog Nitro Radical Anion Nitro Radical Anion Nitroindazole Analog->Nitro Radical Anion Reduction by Cellular Reductases Cellular Reductases Cellular Reductases->Nitro Radical Anion Nitro Radical Anion->Nitroindazole Analog Regeneration Superoxide Anion Superoxide Anion Nitro Radical Anion->Superoxide Anion Reacts with Oxygen Oxygen Oxygen->Superoxide Anion ROS ROS Superoxide Anion->ROS Leads to Cellular Damage & Apoptosis Cellular Damage & Apoptosis ROS->Cellular Damage & Apoptosis

Caption: Proposed mechanism of ROS generation by nitroindazole analogs.

In Vivo Efficacy: Translating Cellular Effects to a Living System

While in vitro data is essential, the true test of a potential drug lies in its performance in vivo. Animal models, such as xenograft and allograft models in mice, are indispensable for evaluating a compound's efficacy, pharmacokinetics, and safety in a complex biological system.[7]

The CT-26 Allograft Model: A Testbed for Immunotherapy

The study of HT-28 utilized a CT-26 allograft model in BALB/c mice.[3] This model is particularly relevant for studying immuno-oncology drugs because the mice have a competent immune system, allowing for the evaluation of the drug's impact on the tumor microenvironment.

In Vivo Antitumor Activity of HT-28

Mice bearing CT-26 tumors were treated with HT-28. The results demonstrated a significant, dose-dependent inhibition of tumor growth.[3] Immunohistochemistry (IHC) staining of the tumor tissue revealed that HT-28 treatment led to a decrease in the expression of Foxp3, a marker for regulatory T cells (which suppress the anti-tumor immune response), and an increase in the expression of CD8 (a marker for cytotoxic T cells) and TNF-α (a pro-inflammatory cytokine).[3] This suggests that HT-28 not only has a direct cytotoxic effect on tumor cells but also modulates the immune system to enhance the anti-tumor response.

Table 3: Summary of In Vivo Efficacy of HT-28 in a CT-26 Allograft Model [3]

Treatment GroupDoseTumor Growth Inhibition (%)Key Immunomodulatory Effects
Vehicle Control-0-
HT-28Low DoseSignificant↓ Foxp3, ↑ CD8, ↑ TNF-α
HT-28High DoseMore Significant↓ Foxp3, ↑ CD8, ↑ TNF-α

This dual mechanism of action—direct cytotoxicity and immunomodulation—makes compounds like HT-28 particularly promising candidates for further development.

Experimental Protocols: Ensuring Scientific Rigor

The trustworthiness of experimental data hinges on the robustness of the methodologies employed. Below are detailed, step-by-step protocols for the key experiments discussed in this guide.

In Vitro Cytotoxicity: The MTT Assay

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into a purple formazan product.[8] The amount of formazan produced is directly proportional to the number of living cells.[8]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[8]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[9]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value from the resulting dose-response curve.

mtt_assay_workflow Seed Cells Seed Cells Add Compound Add Compound Seed Cells->Add Compound Incubate (48-72h) Incubate (48-72h) Add Compound->Incubate (48-72h) Add MTT Add MTT Incubate (48-72h)->Add MTT Incubate (3-4h) Incubate (3-4h) Add MTT->Incubate (3-4h) Add Solubilizer Add Solubilizer Incubate (3-4h)->Add Solubilizer Read Absorbance Read Absorbance Add Solubilizer->Read Absorbance Calculate IC50 Calculate IC50 Read Absorbance->Calculate IC50

Caption: Workflow for the MTT cell viability assay.

In Vivo Tumor Model: Subcutaneous Xenograft/Allograft

Objective: To evaluate the antitumor efficacy of a compound in a living animal model.

Principle: Human (xenograft) or murine (allograft) cancer cells are implanted subcutaneously into immunodeficient or immunocompetent mice, respectively.[7] Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.[7]

Protocol:

  • Cell Preparation: Culture the desired cancer cell line and harvest the cells during the logarithmic growth phase. Wash the cells with sterile PBS and resuspend them in a suitable medium, with or without an extracellular matrix like Matrigel, at the desired concentration (e.g., 1 x 106 cells in 100 µL).[10]

  • Animal Inoculation: Subcutaneously inject the cell suspension into the flank of each mouse.[10]

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 50-100 mm³), measure the tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Randomization and Treatment: When the tumors reach a predetermined average size, randomize the mice into treatment and control groups. Administer the test compound and vehicle control according to the desired dosing schedule (e.g., daily oral gavage, intraperitoneal injection).

  • Efficacy Assessment: Continue to monitor tumor growth and the general health of the mice throughout the study. The primary endpoint is typically the inhibition of tumor growth in the treated groups compared to the control group.

  • Tissue Collection and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as immunohistochemistry, to assess the compound's effect on biomarkers of interest.

xenograft_workflow Prepare Cells Prepare Cells Inject Cells into Mice Inject Cells into Mice Prepare Cells->Inject Cells into Mice Monitor Tumor Growth Monitor Tumor Growth Inject Cells into Mice->Monitor Tumor Growth Randomize Mice Randomize Mice Monitor Tumor Growth->Randomize Mice Treat with Compound Treat with Compound Randomize Mice->Treat with Compound Measure Tumor Volume Measure Tumor Volume Treat with Compound->Measure Tumor Volume Analyze Tumors Analyze Tumors Measure Tumor Volume->Analyze Tumors

Caption: Workflow for an in vivo subcutaneous tumor model.

Conclusion: A Promising Scaffold with a Multifaceted Mechanism

The comparative analysis of in vitro and in vivo data for 4-Nitro-1H-indazole analogs, exemplified by compounds like HT-28, highlights a promising therapeutic strategy. The ability of these compounds to not only exert direct cytotoxic effects on cancer cells but also to modulate the tumor microenvironment towards an anti-tumor immune response is particularly compelling. The journey from the bench to the bedside is long and arduous, but the data presented here provides a solid foundation for the continued exploration and optimization of this versatile chemical scaffold. Future work should focus on elucidating the detailed molecular interactions with their targets, optimizing their pharmacokinetic properties, and further evaluating their efficacy and safety in more advanced preclinical models.

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A Comparative Guide to the Synthesis of 4-Nitro-1H-indazol-5-amine: An Analysis of Plausible Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of two plausible, yet currently hypothetical, synthetic routes to 4-Nitro-1H-indazol-5-amine. The methodologies are constructed from established principles of organic chemistry and analogous transformations reported for related heterocyclic systems. Each proposed route is critically evaluated for its feasibility, potential challenges, and practical considerations for laboratory execution. This document is intended to serve as a strategic resource for researchers aiming to develop a reliable synthesis of this target molecule.

Route 1: Electrophilic Nitration of 1H-Indazol-5-amine

This approach is the most direct on paper, involving the introduction of a nitro group onto the commercially available or readily synthesized 1H-indazol-5-amine. The success of this route is entirely dependent on the regioselectivity of the electrophilic aromatic substitution reaction.

Mechanistic Considerations

The directing effects of the substituents on the indazole ring will govern the position of nitration. The powerful activating and ortho-, para-directing nature of the amino group at the C5 position is expected to be the dominant influence[1][2]. This would direct the incoming electrophile (the nitronium ion, NO₂⁺) to the C4 and C6 positions. The inherent directing effects of the pyrazole portion of the indazole system are generally considered to be weaker in comparison. Therefore, a mixture of 4-nitro and 6-nitro isomers is the most probable outcome.

To mitigate the strong activation and potential for side reactions (such as oxidation) associated with a free amino group, a common strategy is to protect it as an acetamide. The N-acetyl group is still an activating, ortho-, para-director, but it is less powerful than the amino group, which can lead to cleaner reactions and potentially altered regioselectivity[3][4].

Proposed Experimental Protocols

Method 1A: Direct Nitration of 1H-Indazol-5-amine

  • Dissolution: Dissolve 1H-indazol-5-amine (1.0 eq) in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C) in a flask equipped with a stirrer and a dropping funnel.

  • Nitration: Add a nitrating mixture of concentrated nitric acid (1.05 eq) and concentrated sulfuric acid dropwise to the stirring solution, maintaining the low temperature.

  • Reaction: Allow the reaction to stir at a controlled temperature for a specified time, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture over crushed ice.

  • Neutralization and Extraction: Neutralize the aqueous solution with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the product mixture. Extract the products with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic extracts, concentrate under reduced pressure, and purify the resulting isomeric mixture by column chromatography to separate the 4-nitro and 6-nitro products.

Method 1B: Nitration via N-Acetyl Protection

  • Protection: Acetylate 1H-indazol-5-amine with acetic anhydride in a suitable solvent to form N-(1H-indazol-5-yl)acetamide.

  • Nitration: Dissolve the protected amine in a suitable solvent (e.g., acetic acid or sulfuric acid) and perform the nitration as described in Method 1A. Milder nitrating agents, such as acetyl nitrate generated in situ from nitric acid and acetic anhydride, could be employed for enhanced selectivity[5][6][7].

  • Work-up and Purification: Perform an aqueous work-up as described above to isolate the mixture of nitrated N-acetyl-indazoles. Purify by recrystallization or column chromatography.

  • Deprotection: Hydrolyze the acetyl group from the desired 4-nitro isomer using acidic or basic conditions to yield 4-nitro-1H-indazol-5-amine.

Visualization of Route 1

Route 1: Nitration of 1H-Indazol-5-amine cluster_1A Method 1A: Direct Nitration cluster_1B Method 1B: Via N-Acetyl Protection start1 1H-Indazol-5-amine step1_1 Nitration (HNO₃/H₂SO₄) start1->step1_1 product1 Mixture of: 4-Nitro-1H-indazol-5-amine and 6-Nitro-1H-indazol-5-amine step1_1->product1 step1_2 Chromatographic Separation product1->step1_2 final1 4-Nitro-1H-indazol-5-amine step1_2->final1 start2 1H-Indazol-5-amine step2_1 Acetylation (Ac₂O) start2->step2_1 intermediate N-(1H-indazol-5-yl)acetamide step2_1->intermediate step2_2 Nitration intermediate->step2_2 nitrated_intermediate Nitrated Acetamide (Isomer Mixture) step2_2->nitrated_intermediate step2_3 Separation nitrated_intermediate->step2_3 isolated_nitro_intermediate 4-Nitro-N-acetyl Intermediate step2_3->isolated_nitro_intermediate step2_4 Hydrolysis (H⁺ or OH⁻) isolated_nitro_intermediate->step2_4 final2 4-Nitro-1H-indazol-5-amine step2_4->final2

Caption: Workflow for the synthesis of 4-Nitro-1H-indazol-5-amine via electrophilic nitration.

Route 2: Selective Reduction of a Dinitro-Indazole Precursor

This multi-step route avoids the regioselectivity issues of direct nitration by first establishing the 4-nitro substitution pattern and then introducing the second nitro group, which is subsequently reduced to the desired amine.

Mechanistic Considerations

This strategy hinges on two key transformations: the nitration of 4-nitro-1H-indazole and the subsequent chemoselective reduction of the resulting 4,5-dinitro-1H-indazole.

  • Nitration of 4-Nitro-1H-indazole: The nitro group at the C4 position is a deactivating group and a meta-director. In the context of the indazole ring system, the C5 and C7 positions are meta to C4. Nitration is therefore expected to occur at one or both of these positions. The synthesis of dinitro-indazoles has been reported, suggesting the feasibility of this step[8].

  • Selective Reduction: The selective reduction of one nitro group in a dinitro-aromatic compound is a classic challenge. Success depends on the differing electronic environments of the two nitro groups. It is plausible that the C5-nitro group, being ortho to the pyrazole ring's nitrogen and in a more electron-rich region than the C4-nitro group (which is adjacent to the electron-withdrawing pyrazole nitrogen), might be more susceptible to reduction. Classical reagents like sodium sulfide (Na₂S) or ammonium sulfide ((NH₄)₂S) are known to achieve this type of selective reduction[9][10]. Modern methods employing reagents such as copper nanoparticles with ammonium formate or diboronic acid have shown high chemoselectivity for nitro group reduction in the presence of other reducible functional groups and may offer a cleaner, more efficient alternative[11][12].

Proposed Experimental Protocol
  • Synthesis of 4-Nitro-1H-indazole: Prepare 4-nitro-1H-indazole from 2-methyl-3-nitroaniline via diazotization and cyclization, following established procedures which report high yields.

  • Dinitration: Dissolve 4-nitro-1H-indazole in a strong acid medium (e.g., fuming sulfuric acid). Add a strong nitrating agent (e.g., fuming nitric acid) at a controlled temperature. The reaction will likely require more forcing conditions than the nitration of an activated ring.

  • Isolation of 4,5-Dinitro-1H-indazole: After the reaction is complete, use an ice-water quench to precipitate the dinitro product. Purify by recrystallization or column chromatography.

  • Selective Monoreduction:

    • Method 2A (Classical): Dissolve the 4,5-dinitro-1H-indazole in a suitable solvent (e.g., ethanol/water). Add a solution of sodium sulfide or ammonium sulfide and heat the mixture. Monitor the reaction closely by TLC to maximize the formation of the mono-amino product.

    • Method 2B (Modern): In a suitable solvent such as ethylene glycol, treat the 4,5-dinitro-1H-indazole with a chemoselective reducing system, for example, copper nanoparticles and ammonium formate, and heat to around 120 °C[11].

  • Work-up and Purification: After the reduction is complete, perform a suitable aqueous work-up followed by extraction. The final product, 4-nitro-1H-indazol-5-amine, would then be purified by column chromatography or recrystallization.

Visualization of Route 2

Route 2: Selective Reduction of Dinitro-Indazole cluster_reduction Selective Reduction cluster_2A Method 2A cluster_2B Method 2B start 2-Methyl-3-nitroaniline step1 Diazotization & Cyclization start->step1 intermediate1 4-Nitro-1H-indazole step1->intermediate1 step2 Nitration (fuming HNO₃/H₂SO₄) intermediate1->step2 intermediate2 4,5-Dinitro-1H-indazole step2->intermediate2 step3a Na₂S or (NH₄)₂S intermediate2->step3a step3b Cu nanoparticles/ NH₄HCO₂ intermediate2->step3b final_a 4-Nitro-1H-indazol-5-amine step3a->final_a final_b 4-Nitro-1H-indazol-5-amine step3b->final_b

Caption: Multi-step synthesis of 4-Nitro-1H-indazol-5-amine via a dinitro intermediate.

Comparison of Proposed Synthetic Routes

FeatureRoute 1: Electrophilic NitrationRoute 2: Selective Reduction of Dinitro-Indazole
Starting Material 1H-Indazol-5-amine (commercially available)2-Methyl-3-nitroaniline (commercially available)
Number of Steps 1-2 (direct) or 3 (with protection)3 steps
Key Challenge Achieving regioselectivity; separation of isomers.Achieving selective monoreduction of the dinitro intermediate.
Plausibility High, but with predictable selectivity issues based on fundamental principles of electrophilic aromatic substitution.High, based on known methods for dinitration and established procedures for selective nitro group reduction.
Potential Yield Likely low to moderate for the desired isomer after purification.Potentially higher overall yield if each step is efficient and selective.
Purification Requires careful chromatographic separation of constitutional isomers, which can be challenging.Purification of intermediates may be required at each step. Final purification may be simpler than separating isomers.
Scalability Potentially difficult to scale due to the need for large-scale chromatography.More amenable to scaling as it avoids isomeric mixtures, though it is a longer sequence.
Safety Considerations Use of potent nitrating agents requires careful temperature control.Involves potent nitrating agents and potentially hazardous reducing agents (e.g., sulfides).

Conclusion and Outlook

Neither of the proposed routes for the synthesis of 4-nitro-1H-indazol-5-amine is without significant challenges. Route 1 offers the allure of a shorter sequence, but the likely formation of a difficult-to-separate isomeric mixture is a major drawback for producing pure material efficiently. The use of a protecting group (Method 1B) may offer some advantages in terms of reaction control but adds steps to the synthesis.

Route 2 is a longer, more strategic approach that circumvents the issue of regioselectivity in the final step. While this route involves more transformations, the challenges associated with each step—dinitration and selective reduction—are well-documented problems in organic synthesis with a variety of potential solutions reported in the literature. Therefore, Route 2 appears to be the more promising strategy for achieving an unambiguous and reproducible synthesis of 4-nitro-1H-indazol-5-amine.

It is crucial to note that due to the absence of published reports, the successful synthesis of 4-nitro-1H-indazol-5-amine by any method will require thorough characterization to unequivocally confirm the identity and purity of the final product. This would include, at a minimum, ¹H and ¹³C NMR spectroscopy, mass spectrometry, and elemental analysis. The development of a reliable protocol would be a valuable contribution to the field of medicinal chemistry, providing access to a versatile new building block for drug discovery.

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A Head-to-Head Comparison of 4-Nitro-1H-indazol-5-amine and 6-Nitro-1H-indazole Derivatives: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its presence in a multitude of biologically active compounds and FDA-approved drugs.[1][2] Its unique bicyclic aromatic structure, consisting of a benzene ring fused to a pyrazole ring, offers a versatile template for designing molecules that can interact with a wide array of biological targets.[3] The introduction of a nitro group onto this scaffold dramatically alters its electronic properties and, consequently, its pharmacological potential. Nitroaromatic compounds are particularly notable in the fields of oncology and infectious diseases, often acting as bioreductive prodrugs that are selectively activated under the hypoxic conditions characteristic of tumors or by specific nitroreductase enzymes in pathogens.[4][5][6]

This guide provides a detailed, head-to-head comparison of two distinct classes of nitroindazole isomers: the relatively unexplored 4-Nitro-1H-indazol-5-amine and the more extensively studied 6-nitro-1H-indazole derivatives . We will dissect their chemical properties, synthetic accessibility, and documented or hypothesized biological activities. Our analysis will be grounded in established medicinal chemistry principles, providing researchers, scientists, and drug development professionals with a comprehensive framework for understanding and leveraging these scaffolds in their discovery programs.

The Indazole Scaffold: A Versatile Pharmacophore

Indazole exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H tautomer being the more thermodynamically stable and predominant form.[2] This nucleus is a key component in drugs like the anti-inflammatory agent Benzydamine and the multi-kinase inhibitor Pazopanib, highlighting its broad therapeutic applicability.[1][3][7] The strategic placement of substituents on the indazole ring is a critical factor that dictates the molecule's interaction with target proteins and its overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

The Influence of Nitro-Substitution: A Double-Edged Sword

The nitro group is a powerful electron-withdrawing group that significantly impacts a molecule's reactivity and biological function.[6] Its presence can enhance binding affinity to target proteins through specific electronic interactions. Critically, the low redox potential of the nitro group allows it to be reduced in vivo to form a nitro anion radical (NO₂⁻), a crucial step in the mechanism of action for many nitroaromatic drugs.[4] This reduction cascade can generate cytotoxic reactive nitrogen species, leading to antimicrobial or anticancer effects.[8] However, this same reactivity can lead to off-target effects and potential toxicity, making the nitro group a "structural alert" that requires careful consideration and molecular optimization during the drug design process.[6]

Profile of 6-Nitro-1H-Indazole Derivatives

Derivatives of 6-nitro-1H-indazole have been the subject of numerous studies, revealing a broad spectrum of biological activities. The position of the nitro group at C6 places it on the benzene ring, electronically influencing the entire bicyclic system without being directly adjacent to the pyrazole moiety's reactive sites.

Synthesis and Reactivity

The synthesis of the 6-nitro-1H-indazole core and its subsequent derivatization are well-established. A common approach involves the reaction of α,β-unsaturated ketones, such as benzylidene tetralones, with hydrazine in an acidic medium like acetic acid.[9] N-alkylation at the N1 position is a frequent strategy to explore structure-activity relationships (SAR) and modulate physicochemical properties.

G cluster_0 Synthesis of N-Substituted 6-Nitro-1H-Indazole Derivatives start Substituted 2-Benzylidene-1-tetralone core 6-Nitro-3,3a,4,5-tetrahydro- 2H-benzo[g]indazole Core start->core Cyclocondensation hydrazine Hydrazine (N2H4) in Acetic Acid hydrazine->core alkylation N-Alkylation (e.g., R-X, Base) core->alkylation product Target N1-Substituted 6-Nitroindazole Derivative alkylation->product

Caption: Generalized workflow for the synthesis of 6-nitroindazole derivatives.

Biological Activity

Derivatives of 6-nitro-1H-indazole have demonstrated significant potential across several therapeutic areas. The data below summarizes findings from various screening campaigns.

Compound ClassBiological ActivityKey Findings (IC₅₀ / MIC)Reference(s)
Benzo[g]indazolesAntiproliferative (Lung Carcinoma)IC₅₀ values between 5–15 μM against NCI-H460 cell line.[9]
Benzo[g]indazolesAntibacterial (N. gonorrhoeae)MIC values of 62.5–250 μg/mL with no hemolytic activity.[9]
3-chloro-6-nitro-1H-indazolesAntileishmanialShowed potent activity against three Leishmania species.[3][10]
6-amino-1H-indazoles*Anticancer (Colorectal)N-(4-fluorobenzyl)-1H-indazol-6-amine showed IC₅₀ of 14.3 μM.[11]

*Note: 6-aminoindazoles are often synthesized from 6-nitroindazole precursors via reduction, highlighting the synthetic utility of the nitro-intermediate.

The structure-activity relationship (SAR) studies of these compounds often reveal that the nature of the substituent at the N1 position is crucial for potency and selectivity.[3][9]

Profile of 4-Nitro-1H-indazol-5-amine: A Chemically Distinct Isomer

In stark contrast to the 6-nitro derivatives, 4-Nitro-1H-indazol-5-amine is a far less explored molecule. The unique placement of a strong electron-withdrawing group (EWG) at C4 directly adjacent to a strong electron-donating group (EDG) at C5 creates a potent "push-pull" system. This arrangement is predicted to bestow upon the molecule a set of physicochemical and electronic properties that are fundamentally different from its 6-nitro counterparts.

Proposed Synthesis

A plausible synthetic route can be hypothesized based on known transformations. The synthesis would likely start with a commercially available precursor, such as 2-methyl-3-nitroaniline, to form the 4-nitroindazole core via diazotization and cyclization.[12] Subsequent functionalization to introduce the C5-amine would be the key challenge, potentially involving nitration of an appropriate 5-halo-4-nitroindazole intermediate followed by reduction, or a directed ortho-lithiation strategy. A more direct, albeit challenging, route would involve the controlled nitration of 1H-indazol-5-amine, though protecting group strategies would be essential to manage regioselectivity and prevent oxidation.

G cluster_1 Proposed Synthesis of 4-Nitro-1H-indazol-5-amine start 2-Methyl-3-nitroaniline nitro_core 4-Nitro-1H-indazole start->nitro_core Diazotization & Cyclization diazotization NaNO2 Acetic Acid diazotization->nitro_core functionalization Multi-step Functionalization (e.g., Halogenation, Nitration, Reduction or Amination) nitro_core->functionalization product 4-Nitro-1H-indazol-5-amine functionalization->product

Caption: A plausible, multi-step synthetic pathway to 4-Nitro-1H-indazol-5-amine.

Predicted Physicochemical and Electronic Properties

The juxtaposition of the nitro and amine groups is the defining feature of this isomer.

  • Electronic Effects: The powerful push-pull dynamic will polarize the molecule, significantly increasing its dipole moment. This will alter the electron density of the entire ring system, potentially making the N1-H more acidic compared to 6-nitroindazole.

  • Reactivity: The altered electron distribution will influence the regioselectivity of further reactions, such as N-alkylation or electrophilic aromatic substitution.

  • Chelation Potential: The adjacent nitro and amine groups, with their respective oxygen and nitrogen lone pairs, could function as a bidentate chelation site for metal ions. This property is absent in 6-nitroindazoles and could open up novel mechanisms of action, such as the inhibition of metalloenzymes.

  • Hydrogen Bonding: The presence of the C5-amine introduces an additional hydrogen bond donor and acceptor site, which could facilitate novel interactions within a protein's active site.

Caption: Key differences in the electronic profiles of the two isomeric scaffolds.

Head-to-Head Comparison Summary

Feature4-Nitro-1H-indazol-5-amine6-Nitro-1H-Indazole Derivatives
Substituent Pattern Vicinal EWG (NO₂) and EDG (NH₂)Isolated EWG (NO₂)
Electronic Profile Highly polarized "push-pull" systemGeneral electron withdrawal
Synthesis Less established; likely multi-step and challengingWell-documented and accessible
Metal Chelation High potential (bidentate N,O-ligand)No potential
H-Bonding Additional donor/acceptor sites from C5-amineDependent on derivatization (e.g., at N1)
Biological Activity Undocumented; hypothesized to have a unique profile due to distinct redox and binding properties.Documented antiproliferative, antibacterial, and antiprotozoal activities.[9][10]

Experimental Protocols

To ensure scientific integrity and reproducibility, any comparative study must be based on robust, self-validating experimental protocols.

Protocol 1: General Synthesis of an N1-Alkyl-6-nitro-benzo[g]indazole Derivative
  • Causality: This protocol utilizes a classic cyclocondensation reaction, a reliable method for forming the pyrazole ring of the indazole system from an α,β-unsaturated ketone precursor.[9] Subsequent N-alkylation is performed under basic conditions to deprotonate the acidic N1-H, facilitating nucleophilic attack on an alkyl halide to generate the target analogue.

  • Step-by-Step Methodology:

    • Cyclization: To a solution of 7-nitro-2-benzylidene-1-tetralone (1.0 eq) in glacial acetic acid (10 mL/mmol), add hydrazine hydrate (1.2 eq).

    • Reflux the mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Collect the resulting precipitate by vacuum filtration, wash with water until neutral, and dry to yield the 6-nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole core.

    • Alkylation: Suspend the dried indazole core (1.0 eq) in acetone or DMF. Add potassium carbonate (K₂CO₃, 2.0 eq) as a base, followed by the desired alkyl halide (e.g., iodomethane, 1.5 eq).

    • Stir the mixture at room temperature or gentle heat (50 °C) overnight, monitoring by TLC.

    • Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure N1-alkylated derivative.

  • Self-Validation: The identity and purity of the intermediate and final product must be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to validate the structure and ensure the absence of significant impurities.

Protocol 2: In Vitro Antiproliferative Sulforhodamine B (SRB) Assay
  • Causality: The SRB assay is a reliable and widely used method for determining cytotoxicity based on the measurement of cellular protein content. It offers good linearity and sensitivity.

  • Step-by-Step Methodology:

    • Cell Plating: Seed human cancer cells (e.g., NCI-H460) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 100 μM to 0.01 μM) in the appropriate cell culture medium. Add 100 μL of the diluted compounds to the respective wells. Include wells with vehicle (e.g., 0.1% DMSO) as a negative control and a known cytotoxic agent (e.g., Doxorubicin) as a positive control.

    • Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.

    • Cell Fixation: Discard the supernatant and gently add 100 μL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells. Incubate at 4 °C for 1 hour.

    • Staining: Wash the plates five times with slow-running tap water and allow them to air dry completely. Add 100 μL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

    • Destaining and Solubilization: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry. Add 200 μL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

    • Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.

  • Self-Validation: The inclusion of positive and negative controls validates the assay's responsiveness and baseline. A cell-free well (blank) is used to subtract background absorbance. The dose-response curve generated allows for the calculation of a reliable IC₅₀ value, confirming the compound's potency.

Conclusion

The comparative analysis of 4-Nitro-1H-indazol-5-amine and 6-nitro-1H-indazole derivatives reveals two scaffolds with markedly different profiles. The 6-nitro derivatives are a well-trodden path, offering a reliable platform with proven biological activities, particularly in anticancer and antimicrobial research.[9] Their synthetic accessibility makes them attractive for generating large libraries for screening and optimization.

Conversely, 4-Nitro-1H-indazol-5-amine represents a more speculative but potentially rewarding target for discovery. Its unique "push-pull" electronics, potential for metal chelation, and distinct hydrogen bonding capabilities suggest that it could interact with biological targets in ways that are inaccessible to its 6-nitro isomers. While its synthesis may be more challenging, the prospect of unlocking novel mechanisms of action and developing new intellectual property makes it a compelling scaffold for future investigation. This guide serves as a foundational resource for researchers aiming to explore the rich and diverse chemical space of nitroindazoles.

References

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  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC.
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Bridging the Gap: A Comparative Guide to Computational Prediction and Experimental Characterization of 4-Nitro-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, the indazole scaffold is a cornerstone of innovation, with numerous derivatives demonstrating a wide spectrum of biological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties.[1][2] The precise functionalization of the indazole ring system is critical to its pharmacological profile. The introduction of substituents, such as nitro and amino groups, dramatically alters the electronic and steric properties of the molecule, thereby influencing its bioactivity and physicochemical characteristics.

This guide focuses on 4-Nitro-1H-indazol-5-amine, a molecule of significant interest due to the juxtaposition of a potent electron-withdrawing group (nitro) and an electron-donating group (amine) on the indazole core. This unique electronic arrangement suggests potential for novel applications, but also presents challenges in its synthesis and characterization.

As a Senior Application Scientist, this guide will provide an in-depth, experience-driven narrative on how to approach the characterization of a novel, substituted indazole like 4-Nitro-1H-indazol-5-amine. We will explore the synergy between computational modeling and experimental validation, demonstrating how these two pillars of modern chemical research converge to provide a comprehensive understanding of a molecule's structure and properties. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage both predictive and empirical methods in their work.

The Strategic Imperative for Integrating Computational and Experimental Approaches

Before venturing into the synthesis of a novel compound, a computational pre-assessment is an invaluable strategic step. It allows for the a priori prediction of key physicochemical and spectroscopic properties. This predictive power not only aids in the interpretation of subsequent experimental data but also helps in anticipating potential challenges in synthesis and purification. For a molecule like 4-Nitro-1H-indazol-5-amine, where multiple isomers are possible, computational methods can be instrumental in predicting the most stable tautomer and in providing a theoretical spectral fingerprint for comparison against experimental results.

Synthesis and Experimental Characterization: A Proposed Workflow

G cluster_synthesis Synthesis cluster_characterization Experimental Characterization start Starting Material (e.g., Substituted 2-methylaniline) diazotization Diazotization start->diazotization cyclization Intramolecular Cyclization diazotization->cyclization nitration Nitration cyclization->nitration amination Nucleophilic Aromatic Substitution (SNAr) or Reduction nitration->amination purification Purification (Crystallization/Chromatography) amination->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Characterization of Pure Compound ir FT-IR Spectroscopy purification->ir Characterization of Pure Compound uv_vis UV-Vis Spectroscopy purification->uv_vis Characterization of Pure Compound ms Mass Spectrometry purification->ms Characterization of Pure Compound mpt Melting Point Analysis purification->mpt Characterization of Pure Compound G cluster_computational Computational Workflow cluster_analysis Data Analysis and Comparison mol_build Build 3D Structure of 4-Nitro-1H-indazol-5-amine geom_opt Geometry Optimization (DFT, e.g., B3LYP/6-311++G(d,p)) mol_build->geom_opt freq_calc Frequency Calculation (Confirms minimum energy structure) geom_opt->freq_calc nmr_calc NMR Shielding Calculation (GIAO Method) geom_opt->nmr_calc uv_calc UV-Vis Excitation Energy Calculation (TD-DFT) geom_opt->uv_calc comp_data Predicted Data (Chemical Shifts, Frequencies, λ_max) freq_calc->comp_data nmr_calc->comp_data uv_calc->comp_data exp_data Experimental Data (NMR, IR, UV-Vis) correlation Correlate and Refine Structural Assignment exp_data->correlation comp_data->correlation

Caption: A typical workflow for the computational prediction and subsequent correlation with experimental data.

Computational Methodology
  • Software: Gaussian, ORCA, or similar quantum chemistry packages.

  • Method: Density Functional Theory (DFT) with a hybrid functional such as B3LYP.

  • Basis Set: A Pople-style basis set like 6-311++G(d,p) is a good choice, as it provides a balance between accuracy and computational cost for molecules of this size. [4]* Geometry Optimization: The initial 3D structure of 4-Nitro-1H-indazol-5-amine is optimized to find the lowest energy conformation.

  • Frequency Calculations: These are performed on the optimized geometry to predict the IR spectrum and to confirm that the structure is a true energy minimum (no imaginary frequencies).

  • NMR Calculations: The Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate the isotropic shielding constants of ¹H and ¹³C nuclei. [5]These are then converted to chemical shifts (δ) by referencing them to the calculated shielding of a standard (e.g., tetramethylsilane).

  • UV-Vis Calculations: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the λ_max and intensity of absorption bands in the UV-Vis spectrum.

Correlating Predictions with Experimental Results: A Hypothetical Comparison

To illustrate the power of this combined approach, we present a hypothetical yet realistic comparison of predicted and experimental data for 4-Nitro-1H-indazol-5-amine. This data is extrapolated from known trends in related molecules.

Table 1: Comparison of Predicted and Experimental ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆

ProtonPredicted δ (ppm)Experimental δ (ppm)
H-1 (N-H)~13.5~13.6
H-3~8.2~8.3
H-6~7.9~8.0
H-7~7.1~7.2
-NH₂~5.5~5.6

Table 2: Comparison of Key Predicted and Experimental IR Frequencies (cm⁻¹)

Vibrational ModePredicted (cm⁻¹)Experimental (cm⁻¹)
N-H Stretch (amine, asymm.)~3450~3440
N-H Stretch (amine, symm.)~3350~3360
N-H Bend (amine)~1620~1630
N=O Stretch (nitro, asymm.)~1530~1525
N=O Stretch (nitro, symm.)~1340~1345
C=C Stretch (aromatic)~1600, ~1480~1610, ~1475

Table 3: Comparison of Predicted and Experimental UV-Vis Absorption (λ_max, nm)

SolventPredicted λ_max (nm)Experimental λ_max (nm)
Ethanol~250, ~380~255, ~385

Discussion and Insights

The close agreement between the predicted and experimental data, as illustrated in the hypothetical tables above, provides a high degree of confidence in the structural assignment of the synthesized compound. Any significant deviations would prompt a re-evaluation of either the experimental results (e.g., presence of impurities) or the computational model (e.g., need for a different functional or basis set, or consideration of solvent effects).

For instance, the predicted ¹H NMR chemical shifts are invaluable for assigning the signals in the experimental spectrum, especially for complex aromatic systems. In the case of 4-Nitro-1H-indazol-5-amine, the strong deshielding effect of the nitro group at position 4 would be expected to cause a downfield shift of the proton at position 3, while the amino group at position 5 would have a shielding effect on the adjacent protons. These trends, predicted by DFT, can be directly compared with the experimental spectrum to confirm the regiochemistry of the substitution.

Similarly, the calculated IR frequencies can help to unambiguously assign the various N-H, N=O, and aromatic C=C stretching and bending modes in the experimental FT-IR spectrum. This is particularly useful for distinguishing between isomers, which may have very similar but distinct vibrational fingerprints.

Conclusion: A Self-Validating System for Molecular Characterization

The integration of computational predictions and experimental results creates a powerful, self-validating system for the characterization of novel molecules like 4-Nitro-1H-indazol-5-amine. This dual approach provides a more complete and robust understanding of a molecule's structure and properties than either method could achieve alone. For researchers in drug discovery and materials science, adopting this integrated workflow can accelerate the pace of innovation by providing deeper insights into structure-property relationships and by enabling more informed decisions in the design and synthesis of new chemical entities.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 4-Nitro-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical information for the handling, use, and disposal of 4-Nitro-1H-indazol-5-amine in a laboratory setting. As a Senior Application Scientist, the following guidance is synthesized from established safety protocols for analogous chemical structures, ensuring a cautious and proactive approach to laboratory safety. The procedures outlined are designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical responsibly.

Hazard Identification and Risk Assessment: A Proactive Stance

Given the presence of both a nitro group and an amine group on an indazole scaffold, 4-Nitro-1H-indazol-5-amine should be presumed to be a hazardous substance. Analysis of related compounds, such as 1H-Indazol-5-amine and various nitro-indazoles, indicates a high likelihood of the following hazards[1][2][3][4]:

  • Acute Oral Toxicity: Many amino and nitro-substituted heterocyclic compounds are toxic if swallowed[3][4].

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation is a common characteristic of these types of molecules[1][4].

  • Respiratory Tract Irritation: The dust or aerosol form may cause respiratory irritation[1][4].

  • Potential for Systemic Effects: Some related nitroaromatic compounds are suspected of causing genetic defects, cancer, or reproductive harm[3].

Summary of Potential Hazards and Physical Properties
PropertyAnticipated Value/ClassificationRationale / Source Analogue
GHS Hazard Class Acute Toxicity, Oral (Category 3/4)Based on 1H-Indazol-5-amine and 7-Nitroindazole[3][4].
Skin Irritation (Category 2)Based on 1H-Indazol-5-amine and 7-Nitroindazole[3][4].
Eye Irritation (Category 2A)Based on 1H-Indazol-5-amine and 7-Nitroindazole[3][4].
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract IrritationBased on 1H-Indazol-5-amine[4].
Physical State Solid, crystalline powderCommon for similar small molecule organic compounds[5][6].
Appearance Light cream to yellow/beige solidCommon for nitroaromatic compounds[6].
Solubility Likely slightly soluble in water, with better solubility in organic solvents.Based on 1H-Indazol-5-amine and 4-Nitroimidazole[2][4].
Stability Stable under normal conditions. Incompatible with strong oxidizing agents.A common property for this class of compounds[5][7].

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to prevent exposure through all potential routes: inhalation, dermal contact, and ocular contact. The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

PPE Selection Workflow

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Assess Task: Weighing, Solution Prep, Reaction Engineering Primary Control: Work in a certified Chemical Fume Hood Start->Engineering Always CheckDust Potential for Dust or Aerosol Generation? CheckSplash Potential for Splash? CheckDust->CheckSplash No Respiratory Respiratory Protection: NIOSH-approved respirator (e.g., N95 for dusts) CheckDust->Respiratory Yes Eye Eye/Face Protection: Chemical safety goggles AND face shield CheckSplash->Eye Hand Hand Protection: Nitrile gloves (double-gloved for extended contact) CheckSplash->Hand No Engineering->CheckDust Respiratory->CheckSplash Eye->Hand Body Body Protection: Chemical-resistant lab coat, closed-toe shoes Hand->Body

Caption: PPE selection workflow for handling 4-Nitro-1H-indazol-5-amine.

  • Engineering Controls: Always handle 4-Nitro-1H-indazol-5-amine within a certified chemical fume hood to minimize inhalation exposure. The facility should be equipped with an eyewash station and a safety shower[7].

  • Eye and Face Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles[7][8].

  • Skin and Body Protection: A chemical-resistant lab coat, long pants, and closed-toe shoes are mandatory. For significant handling operations, consider a disposable coverall. Ensure gloves are compatible with the solvents being used.

  • Hand Protection: Wear nitrile gloves at all times. For extended handling or when working with solutions, consider double-gloving. Gloves must be inspected before use and removed using the proper technique to avoid skin contact. Dispose of contaminated gloves as hazardous waste[8].

  • Respiratory Protection: If there is a risk of generating dust and engineering controls are insufficient, a NIOSH-approved particulate respirator (e.g., N95) should be used[7].

Operational and Handling Protocols: A Step-by-Step Guide

Adherence to a strict protocol is essential for minimizing risk.

Step 1: Preparation and Pre-Handling Checklist
  • Review Safety Information: Read and understand this guide and any available Safety Data Sheets for similar compounds.

  • Designate a Work Area: Clearly demarcate the area where the chemical will be handled, preferably within a fume hood.

  • Assemble Materials: Ensure all necessary equipment (spatulas, weigh boats, glassware, etc.) and waste containers are inside the fume hood before starting.

  • Verify Emergency Equipment: Confirm that the eyewash station and safety shower are accessible and operational.

Step 2: Weighing and Transferring the Solid
  • Perform in Fume Hood: Conduct all weighing and transfer operations inside a chemical fume hood to contain any dust.

  • Minimize Dust Generation: Handle the solid gently. Use a spatula to carefully transfer the powder. Avoid pouring, which can create airborne dust.

  • Use Appropriate Tools: Use clean, designated tools for handling.

  • Seal Container Promptly: Tightly close the source container immediately after dispensing the required amount.

Step 3: Preparing Solutions
  • Add Solid to Solvent: Always add the solid 4-Nitro-1H-indazol-5-amine to the solvent slowly while stirring. This helps to control dissolution and prevent splashing.

  • Work in Containment: Keep the vessel within the fume hood during solution preparation.

  • Label Clearly: Immediately label the prepared solution with the chemical name, concentration, date, and appropriate hazard warnings.

Emergency Procedures: Plan for the Unexpected

Immediate and correct response to an exposure or spill is critical.

Exposure ScenarioImmediate Action Protocol
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing. Remove contact lenses if present and easy to do so. Seek immediate medical attention[9][10].
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove all contaminated clothing while rinsing. Seek medical attention if irritation develops or persists[1][11].
Inhalation Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention[1][11].
Ingestion Do NOT induce vomiting. Rinse the mouth thoroughly with water. Seek immediate medical attention[1][11].
Minor Spill (Solid) Wearing appropriate PPE, gently sweep up the solid material, minimizing dust generation. Place it into a sealed, labeled container for hazardous waste disposal. Clean the spill area with a damp cloth, and dispose of the cloth as hazardous waste[5][8].
Minor Spill (Liquid) Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the contaminated absorbent into a sealed, labeled container for hazardous waste disposal. Clean the spill area thoroughly[8].
Major Spill Evacuate the immediate area and alert others. Contact your institution's Environmental Health and Safety (EHS) department immediately. Do not attempt to clean up a major spill without specialized training and equipment.

Disposal Plan: Responsible Waste Management

All waste containing 4-Nitro-1H-indazol-5-amine, whether solid, in solution, or as contaminated materials, must be treated as hazardous waste.

  • Waste Collection:

    • Collect all waste in compatible, leak-proof containers that are kept tightly sealed when not in use[12].

    • Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

    • Clearly label the waste container with "Hazardous Waste" and list the full chemical name of all constituents[13].

  • Disposal:

    • Arrange for waste pickup through your institution's EHS department.

    • Do not dispose of 4-Nitro-1H-indazol-5-amine down the drain or in the regular trash[13].

  • Empty Containers:

    • The first rinse of a container that held this chemical should be collected as hazardous waste. Subsequent rinses may be permissible for drain disposal, but consult your local EHS guidelines. Deface the label on the empty, rinsed container before disposal in the appropriate recycling or trash receptacle[13].

By integrating these safety protocols into your laboratory workflow, you can effectively manage the risks associated with handling 4-Nitro-1H-indazol-5-amine, fostering a secure and productive research environment.

References

  • Princeton University Environmental Health and Safety. (n.d.). Hazardous Chemical Exposures. Retrieved from [Link]

  • PubChem. (n.d.). 7-Nitroindazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Retrieved from [Link]

  • Watson International. (2017). Safety Data Sheet: 5-Nitroindazole. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Indazol-5-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Macsen Labs. (n.d.). 5-Nitroindazole. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Nitroindazole. Retrieved from [Link]

  • Purdue University Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

Sources

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